Phosphoglucose
説明
Structure
3D Structure
特性
IUPAC Name |
[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(9)5(10)6(11)4(2-8)15-16(12,13)14/h2-7,9-11H,1H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXZONVFWYCRPT-JGWLITMVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)OP(=O)(O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Phosphoglucose Isomerase: A Deep Dive into the Catalytic Mechanism
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a crucial enzyme in central metabolism, catalyzing the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P). This reaction is a key step in both glycolysis and gluconeogenesis. Beyond its metabolic role, PGI has been identified as a multifunctional protein, acting as a cytokine, a neurotrophic factor, and an autocrine motility factor, making it a protein of significant interest in various fields of biological research and a potential target for therapeutic development. This technical guide provides a comprehensive overview of the catalytic mechanism of this compound isomerase, detailing the key active site residues, the step-by-step chemical transformation, and relevant kinetic and structural data. Furthermore, it outlines key experimental protocols used to elucidate this mechanism, offering a valuable resource for researchers in enzymology and drug discovery.
The Catalytic Mechanism of this compound Isomerase
The catalytic mechanism of this compound isomerase is a well-studied process that proceeds through a multi-step acid-base catalysis, involving the opening of the pyranose ring of glucose-6-phosphate, isomerization via a cis-enediol intermediate, and subsequent closure of the furanose ring to form fructose-6-phosphate.[1][2][3]
The key steps of the reaction are as follows:
-
Substrate Binding: The cyclic form of glucose-6-phosphate binds to the active site of the enzyme.
-
Ring Opening: An enzymatic acid, proposed to be a lysine (B10760008) residue (e.g., Lys518 in rabbit PGI) or a histidine residue (e.g., His388), catalyzes the opening of the pyranose ring to form the open-chain aldose.[1]
-
Isomerization to a cis-Enediol Intermediate: A conserved glutamate (B1630785) residue (e.g., Glu357 in rabbit PGI) acts as a catalytic base, abstracting a proton from the C2 carbon of the open-chain glucose-6-phosphate.[1][4] This results in the formation of a planar cis-enediol(ate) intermediate.[3]
-
Proton Transfer: The same glutamate residue then acts as an acid, donating the proton to the C1 carbon of the intermediate.[1]
-
Formation of Fructose-6-Phosphate (Open Chain): This proton transfer results in the formation of the open-chain ketose, fructose-6-phosphate.
-
Ring Closure: The lysine or histidine residue that initiated ring opening then acts as a base, abstracting a proton from the C5 hydroxyl group, which facilitates the nucleophilic attack of the C5 oxygen onto the C2 carbonyl carbon, leading to the closure of the furanose ring and the formation of the final product, fructose-6-phosphate.[1]
The active site of this compound isomerase contains several highly conserved residues that are crucial for substrate binding and catalysis. In addition to the key catalytic residues mentioned above (Lys, His, Glu), an arginine residue (e.g., Arg272 in rabbit PGI) plays a role in stabilizing the negatively charged enediolate intermediate.[4]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of this compound isomerase have been determined for the enzyme from various sources. The following table summarizes key kinetic data for the forward (G6P → F6P) and reverse (F6P → G6P) reactions catalyzed by baker's yeast PGI at different temperatures.
| Temperature (K) | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| 293.4 | Fructose-6-phosphate | 2.62 ± 0.55 | 2.78 ± 0.34 | 1.06 x 103 | [5][6] |
| 298.4 | Fructose-6-phosphate | - | 11.4 ± 1.0 | - | [5][6] |
| 311.5 | Fructose-6-phosphate | 7.8 ± 4.8 | - | - | [5][6] |
| 293.4 | Glucose-6-phosphate | - | 0.852 ± 0.086 | - | [5][6] |
| 298.4 | Glucose-6-phosphate | - | 1.46 ± 0.06 | - | [5][6] |
Note: The Km values for the reverse reaction (G6P → F6P) at 293.4 K and 298.4 K were found to be the same as the minimum values for the forward reaction.[5][6]
Inhibition Constants
Several compounds are known to inhibit this compound isomerase. The following table lists the inhibition constants (Ki) for some of these inhibitors.
| Inhibitor | Enzyme Source | Ki (μM) | Inhibition Type | Reference |
| 5-Phospho-D-arabinonohydroxamic acid (5PAH) | Rabbit muscle | 0.2 | Competitive | [3] |
| Erythrose 4-phosphate | Apple leaf (cytosolic) | 1.2 | Competitive | [7][8] |
| Erythrose 4-phosphate | Apple leaf (chloroplastic) | 3.0 | Competitive | [7][8] |
| Sorbitol 6-phosphate | Apple leaf (cytosolic) | 61 | Competitive | [7][8] |
| Sorbitol 6-phosphate | Apple leaf (chloroplastic) | 40 | Competitive | [7][8] |
| 6-Phosphogluconate | Rabbit muscle (anomerase) | 21 | Competitive | [9] |
| Fructose 1,6-bisphosphate | Rabbit muscle (anomerase) | 84 | Competitive | [9] |
| Fructose 1,6-bisphosphate | Rabbit muscle (isomerase) | 800 | Competitive | [9] |
Experimental Protocols
X-ray Crystallography for Structural Analysis
Determining the three-dimensional structure of this compound isomerase, both in its apo form and in complex with substrates or inhibitors, has been instrumental in elucidating its catalytic mechanism.
Methodology:
-
Protein Expression and Purification:
-
The gene encoding PGI is cloned into an expression vector and overexpressed in a suitable host, such as E. coli.
-
The recombinant protein is then purified to homogeneity using a combination of chromatography techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography.
-
-
Crystallization:
-
Purified PGI is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
-
Crystallization is typically achieved using the hanging-drop or sitting-drop vapor diffusion method.
-
A droplet containing the protein solution is mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts.
-
For example, crystals of Plasmodium falciparum PGI have been grown using a reservoir solution of 38% (v/v) PEG 400 and 0.2 M calcium acetate (B1210297) in 0.1 M sodium cacodylate–HCl pH 6.5.
-
Crystals are grown over several days to weeks at a constant temperature.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected (e.g., by soaking in a solution containing glycerol (B35011) or ethylene (B1197577) glycol) and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The structure is solved using molecular replacement, using a known PGI structure as a search model.
-
The model is then refined against the diffraction data to obtain the final structure.
-
Site-Directed Mutagenesis to Probe Active Site Residue Function
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in catalysis. By mutating a key residue and analyzing the kinetic properties of the resulting variant enzyme, its contribution to the catalytic mechanism can be determined.
Methodology:
-
Primer Design:
-
Two complementary oligonucleotide primers are designed, containing the desired mutation in the center.
-
The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
-
Mutagenesis PCR:
-
A PCR reaction is performed using a high-fidelity DNA polymerase (e.g., Pfu or Phusion) and a plasmid containing the wild-type PGI gene as a template.
-
The primers are extended, generating a new plasmid containing the desired mutation.
-
-
Template DNA Digestion:
-
The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
-
Transformation and Selection:
-
The DpnI-treated plasmid is transformed into competent E. coli cells.
-
The transformed cells are plated on a selective medium (e.g., containing an antibiotic corresponding to the resistance gene on the plasmid).
-
-
Verification and Protein Expression:
-
Plasmids from the resulting colonies are isolated and sequenced to confirm the presence of the desired mutation.
-
The mutant PGI protein is then expressed, purified, and its kinetic parameters (Km and kcat) are determined and compared to the wild-type enzyme to assess the impact of the mutation.
-
Visualizations
Caption: The catalytic cycle of this compound isomerase.
Caption: A general experimental workflow for studying PGI.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Structural studies of this compound isomerase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of rabbit this compound isomerase complexed with D-sorbitol-6-phosphate, an analog of the open chain form of D-glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Importance of Product/ Reactant Equilibrium in the Kinetics of the this compound Isomerization Reaction by Differential Stopped Flow Microcalorimetry | NIST [nist.gov]
- 6. Importance of product/reactant equilibration in the kinetics of the this compound isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Competitive inhibition of this compound isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative inactivation and inhibition of the anomerase and isomerase activities of this compound isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Glucose-6-Phosphate in Glycolysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted function of glucose-6-phosphate (G6P) in glycolysis. As the first committed intermediate in this central metabolic pathway, G6P stands at a critical crossroads, directing carbon flux towards energy production, biosynthesis, or storage. Understanding the intricate regulation and metabolic fate of G6P is paramount for research in metabolic diseases and for the development of novel therapeutic agents.
Glucose-6-Phosphate: The Gatekeeper of Glycolysis
Upon cellular uptake, glucose is rapidly phosphorylated to glucose-6-phosphate by the enzyme hexokinase (or glucokinase in the liver and pancreas). This irreversible reaction serves two primary purposes: it traps glucose within the cell, as the phosphorylated molecule cannot readily traverse the cell membrane, and it primes the glucose molecule for subsequent enzymatic reactions in the glycolytic pathway.[1][2]
G6P is a central hub in carbohydrate metabolism.[3][4][5][6] Its fate is determined by the energetic and biosynthetic needs of the cell, and it can be channeled into one of three major metabolic pathways:
-
Glycolysis: For the production of ATP and pyruvate.
-
Pentose (B10789219) Phosphate (B84403) Pathway (PPP): To generate NADPH for reductive biosynthesis and nucleotide precursors (ribose-5-phosphate).[7][8][9][10][11]
-
Glycogen (B147801) Synthesis: For storage of glucose as glycogen in the liver and muscle.[8][12]
Quantitative Data on Key Glycolytic Enzymes and Metabolites
The direction of metabolic flux through these pathways is tightly regulated by the kinetic properties of the involved enzymes and the intracellular concentrations of key metabolites. The following tables summarize important quantitative data for enzymes and metabolites central to the function of G6P in glycolysis.
| Enzyme | Substrate | Kcat (s⁻¹) | Km (mM) | Inhibitors | Activators |
| Hexokinase I (Muscle) | Glucose | 217 | 0.03 - 0.1 | Glucose-6-Phosphate (allosteric) | Phosphate (relieves G6P inhibition) |
| ATP | - | 0.1 | - | - | |
| Glucokinase (Liver) | Glucose | 64 | 5 - 10 | Fructose-6-Phosphate (B1210287) (via GKRP) | Fructose-1-Phosphate (via GKRP) |
| ATP | - | 0.4 | - | - | |
| Phosphofructokinase-1 | Fructose-6-Phosphate | 170 | 0.043 - 0.1 | ATP (allosteric), Citrate, H⁺ | AMP, ADP, Fructose-2,6-bisphosphate |
| ATP | - | 0.02 - 0.032 | - | - | |
| Phosphoglucomutase | Glucose-6-Phosphate | 70 | 0.05 | - | Glucose-1,6-bisphosphate |
| Glucose-6-Phosphate Dehydrogenase | Glucose-6-Phosphate | 760 | 0.02 - 0.07 | NADPH | NADP⁺ |
Kcat and Km values can vary depending on the source of the enzyme and experimental conditions.
| Metabolite | Typical Intracellular Concentration (mM) | Cellular Compartment |
| Glucose-6-Phosphate | 0.05 - 1.0 | Cytosol |
| ATP | 1 - 10 | Cytosol, Mitochondria |
| ADP | 0.1 - 0.5 | Cytosol, Mitochondria |
| AMP | 0.01 - 0.1 | Cytosol, Mitochondria |
| Fructose-6-Phosphate | 0.01 - 0.2 | Cytosol |
| Glucose | Variable (dependent on extracellular levels) | Cytosol |
Allosteric Regulation: The Core of Glycolytic Control
The commitment of G6P to glycolysis is primarily regulated at the step catalyzed by phosphofructokinase-1 (PFK-1), a key allosteric enzyme. The activity of hexokinase is also subject to feedback inhibition by its product, G6P.
Regulation of Hexokinase
Hexokinase is potently inhibited by its product, glucose-6-phosphate.[13] When the glycolytic flux downstream of G6P is slowed, G6P accumulates and binds to an allosteric site on hexokinase, causing a conformational change that reduces its activity. This feedback mechanism prevents the excessive phosphorylation of glucose when the cell's energy charge is high.
Regulation of Phosphofructokinase-1 (PFK-1)
PFK-1 is the primary control point for glycolysis. It is allosterically inhibited by high levels of ATP and citrate.[14][15] When ATP is abundant, it binds to an allosteric site on PFK-1, decreasing the enzyme's affinity for its substrate, fructose-6-phosphate.[14] Conversely, AMP and ADP, which are indicators of a low energy state, act as allosteric activators, relieving the ATP inhibition and stimulating glycolytic flux.[14][16] Fructose-2,6-bisphosphate is a potent allosteric activator of PFK-1, significantly increasing its affinity for fructose-6-phosphate and overcoming ATP inhibition.[15][17]
Experimental Protocols
Accurate measurement of G6P and glycolytic flux is crucial for studying its role in cellular metabolism. The following are detailed methodologies for key experiments.
Quantification of Intracellular Glucose-6-Phosphate
This protocol describes an enzymatic assay for the colorimetric or fluorometric determination of G6P in cell extracts.
Principle: Glucose-6-phosphate dehydrogenase (G6PDH) catalyzes the oxidation of G6P to 6-phosphogluconolactone, with the concomitant reduction of NADP⁺ to NADPH. The amount of NADPH produced, which is proportional to the G6P concentration, is measured by its absorbance at 340 nm or by a coupled enzymatic reaction that generates a fluorescent product.
Materials:
-
Cell lysis buffer (e.g., 0.6 M perchloric acid)
-
Neutralizing solution (e.g., 2 M KOH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂)
-
NADP⁺ solution (10 mM)
-
Glucose-6-phosphate dehydrogenase (G6PDH) (1 U/mL)
-
G6P standards (0-100 µM)
-
Microplate reader
Procedure:
-
Cell Lysis: Rapidly quench metabolism and lyse cells using ice-cold perchloric acid.
-
Neutralization: Neutralize the lysate with KOH and centrifuge to remove the precipitate.
-
Assay Reaction: In a 96-well plate, add the neutralized sample or G6P standard to the assay buffer.
-
Add NADP⁺ to each well.
-
Initiate the reaction by adding G6PDH.
-
Measurement: Incubate the plate at 37°C and measure the absorbance at 340 nm or fluorescence at appropriate wavelengths at multiple time points.
-
Calculation: Determine the G6P concentration in the samples by comparing the rate of change in absorbance/fluorescence to the standard curve.
Measurement of Glycolytic Flux using Radiolabeled Glucose
This protocol details a method to measure the rate of glycolysis by tracking the conversion of radiolabeled glucose to lactate.
Principle: Cells are incubated with [5-³H]-glucose. The tritium (B154650) atom at the C5 position of glucose is released into water during the enolase step of glycolysis. The amount of ³H₂O produced is proportional to the glycolytic flux.
Materials:
-
Cell culture medium
-
[5-³H]-glucose
-
Perchloric acid (0.6 M)
-
Potassium hydroxide (B78521) (2 M)
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Plate cells in a multi-well plate and grow to the desired confluency.
-
Labeling: Replace the medium with fresh medium containing a known concentration and specific activity of [5-³H]-glucose.
-
Incubation: Incubate the cells for a defined period (e.g., 1-2 hours).
-
Separation of ³H₂O:
-
Transfer a sample of the culture medium to a microcentrifuge tube containing perchloric acid.
-
Place the open tube inside a sealed scintillation vial containing a known volume of water.
-
Incubate at 50-60°C for 18-24 hours to allow the ³H₂O to evaporate from the sample and condense into the water in the vial.
-
-
Scintillation Counting: Remove the microcentrifuge tube and add scintillation fluid to the vial. Measure the radioactivity using a liquid scintillation counter.
-
Calculation: Calculate the rate of glycolytic flux based on the specific activity of the [5-³H]-glucose and the amount of ³H₂O produced.
Seahorse XF Glycolysis Stress Test
This protocol outlines the use of the Seahorse XF Analyzer to measure key parameters of glycolytic function in real-time.
Principle: The Seahorse XF Analyzer measures the extracellular acidification rate (ECAR), which is an indicator of lactic acid production and thus glycolytic flux. By sequentially injecting metabolic modulators, one can determine basal glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, sensor cartridges)
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
Assay medium (e.g., XF Base Medium supplemented with L-glutamine)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF culture plate and allow them to attach and form a monolayer.
-
Cartridge Hydration: Hydrate the sensor cartridge in Seahorse XF Calibrant overnight in a non-CO₂ incubator.
-
Assay Preparation: Replace the growth medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour. Load the injection ports of the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose.
-
Seahorse XF Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline ECAR, followed by sequential injections and measurements after each injection.
-
Data Analysis: The Seahorse Wave software analyzes the ECAR data to calculate the key parameters of glycolytic function.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships.
Caption: Metabolic fate of Glucose-6-Phosphate.
Caption: Allosteric regulation of glycolysis.
Caption: Experimental workflow for Seahorse XF Glycolysis Stress Test.
Conclusion and Future Directions
Glucose-6-phosphate is a critical metabolic intermediate that plays a central role in regulating cellular energy homeostasis and biosynthetic processes. Its position at the intersection of glycolysis, the pentose phosphate pathway, and glycogen synthesis makes it a key control point in cellular metabolism. The allosteric regulation of hexokinase and phosphofructokinase-1 by G6P and other key metabolites ensures that the rate of glycolysis is exquisitely tuned to the cell's needs.
For researchers and drug development professionals, a deep understanding of the function and regulation of G6P is essential for identifying novel therapeutic targets for metabolic diseases such as cancer, diabetes, and inherited metabolic disorders. Future research will likely focus on the development of more sophisticated techniques for measuring metabolic fluxes in real-time and at the single-cell level, providing further insights into the dynamic regulation of G6P metabolism in health and disease. The continued exploration of small molecule modulators of the key enzymes involved in G6P metabolism holds significant promise for the development of next-generation therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular Cyclic AMP Concentration Responds Specifically to Growth Regulation by Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solved KM (hexokinase) is approximately that hexokinase is | Chegg.com [chegg.com]
- 6. Kinetic properties of the glucose-6-phosphate and 6-phosphogluconate dehydrogenases from Corynebacterium glutamicum and their application for predicting pentose phosphate pathway flux in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to quantitatively assess glycolysis and related carbon metabolic fluxes using stable isotope tracing in Crabtree-positive yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Anomeric specificity of hexokinase and glucokinase activities in liver and insulin-producing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intracellular cyclic AMP concentration responds specifically to growth regulation by serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intracellular ATP Concentration and Implication for Cellular Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Capillary Electrophoresis-Based Assay of Phosphofructokinase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Intracellular ATP Concentration and Implication for Cellular Evolution | Department of Ophthalmology [eye.hms.harvard.edu]
Phosphoglucose Isomerase: A Dual-Function Protein in Metabolism and Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI) and phosphohexose isomerase (PHI), is a ubiquitous and highly conserved enzyme. It plays a critical housekeeping role in central metabolism, catalyzing the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P), a crucial step in both glycolysis and gluconeogenesis.[1][2] Beyond this fundamental intracellular function, PGI is a classic example of a moonlighting protein. When secreted, it assumes the role of a potent cytokine known as Autocrine Motility Factor (AMF), which is involved in a variety of extracellular signaling processes, most notably in promoting cell motility and cancer metastasis.[3][4] This dual functionality makes PGI a subject of intense research and a potential therapeutic target.
Biochemical and Enzymatic Properties
PGI is a dimeric enzyme, with each subunit comprising two domains.[2] The active site is located at the interface of these domains and contains key residues responsible for substrate binding and the catalytic reaction. The enzyme facilitates the interconversion of G6P and F6P through a proton transfer mechanism that involves a cis-enediol intermediate.
Quantitative Enzymatic Data
The kinetic properties of PGI have been characterized in a variety of organisms. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters that describe the enzyme's affinity for its substrates and its catalytic efficiency.
| Parameter | Value | Organism/Source | Conditions |
| Km for G6P | 0.7 mM | Yeast | pH 7.6, 25°C |
| 8.7 mM | Pyrococcus furiosus | pH 7.0, 80°C | |
| Km for F6P | 1.0 mM | Pyrococcus furiosus | pH 7.0, 80°C |
| 0.318 mM | Mycobacterium tuberculosis | - | |
| Vmax (forward, G6P→F6P) | 800 U/mg | Pyrococcus furiosus | pH 7.0, 80°C |
| Vmax (reverse, F6P→G6P) | 130 U/mg | Pyrococcus furiosus | pH 7.0, 80°C |
| Specific Activity | ~350 U/mg | Yeast | with F6P as substrate, pH 7.6, 25°C |
| 600 U/mg | Mycobacterium tuberculosis | - | |
| Optimal pH | 7.0 - 8.0 | P. furiosus, P. aeruginosa | - |
| Optimal Temperature | 96°C | Pyrococus furiosus | - |
| Inhibitors | 6-phosphogluconate (competitive) | Rat Brain | Ki = 0.048 mM (for G6P), 0.042 mM (for F6P) |
Note: Kinetic values can vary significantly depending on the species, isoenzyme, and the specific assay conditions such as pH, temperature, and buffer composition.[5][6][7][8]
Extracellular Signaling: The Role of Autocrine Motility Factor (AMF)
When secreted by cells, particularly cancer cells, PGI/AMF acts as a cytokine that binds to a 78-kDa cell surface receptor, gp78, also known as the AMF receptor (AMFR).[4] This ligand-receptor interaction triggers a cascade of intracellular signaling events that promote cell migration, invasion, and proliferation, and protect cells from apoptosis, all of which are key processes in tumor progression and metastasis.[9][10]
The signaling pathway initiated by AMF binding to its receptor is complex and can involve multiple downstream effectors, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10]
Caption: PGI/AMF signaling pathway leading to enhanced cell motility.
Experimental Protocols
This compound Isomerase Enzymatic Activity Assay
This protocol describes a continuous spectrophotometric rate determination assay, a common method for measuring PGI activity. The conversion of F6P to G6P by PGI is coupled to the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.[3][5]
Materials:
-
Glycylglycine Buffer (250 mM, pH 7.4 at 25°C)
-
D-Fructose 6-Phosphate (F-6-P) solution (100 mM)
-
β-Nicotinamide Adenine Dinucleotide Phosphate (NADP) solution (20 mM)
-
Magnesium Chloride (MgCl2) solution (100 mM)
-
Glucose-6-Phosphate Dehydrogenase (G-6-PDH) enzyme solution (50 units/mL)
-
This compound Isomerase (PGI) enzyme solution (sample to be tested, e.g., 0.3 - 0.7 unit/mL)
-
Deionized water
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture by pipetting the following reagents into cuvettes (volumes in mL):
| Reagent | Test | Blank |
| Deionized Water | 2.00 | 2.10 |
| Glycylglycine Buffer | 0.50 | 0.50 |
| F-6-P Solution | 0.10 | - |
| NADP Solution | 0.10 | 0.10 |
| MgCl2 Solution | 0.10 | 0.10 |
| G-6-PDH Solution | 0.10 | 0.10 |
-
Mix by inversion and equilibrate to 25°C.
-
Add 0.10 mL of the PGI enzyme solution to the "Test" and "Blank" cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA340nm/minute) using the maximum linear rate for both the test and blank samples.
-
The PGI activity is calculated based on the difference in rate between the test and blank, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Caption: Coupled enzymatic assay for measuring PGI activity.
AMF-Induced Cell Motility (Wound Healing/Scratch Assay)
The wound healing assay is a straightforward and widely adopted method to study collective cell migration in vitro.[11][12]
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
Recombinant PGI/AMF protein
-
Sterile multi-well culture plates (e.g., 24-well)
-
Sterile pipette tips (e.g., p200) or a dedicated scratch tool
-
Phosphate-Buffered Saline (PBS)
-
Microscope with a camera and ideally, live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24-48 hours.[11]
-
Creating the Wound: Once the cells are fully confluent, use a sterile pipette tip to make a straight scratch across the center of the monolayer.[13]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[13]
-
Treatment: Replace the PBS with fresh, low-serum medium. For test wells, add the desired concentration of PGI/AMF. For control wells, add vehicle only.
-
Imaging: Immediately capture the first image of the scratch in each well (Time 0). Place the plate in an incubator at 37°C and 5% CO2.
-
Time-Lapse Monitoring: Acquire images of the same wound areas at regular intervals (e.g., every 4-8 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.[13]
-
Analysis: The rate of cell migration is quantified by measuring the area of the cell-free gap at each time point. A faster closure of the wound in the PGI/AMF-treated wells compared to the control indicates a pro-migratory effect.
Implications for Drug Development
The dual nature of PGI/AMF presents unique opportunities for therapeutic intervention. Inhibiting its intracellular enzymatic activity could be a strategy for targeting the altered metabolism of cancer cells (the Warburg effect). Conversely, blocking the extracellular PGI/AMF and its interaction with the gp78/AMFR receptor could inhibit tumor cell motility and metastasis.[13] The development of specific inhibitors that can differentiate between these two functions is a significant area of research in oncology drug discovery.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Glucose-6-phosphate isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. The complex biology of autocrine motility factor/phosphoglucose isomerase (AMF/PGI) and its receptor, the gp78/AMFR E3 ubiquitin ligase - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Novel Type of Glucose-6-Phosphate Isomerase in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. AMF/PGI-mediated tumorigenesis through MAPK-ERK signaling in endometrial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clyte.tech [clyte.tech]
- 12. Analysis of Epidermal Growth Factor Receptor-Induced Cell Motility by Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.virginia.edu [med.virginia.edu]
The Architecture of Energy: An In-depth Technical Guide to the Discovery of the Phosphoglucose Metabolic Pathway
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The catabolism of glucose through glycolysis, formally known as the Embden-Meyerhof-Parnas (EMP) pathway, represents a foundational pillar of biochemistry. Its elucidation in the early 20th century was a landmark achievement, revealing the intricate, stepwise process by which living organisms extract energy from glucose. This technical guide provides an in-depth exploration of the discovery of this pivotal metabolic pathway, with a focus on the core experimental methodologies, quantitative data from seminal studies, and the logical framework that guided its pioneers. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the historical and experimental context of glycolysis, a pathway that remains a critical target in numerous fields of biomedical research.
Introduction
Glycolysis is a nearly universal metabolic pathway where one molecule of glucose is converted into two molecules of pyruvate, with the net production of two molecules of ATP and two molecules of NADH.[1] This ten-step enzymatic cascade, occurring in the cytoplasm, is the primary source of anaerobic energy and serves as the initial stage of cellular respiration in aerobic organisms.[2] The discovery of this pathway is credited to the collective work of several pioneering biochemists, most notably Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas, after whom the pathway is named.[3] Their research laid the groundwork for our modern understanding of intermediary metabolism.
The Glycolytic Pathway: A Ten-Step Enzymatic Cascade
The glycolytic pathway is a sequence of ten enzyme-catalyzed reactions that can be divided into two main phases: an initial energy investment phase and a subsequent energy payoff phase.[1]
Energy Investment Phase (Steps 1-5):
In this preparatory phase, two molecules of ATP are consumed to energize the glucose molecule and split it into two three-carbon sugar phosphates.
Energy Payoff Phase (Steps 6-10):
This phase is characterized by the production of four molecules of ATP (a net gain of two ATP) and two molecules of NADH per molecule of glucose.
Key Experiments in the Elucidation of Glycolysis
The discovery of glycolysis was not a single event but a culmination of decades of research. The following sections detail some of the pivotal experiments that were instrumental in piecing together this metabolic puzzle.
Buchner's Cell-Free Fermentation
Objective: To demonstrate that fermentation is a chemical process that can occur outside of living cells.
Experimental Protocol (Conceptual):
-
Yeast Preparation: Brewer's yeast was thoroughly washed and cleaned.
-
Cell Lysis: The yeast cells were mixed with equal parts quartz sand and 25% kieselguhr (diatomaceous earth) and ground in a mortar until the mixture became a moist, pliable paste. This abrasive grinding ruptured the yeast cell walls.
-
Extraction: The resulting paste was wrapped in a filter cloth and subjected to high pressure (400-500 atmospheres) in a hydraulic press to extrude a cell-free "press juice".
-
Clarification: The press juice was clarified by shaking with additional kieselguhr and filtering through paper to remove any remaining cellular debris.
-
Fermentation Assay: A sugar solution (e.g., sucrose) was added to the cell-free yeast extract, and the mixture was incubated. The production of carbon dioxide and ethanol (B145695) was monitored as indicators of fermentation.
Key Findings:
-
The cell-free yeast extract was capable of fermenting sugar, demonstrating that the process was catalyzed by soluble substances (enzymes) within the cell, which Buchner collectively named "zymase".[4][5]
-
This experiment refuted the prevailing vitalist theory that fermentation required the presence of intact, living cells.[5]
Harden and Young's Discovery of Phosphate's Role
Objective: To investigate the factors required for fermentation in cell-free yeast extracts.
Experimental Protocol (Conceptual):
-
Preparation of Yeast Extract: A cell-free yeast extract was prepared similarly to Buchner's method.
-
Fermentation Monitoring: The rate of carbon dioxide evolution was measured over time after the addition of glucose to the yeast extract.
-
Addition of Inorganic Phosphate: In a parallel experiment, inorganic phosphate (Pi) was added to the yeast extract along with glucose.
-
Observation: The rate of CO2 production was compared between the experiments with and without added phosphate.
Key Findings:
-
The addition of inorganic phosphate significantly increased the rate of fermentation.[6]
-
The rate of fermentation would eventually slow down, but could be restored by adding more inorganic phosphate.[7]
-
Harden and Young discovered that the inorganic phosphate was being incorporated into an organic molecule, which they identified as a hexose (B10828440) diphosphate (B83284) (later identified as fructose (B13574) 1,6-bisphosphate).[8] This was the first identified intermediate of the glycolytic pathway.
Meyerhof's Muscle Extract Experiments
Objective: To demonstrate that the process of glycolysis in muscle is analogous to alcoholic fermentation in yeast and to quantify the chemical changes involved.
Experimental Protocol (Conceptual):
-
Muscle Extract Preparation: Muscle tissue (often from frogs) was rapidly excised and minced in an ice-cold solution to minimize enzymatic degradation.[9] The minced tissue was then ground with sand and extracted with water or a saline solution. The extract was centrifuged to remove cellular debris, yielding a cell-free muscle extract.
-
Anaerobic Incubation: The muscle extract was incubated under anaerobic conditions (e.g., under nitrogen gas) with a source of carbohydrate, such as glycogen (B147801).
-
Metabolite Measurement: Over time, samples were taken to measure the concentrations of glycogen and lactic acid. Meyerhof developed a rapid method for lactic acid determination, which was a significant improvement over previous, more time-consuming methods.[10]
-
Oxygen Consumption and Recovery: In some experiments, after a period of anaerobic incubation, oxygen was introduced to the system, and the consumption of oxygen and the changes in lactic acid and glycogen concentrations were measured.
Key Findings:
-
Meyerhof demonstrated a quantitative relationship between the disappearance of glycogen and the formation of lactic acid in the absence of oxygen.[10]
-
He showed that in the presence of oxygen, a portion of the lactic acid was oxidized, and the energy released was used to reconvert the remaining lactic acid back into glycogen, establishing the cyclical nature of energy transformations in the cell.[11]
-
Meyerhof's work provided strong evidence that the fundamental chemical processes of glycolysis in muscle were the same as those in yeast fermentation.[12]
Embden's Liver Perfusion and the "Lactacidogen"
Objective: To study intermediary carbohydrate metabolism in a viable organ and to isolate the phosphorylated intermediates.
Experimental Protocol (Conceptual):
-
Liver Perfusion Setup: A technique was developed to perfuse an isolated animal liver (e.g., from a warm-blooded animal) with a suitable physiological solution to maintain its viability outside the body. This allowed for the study of metabolic processes in an intact organ without the confounding variables of the whole animal.
-
Metabolite Isolation: By perfusing the liver with various substrates and then analyzing the tissue, Embden and his colleagues were able to isolate several phosphorylated intermediates of carbohydrate metabolism.
-
Identification of "Lactacidogen": In 1924, from muscle tissue, Embden isolated a hexose diphosphate that he named "lactacidogen," which was later confirmed to be fructose 1,6-bisphosphate, the same compound discovered by Harden and Young in yeast.[13]
Key Findings:
-
Embden's liver perfusion technique was a significant methodological advancement for studying intermediary metabolism.
-
The isolation of "lactacidogen" from muscle provided a crucial link between the findings in yeast and animal tissues, suggesting a universal pathway for glucose breakdown.
Parnas and the Role of Phosphorolysis
Objective: To elucidate the mechanism of phosphate transfer in glycolysis.
Experimental Protocol (Conceptual):
-
Use of Inhibitors: Parnas and his colleagues utilized inhibitors such as fluoride (B91410) and iodoacetate to block specific enzymatic steps in glycolysis in muscle extracts. This allowed for the accumulation of intermediates immediately preceding the blocked step, facilitating their identification.
-
Isotopic Tracing: Parnas was a pioneer in the use of radioactive isotopes in biochemical research. He used radioactive phosphorus (³²P) to trace the path of phosphate groups during glycolysis. Muscle extracts were incubated with ³²P-labeled inorganic phosphate, and the incorporation of the radioactive label into various organic phosphate compounds was monitored over time.
Key Findings:
-
The use of inhibitors was instrumental in identifying key intermediates and dissecting the sequence of reactions.
-
The isotopic tracing experiments provided direct evidence for the transfer of phosphate groups from ATP to glucose and from phosphorylated intermediates back to ADP to form ATP, a process known as substrate-level phosphorylation.[14][15] This work was crucial in understanding the role of ATP as the energy currency of the cell.
Quantitative Data from Early Glycolysis Research
The early studies on glycolysis were not merely qualitative observations; they involved rigorous quantitative measurements that were essential for understanding the stoichiometry and thermodynamics of the pathway. The following tables summarize some of the key quantitative data from this era, though it is important to note that the precision and accuracy of these early measurements may not match modern standards.
Table 1: Thermodynamic Properties of Glycolytic Reactions
| Step | Enzyme | ΔG°' (kJ/mol) | ΔG (kJ/mol) in Erythrocytes | Reversible/Irreversible |
| 1 | Hexokinase | -16.7 | -33.5 | Irreversible |
| 2 | This compound Isomerase | +1.7 | -2.5 | Reversible |
| 3 | Phosphofructokinase | -14.2 | -22.2 | Irreversible |
| 4 | Aldolase | +23.8 | -1.3 | Reversible |
| 5 | Triosephosphate Isomerase | +7.5 | +2.5 | Reversible |
| 6 | Glyceraldehyde-3-Phosphate Dehydrogenase | +6.3 | -1.7 | Reversible |
| 7 | Phosphoglycerate Kinase | -18.8 | +3.0 | Reversible |
| 8 | Phosphoglycerate Mutase | +4.4 | +0.8 | Reversible |
| 9 | Enolase | +1.7 | -3.3 | Reversible |
| 10 | Pyruvate Kinase | -31.4 | -16.7 | Irreversible |
| Data adapted from modern sources providing estimates for physiological conditions, as precise, comprehensive tables from the original papers are not readily available in a consolidated format. |
Table 2: Early Kinetic Data for Key Glycolytic Enzymes
| Enzyme | Source | Substrate | K_m (M) | Inhibitors |
| Hexokinase | Yeast | Glucose | ~1 x 10⁻⁴ | Glucose-6-phosphate |
| Fructose | ~1.5 x 10⁻³ | |||
| Phosphofructokinase | Muscle | Fructose-6-phosphate | Variable (allosteric) | ATP, Citrate |
| This table presents approximate values and key regulatory features understood from early kinetic studies. The concept of allosteric regulation of PFK by ATP was a major discovery in understanding the control of glycolysis. |
Signaling Pathways and Logical Relationships
The elucidation of the glycolytic pathway was a process of logical deduction, where each new finding provided a piece of a larger puzzle. The following diagram illustrates the logical flow of some of the key discoveries.
Conclusion
The discovery of the this compound metabolic pathway was a triumph of early 20th-century biochemistry, built upon the ingenuity and meticulous experimental work of pioneers like Buchner, Harden, Young, Embden, Meyerhof, and Parnas. Their development of novel experimental systems, from cell-free extracts to organ perfusion, and their application of quantitative analytical methods and early tracer techniques, allowed them to unravel a complex biological process one step at a time. This in-depth technical guide has provided a glimpse into the core experimental foundations of this discovery, highlighting the methodologies and quantitative data that underpinned this monumental scientific achievement. For today's researchers and drug development professionals, a deep appreciation of this history not only enriches our understanding of this central metabolic pathway but also offers inspiration for tackling the complex biological questions of our time. The principles of careful experimentation, quantitative analysis, and logical deduction that guided the discoverers of glycolysis remain as relevant as ever in the ongoing quest to understand and manipulate biological systems for the betterment of human health.
References
- 1. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. BIOLOGICAL CHEMISTRY Evolution of CO2 in the | Chegg.com [chegg.com]
- 3. eastindiastory.com [eastindiastory.com]
- 4. mechanism.ucsd.edu [mechanism.ucsd.edu]
- 5. yeastory.com [yeastory.com]
- 6. Solved BIO 489 BIOLOGICAL CHEMISTRY In 1905. | Chegg.com [chegg.com]
- 7. Solved BIO 489 BIOLOGICAL CHEMISTRY Evolution of Co, in the | Chegg.com [chegg.com]
- 8. studylib.net [studylib.net]
- 9. encyclopedia.com [encyclopedia.com]
- 10. Otto Fritz Meyerhof and Muscle Biochemistry [japi.org]
- 11. gotmead.com [gotmead.com]
- 12. nobelprize.org [nobelprize.org]
- 13. Gustav Georg Embden | Biochemist, Enzymologist, Metabolism | Britannica [britannica.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Phosphoglucose Isomerase (PGI): A Moonlighting Protein at the Crossroads of Metabolism and Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
Phosphoglucose isomerase (PGI), a dimeric enzyme with a subunit molecular mass of approximately 55-63 kDa, is a classic example of a moonlighting protein, exhibiting distinct and unrelated functions depending on its cellular location.[1][2] Intracellularly, it operates as a pivotal glycolytic enzyme (EC 5.3.1.9), catalyzing the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate.[3][4][5][6] Extracellularly, it sheds its metabolic identity to assume the role of a potent cytokine, variously known as Autocrine Motility Factor (AMF), Neuroleukin (NLK), or Maturation Factor.[1] This secreted form of PGI/AMF is a key signaling molecule implicated in a range of physiological and pathological processes, including neuronal survival, immune response, and notably, cancer progression and metastasis.[1][7] It exerts its effects by binding to a specific seven-transmembrane cell surface receptor, gp78/AMFR, initiating a cascade of downstream signaling events that profoundly impact cell motility, proliferation, and survival.[2][8][9] This guide provides a comprehensive technical overview of the core moonlighting functions of PGI, detailing its quantitative parameters, the signaling pathways it governs, and the experimental protocols used to elucidate its extracellular activities.
Duality of Function: Intracellular Enzyme vs. Extracellular Cytokine
The primary and most well-understood role of PGI is its enzymatic function within the cytoplasm. However, when secreted, it acts as a signaling ligand. A critical finding in the study of PGI is that its enzymatic activity is not required for its cytokine function.[1][10] Site-directed mutagenesis studies have shown that mutants lacking enzymatic activity retain their ability to bind to the gp78/AMFR receptor and stimulate cell motility, demonstrating a clear separation of these two roles.[10]
Quantitative Parameters of PGI Functions
To appreciate the distinct roles of PGI, it is essential to compare the quantitative metrics governing its enzymatic and cytokine activities. The following tables summarize key kinetic and concentration parameters from various studies.
Table 1: Enzymatic Activity Kinetic Parameters for this compound Isomerase
| Substrate | Organism/Source | K_m_ (mM) | k_cat_ (s⁻¹) | Temperature (°C) | pH | Reference |
| Fructose-6-Phosphate | Baker's Yeast | 2.62 - 7.8 | 2.78 - 11.4 | 20.25 - 38.35 | 8.0 | [3][11] |
| Glucose-6-Phosphate | Baker's Yeast | 2.62 (approx.) | 0.85 - 1.46 | 20.25 - 25.25 | 8.0 | [3][11] |
| Fructose-6-Phosphate | Pyrococcus furiosus | 0.63 | Not Reported | 90 | 7.0 | [6] |
| Glucose-6-Phosphate | Pyrococcus furiosus | 1.99 | Not Reported | 90 | 7.0 | [6] |
| Fructose-6-Phosphate | General (from MS-based assay) | 0.15 | 7.78 µmol/(min·mg) | Room Temp | 7.4 | [4] |
Table 2: Cytokine Activity Parameters for PGI/AMF
| Activity Measured | Cell Line / System | Effective Concentration | Key Findings | Reference |
| Cell Motility Stimulation | CT-26 Mouse Colon Cancer | 10 pg/mL - 100 pg/mL (Maximal) | PGI from B. stearothermophilus confirmed to have AMF activity. | [12] |
| Growth & Motility Stimulation | 3T3-A31 Fibroblasts | ≤ 0.1 ng/mL | AMF purified from HT-1080 cells acts as a paracrine growth factor. | [13] |
| Cell Growth & Migration | MCF10A-PGI/AMF Cells | 1 ng/mL - 10 ng/mL | Exogenous PGI/AMF treatment enhances cell growth and migration. | |
| Receptor Binding Affinity (K_d_) | Not specified | Value not explicitly reported in reviewed literature. | Mutant proteins with abolished enzymatic activity exhibited indistinguishable receptor-binding affinities compared to wild-type. | [14] |
Note: While a specific dissociation constant (K_d_) for the PGI-gp78/AMFR interaction is not consistently reported in the literature, the biological effects are observed at picomolar to nanomolar concentrations, suggesting a high-affinity interaction.
The PGI/AMF Signaling Cascade
Upon secretion, PGI/AMF binds to its receptor, gp78/AMFR, which is also an E3 ubiquitin ligase located in the endoplasmic reticulum and on the cell surface.[2][9][15] This binding event initiates a complex signaling network that promotes cell motility, survival, and proliferation, making it a protein of significant interest in cancer research.
The key downstream pathways activated by PGI/AMF include:
-
Rho GTPase Pathway: Activation of small Rho-like GTPases, particularly RhoA and Rac1, which are master regulators of the actin cytoskeleton. This leads to cytoskeletal rearrangement, formation of migratory structures like lamellipodia, and enhanced cell movement.[16]
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Activation of PI3K/Akt by PGI/AMF leads to the inactivation of apoptotic machinery, thereby protecting cancer cells from cell death.[16]
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression related to cell growth and division.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Importance of Product/ Reactant Equilibrium in the Kinetics of the this compound Isomerization Reaction by Differential Stopped Flow Microcalorimetry | NIST [nist.gov]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. The this compound isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autocrine motility factor/phosphoglucose isomerase regulates ER stress and cell death through control of ER calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gp78 E3 Ubiquitin Ligase: Essential Functions and Contributions in Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complex biology of autocrine motility factor/phosphoglucose isomerase (AMF/PGI) and its receptor, the gp78/AMFR E3 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Importance of product/reactant equilibration in the kinetics of the this compound isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 15. merckmillipore.com [merckmillipore.com]
- 16. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Regulation of Phosphoglucose Metabolism in Cancer Cells: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate regulatory mechanisms governing phosphoglucose metabolism in cancer cells. It delves into the core enzymatic and signaling pathways that are rewired in malignancy, offering insights for researchers and professionals in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this critical aspect of cancer biology.
Introduction: The Warburg Effect and Metabolic Reprogramming
A fundamental hallmark of many cancer cells is their altered glucose metabolism, a phenomenon first described by Otto Warburg.[1] Unlike normal cells, which primarily rely on mitochondrial oxidative phosphorylation for energy production, cancer cells exhibit a high rate of glycolysis even in the presence of ample oxygen, a state known as "aerobic glycolysis" or the Warburg effect.[2][3] This metabolic shift is not merely a consequence of dysfunctional mitochondria but is an orchestrated reprogramming that supports the anabolic demands of rapid cell proliferation.[3][4] This guide will explore the key regulatory nodes of this compound metabolism, the initial steps of glycolysis, that are critical for sustaining this malignant phenotype.
Key Regulatory Enzymes in this compound Metabolism
The flux of glucose through the initial steps of glycolysis is tightly controlled by several key enzymes. In cancer, the expression and activity of specific isoforms of these enzymes are frequently altered to promote a high glycolytic rate.
Hexokinase 2 (HK2)
Hexokinases catalyze the first committed step in glucose metabolism, the ATP-dependent phosphorylation of glucose to glucose-6-phosphate (G6P). This reaction traps glucose inside the cell.[5] While several isoforms exist, Hexokinase 2 (HK2) is minimally expressed in most normal adult tissues but is significantly upregulated in a wide array of cancers.[6][7] HK2's high affinity for glucose and its strategic localization to the outer mitochondrial membrane provide cancer cells with a distinct advantage.[5] This mitochondrial association allows HK2 to gain preferential access to newly synthesized ATP and evade product inhibition by G6P.[5]
Phosphofructokinase-1 (PFK-1) and the Role of PFKFB3
Phosphofructokinase-1 (PFK-1) is a critical rate-limiting enzyme that catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate.[8] PFK-1 activity is subject to complex allosteric regulation. While ATP is a substrate, high levels of ATP act as an allosteric inhibitor, signaling energy abundance.[8][9] This inhibition is potently overridden by fructose-2,6-bisphosphate (F2,6BP), the most powerful allosteric activator of PFK-1.[10]
The intracellular concentration of F2,6BP is controlled by a family of bifunctional enzymes, the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatases (PFKFB).[11] Of the four PFKFB isoforms, PFKFB3 is ubiquitously overexpressed in cancer.[12][13] PFKFB3 has the highest kinase-to-phosphatase activity ratio, leading to a sustained high level of F2,6BP, which constitutively activates PFK-1 and drives glycolytic flux.[11][12]
This compound Isomerase (PGI)
This compound isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. While not typically considered a primary rate-limiting step, its overexpression has been linked to cancer progression and metastasis in various malignancies, including colorectal and breast cancer.[14][15][16] Beyond its glycolytic function, PGI can be secreted and act as a cytokine, known as Autocrine Motility Factor (AMF), promoting cell motility and invasion.[15][17]
Quantitative Data Presentation
The following tables summarize quantitative data on the expression of key glycolytic enzymes and the concentration of important metabolites in cancer cells compared to normal tissues.
Table 1: Expression of Key Glycolytic Enzymes in Cancer
| Gene/Protein | Cancer Type(s) | Change in Expression (Cancer vs. Normal) | Reference |
| HK2 | Pan-cancer | Highly expressed in most tumors. | [18] |
| Cervical Squamous Cell Carcinoma | Positive rate: 79.49% in SCC vs. 25.00% in normal cervix. | ||
| Breast, Lung, Prostate, Glioblastoma | Overexpressed and linked to tumor progression. | [5] | |
| PFKFB3 | Pan-cancer | Protein expression is elevated in most tumor types. | [19] |
| Renal Cell Carcinoma (ccRCC) | H-score: 131.52 in ccRCC vs. 72.36 in normal renal tissue. | [20] | |
| Breast, Colon, Pancreatic, Gastric | Frequently overexpressed. | [13] | |
| G6PD | Pan-cancer | Upregulated in most cancers compared to normal counterparts. | |
| Merkel Cell Carcinoma | Highly upregulated in the aggressive 'cell division type'. | [21] | |
| Various Cancers | Higher expression in tumor cells than in normal cells. | [3] |
Table 2: Concentration of Key Glycolytic Metabolites in Cancer
| Metabolite | Cancer Type(s) | Change in Concentration (Cancer vs. Normal) | Reference |
| Fructose-2,6-bisphosphate (F2,6BP) | Tumor Cells (General) | Significantly higher concentration in tumor cells. | [10] |
| Glucose-6-Phosphate (G6P) | Cancer Cells (General) | G6P is catalyzed into 6-phosphogluconolactone by G6PD. | [22] |
| Lactate | Lewis Lung Carcinoma (High Metastatic) | Lactate concentration in media was 17% higher for high-metastatic cells. | [23] |
Signaling Pathways Regulating this compound Metabolism
The metabolic reprogramming observed in cancer is driven by the dysregulation of major signaling pathways that converge on glycolytic enzymes and their transcriptional regulators.
The PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[23][24] This pathway promotes glycolysis through multiple mechanisms:
-
AKT can directly phosphorylate and activate glycolytic enzymes.
-
It enhances the translocation of glucose transporters (like GLUT1) to the cell surface, increasing glucose uptake.[25]
-
mTOR , a downstream effector of AKT, promotes the synthesis of proteins required for glycolysis, including the transcription factor HIF-1α.[25]
HIF-1α and Myc Transcription Factors
Hypoxia-inducible factor 1-alpha (HIF-1α) and Myc are master transcriptional regulators that are often deregulated in cancer and play pivotal roles in metabolic reprogramming.
-
HIF-1α: Under hypoxic conditions, a common feature of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of nearly all genes encoding glycolytic enzymes and glucose transporters.[26]
-
Myc: The c-Myc oncogene also drives the expression of many glycolytic genes.[27] There is complex interplay between Myc and HIF-1α; in some contexts, they can cooperate to enhance the glycolytic phenotype, while in others, they may have opposing effects.[28] Overexpression of Myc can stabilize HIF-1α protein, further amplifying the hypoxic response.
References
- 1. MYC overrides HIF-1α to regulate proliferating primary cell metabolism in hypoxia | eLife [elifesciences.org]
- 2. Glycolysis II Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase 2 in Cancer: A Prima Donna Playing Multiple Characters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-Cancer Analysis of Glycolytic and Ketone Bodies Metabolic Genes: Implications for Response to Ketogenic Dietary Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Fructose 2,6-Bisphosphate in Cancer Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase and tumor cell glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Roles of PFKFB3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Hexokinase Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Targeting 6-Phosphofructo-2-Kinase (PFKFB3) as a Therapeutic Strategy against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overexpression of PFKFB3 promotes cell glycolysis and proliferation in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jitc.bmj.com [jitc.bmj.com]
- 22. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. HIF-1α Confers Aggressive Malignant Traits on Human Tumor Cells Independent of Its Canonical Transcriptional Function - PMC [pmc.ncbi.nlm.nih.gov]
- 27. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Role of Phosphoglucose in the Pentose Phosphate Pathway: A Technical Guide
Abstract: Glucose-6-phosphate (G6P), a key phosphoglucose, occupies a critical junction in cellular metabolism. It serves as the primary substrate and regulatory control point for the Pentose Phosphate Pathway (PPP), a vital metabolic route for generating NADPH and precursors for nucleotide biosynthesis. This technical guide provides an in-depth analysis of G6P's role in the PPP, detailing its entry into the pathway, the regulatory mechanisms that govern its flux, and the quantitative methods used to analyze these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial metabolic nexus.
Glucose-6-Phosphate: A Central Metabolic Hub
Glucose-6-phosphate is a pivotal intermediate that stands at the crossroads of several major metabolic pathways.[1][2] Upon its formation from glucose via phosphorylation by hexokinase or from glycogenolysis, G6P's fate is determined by the cell's immediate physiological needs.[2][3] It can be channeled into glycolysis for ATP production, stored as glycogen (B147801) when glucose levels are high, or directed into the Pentose Phosphate Pathway.[1][4] This decision point is a critical node for metabolic regulation. In the liver, G6P can also be dephosphorylated back to glucose for release into the bloodstream.[1][5]
References
The Central Hub of Cellular Energy: A Technical Guide to the Synthesis and Degradation of Glucose-6-Phosphate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Glucose-6-phosphate (G6P) stands as a critical nexus in cellular metabolism, acting as the gateway for glucose into various biosynthetic and energy-producing pathways. Its synthesis and degradation are tightly regulated processes, fundamental to maintaining cellular energy homeostasis and providing precursors for essential biomolecules. Dysregulation of G6P metabolism is a hallmark of numerous diseases, including diabetes, cancer, and glycogen (B147801) storage diseases, making the enzymes and pathways that govern its fate prime targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core pathways of G6P synthesis and degradation, details on the intricate regulatory mechanisms, and methodologies for their experimental investigation.
Core Metabolic Pathways of Glucose-6-Phosphate
The metabolic fate of glucose-6-phosphate is determined by the cellular energy state and biosynthetic needs, directing it into one of several major pathways.
Synthesis of Glucose-6-Phosphate
The primary route for G6P synthesis is the phosphorylation of glucose.
-
Hexokinases and Glucokinase: In most tissues, this reaction is catalyzed by hexokinases , which have a high affinity for glucose.[1] The liver and pancreatic β-cells also express glucokinase (or hexokinase IV), which has a lower affinity for glucose and is not inhibited by its product, G6P, allowing these tissues to respond to high blood glucose levels.[2][3]
Degradation of Glucose-6-Phosphate
G6P can be channeled into several key metabolic pathways:
-
Glycolysis: This catabolic pathway breaks down G6P into pyruvate, generating ATP and NADH.[1]
-
Pentose Phosphate (B84403) Pathway (PPP): This pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis.
-
Glycogen Synthesis (Glycogenesis): In times of energy surplus, G6P is converted to glucose-1-phosphate and then stored as glycogen, primarily in the liver and muscles.[1]
-
Hydrolysis to Glucose: In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, maintaining blood glucose homeostasis.[1]
Regulation of Key Enzymes in Glucose-6-Phosphate Metabolism
The flux of G6P through these pathways is meticulously controlled by the allosteric and hormonal regulation of key enzymes.
Allosteric Regulation
Allosteric effectors, typically downstream products or indicators of the cell's energy status, bind to regulatory sites on enzymes to modulate their activity.
| Enzyme | Allosteric Activators | Allosteric Inhibitors |
| Hexokinase | - | Glucose-6-Phosphate (G6P)[4] |
| Phosphofructokinase-1 (PFK-1) | AMP[5], Fructose-2,6-bisphosphate[6] | ATP[7], Citrate[3] |
| Pyruvate Kinase | Fructose-1,6-bisphosphate | ATP, Alanine |
| Glycogen Synthase | Glucose-6-Phosphate (G6P)[8] | - |
| Glycogen Phosphorylase | AMP | ATP, Glucose-6-Phosphate (G6P)[9], Glucose |
Hormonal Regulation by Insulin (B600854) and Glucagon (B607659)
The hormones insulin and glucagon play a pivotal role in regulating G6P metabolism, primarily in the liver, to maintain blood glucose homeostasis.
-
Insulin: Released in response to high blood glucose, insulin promotes the uptake and storage of glucose. It stimulates the activity of enzymes involved in glycolysis and glycogen synthesis while inhibiting those of gluconeogenesis and glycogenolysis.
-
Glucagon: Secreted during periods of low blood glucose, glucagon acts to increase blood glucose levels by stimulating glycogenolysis and gluconeogenesis in the liver.
Quantitative Data on Enzyme Kinetics and Metabolite Concentrations
Understanding the quantitative aspects of enzyme function and metabolite levels is crucial for building accurate models of cellular metabolism.
Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km | Notes |
| Hexokinase I | Glucose | Human (RBCs) | ~0.1 mM | High affinity for glucose. |
| Hexokinase IV (Glucokinase) | Glucose | Human (Liver, Pancreas) | ~10 mM | Lower affinity for glucose, acts as a glucose sensor.[10] |
| Glucose-6-Phosphatase | Glucose-6-Phosphate | Rat (Liver) | - | - |
| Enzyme | Allosteric Effector | Organism/Tissue | Ki / Ka | Type |
| Hexokinase | Glucose-6-Phosphate | Rat (Brain) | ~0.2 mM[11] | Inhibition |
| Phosphofructokinase-1 | ATP | Rabbit (Muscle) | - | Inhibition |
| Phosphofructokinase-1 | AMP | Yeast | ~200 µM[12] | Activation |
| Glycogen Synthase | Glucose-6-Phosphate | - | - | Activation |
| Glycogen Phosphorylase | Glucose-6-Phosphate | - | - | Inhibition |
Intracellular Concentrations of Glucose-6-Phosphate
| Tissue | Condition | Intracellular G6P Concentration |
| Liver | - | ~300 µM[13] |
| Skeletal Muscle | Resting | ~0.1 - 0.2 mM |
| Skeletal Muscle | Post-exercise (insulin-independent recovery) | ~0.2 - 0.3 mM |
| Skeletal Muscle | Post-exercise (insulin-dependent recovery) | ~0.3 - 0.4 mM |
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying G6P metabolism.
Hexokinase Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring hexokinase activity by coupling the production of G6P to the reduction of a chromogenic or fluorogenic probe.
Principle: Hexokinase catalyzes the phosphorylation of glucose to G6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP+ to NADPH. The rate of NADPH production, measured by absorbance at 340 nm or fluorescence, is proportional to the hexokinase activity.
Materials:
-
Cell or tissue lysate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
ATP solution
-
Glucose solution
-
NADP+ solution
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: Combine assay buffer, ATP, glucose, NADP+, and G6PDH.
-
Sample Preparation: Prepare cell or tissue lysates and determine protein concentration for normalization.
-
Assay:
-
Add lysate to the wells of the microplate.
-
Initiate the reaction by adding the Reaction Mix.
-
Immediately measure the absorbance at 340 nm (or fluorescence) in a kinetic mode for a set period (e.g., 30 minutes) at regular intervals.
-
-
Data Analysis: Calculate the rate of change in absorbance/fluorescence. This rate is proportional to the hexokinase activity in the sample.
Glucose-6-Phosphatase Activity Assay (Colorimetric)
This protocol measures the activity of glucose-6-phosphatase by quantifying the inorganic phosphate (Pi) released from G6P.
Principle: Glucose-6-phosphatase hydrolyzes G6P to glucose and inorganic phosphate (Pi). The released Pi reacts with a molybdate (B1676688) solution to form a colored complex, which can be measured spectrophotometrically.
Materials:
-
Microsomal preparations (as G6Pase is membrane-bound)
-
Assay Buffer (e.g., imidazole (B134444) buffer, pH 7.0)
-
Glucose-6-Phosphate solution
-
Colorimetric reagent (e.g., Malachite Green or ammonium (B1175870) molybdate-based solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate well, combine the assay buffer and the microsomal sample.
-
Reaction Initiation: Add the G6P solution to start the reaction.
-
Incubation: Incubate at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination and Color Development: Stop the reaction by adding the colorimetric reagent. This reagent will also react with the released Pi to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).
-
Quantification: Use a standard curve of known Pi concentrations to determine the amount of Pi produced in the enzymatic reaction.
Quantification of Intracellular Glucose-6-Phosphate by Mass Spectrometry
This protocol provides a general workflow for the accurate quantification of intracellular G6P using mass spectrometry.
Principle: Cells are rapidly quenched to halt metabolic activity, and metabolites are extracted. G6P in the extract is then separated by liquid chromatography (LC) and detected and quantified by a mass spectrometer (MS).
Materials:
-
Cultured cells or tissue samples
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., acetonitrile/methanol/water mixture)
-
Internal standard (e.g., 13C-labeled G6P)
-
LC-MS system
Procedure:
-
Quenching: Rapidly quench metabolic activity by adding ice-cold quenching solution to the cells or tissue.
-
Extraction: Extract metabolites using a cold extraction solvent. Spike in the internal standard at this stage.
-
Centrifugation: Centrifuge the extract to pellet cell debris and proteins.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
LC-MS Analysis:
-
Inject the supernatant into the LC-MS system.
-
Separate G6P from other metabolites using an appropriate LC column (e.g., HILIC).
-
Detect and quantify G6P using the mass spectrometer in selected reaction monitoring (SRM) or similar targeted mode.
-
-
Data Analysis: Quantify the G6P concentration by comparing the peak area of the analyte to that of the internal standard.
13C Metabolic Flux Analysis (MFA)
This protocol outlines the key steps for conducting a 13C-MFA experiment to quantify the flux through G6P-related pathways.
Principle: Cells are cultured in a medium containing a 13C-labeled substrate (e.g., [U-13C6]glucose). The 13C label is incorporated into downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using mass spectrometry or NMR, the relative fluxes through different metabolic pathways can be calculated.[14]
Workflow:
-
Cell Culture and Labeling: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. Allow the cells to reach a metabolic and isotopic steady state.
-
Quenching and Extraction: Rapidly quench metabolism and extract intracellular metabolites as described in the G6P quantification protocol.
-
Sample Preparation for Analysis:
-
For GC-MS analysis, derivatize the metabolites to make them volatile.
-
For LC-MS analysis, reconstitute the dried extract in a suitable solvent.
-
-
Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, lactate, intermediates of the TCA cycle and PPP) using GC-MS or LC-MS.
-
Flux Calculation: Use specialized software to fit the measured labeling patterns to a metabolic model of the cell. This allows for the calculation of the intracellular metabolic fluxes.
Visualizing Key Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic pathways and experimental procedures.
Conclusion
The synthesis and degradation of glucose-6-phosphate are at the heart of cellular energy management and biosynthesis. The intricate network of pathways and regulatory mechanisms ensures that the metabolic fate of glucose is finely tuned to the physiological needs of the cell and the organism as a whole. A thorough understanding of these processes, supported by robust experimental methodologies, is essential for researchers and drug development professionals seeking to modulate cellular metabolism for therapeutic benefit. The quantitative data, detailed protocols, and pathway visualizations provided in this guide serve as a valuable resource for advancing research in this critical area of metabolic science.
References
- 1. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 7. letstalkacademy.com [letstalkacademy.com]
- 8. The role of glucose 6-phosphate in the control of glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of glucose-6-P on the catalytic and structural properties of glycogen phosphorylase a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. Allosteric inhibition of brain hexokinase by glucose 6-phosphate in the reverse reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Similarity of activation of yeast phosphofructokinase by AMP and fructose-2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Phosphoglucose: A Critical Precursor for Nucleotide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of phosphoglucose, primarily in the form of glucose-6-phosphate (G6P), as a fundamental precursor for the de novo synthesis of nucleotides. An understanding of this metabolic nexus is critical for research in oncology, metabolic diseases, and immunology, and for the development of novel therapeutics targeting cellular proliferation and metabolism. This document details the core biochemical pathways, presents quantitative data on metabolic flux, outlines detailed experimental protocols for pathway analysis, and provides visual diagrams to illustrate these complex processes.
The Biochemical Link: From Glucose to Nucleotide Building Blocks
The synthesis of nucleotides, the building blocks of DNA and RNA, is fundamentally dependent on a supply of a five-carbon sugar, ribose-5-phosphate (B1218738) (R5P). The primary route for the production of R5P is the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), a crucial branch of glucose metabolism that runs in parallel to glycolysis.[1][2] The entry point into the PPP is glucose-6-phosphate (G6P), a phosphorylated form of glucose.
The PPP is composed of two distinct branches:
-
The Oxidative Branch: This irreversible phase converts G6P into ribulose-5-phosphate. This process is catalyzed by two key enzymes, glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD).[3][4] A critical outcome of this branch is the production of two molecules of NADPH for each molecule of G6P that enters. NADPH is essential for maintaining cellular redox balance and for reductive biosynthesis, such as fatty acid synthesis.[5][6]
-
The Non-Oxidative Branch: In this reversible phase, ribulose-5-phosphate is converted to the crucial nucleotide precursor, ribose-5-phosphate (R5P), by the enzyme ribose-5-phosphate isomerase.[7][8] The non-oxidative branch also allows for the interconversion of various sugar phosphates, connecting the PPP back to glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate.[8]
Once synthesized, R5P is not directly used for nucleotide assembly. It must first be activated by the enzyme phosphoribosyl-1-pyrophosphate (PRPP) synthase, which converts R5P to 5-phosphoribosyl-1-pyrophosphate (PRPP).[7][9] PRPP is the activated five-carbon sugar that serves as the scaffold for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides.[9][10]
A key distinction in the synthesis pathways is that for purines (adenine and guanine), the base is synthesized directly onto the PRPP molecule.[7][9] In contrast, for pyrimidines (cytosine, thymine, and uracil), the base is synthesized first and then attached to PRPP.[9]
Quantitative Data Presentation: Metabolic Flux Analysis
To quantify the flow of carbon from glucose to nucleotides, a powerful technique known as 13C-Metabolic Flux Analysis (13C-MFA) is employed.[5] This method involves culturing cells with glucose that has been enriched with the stable isotope 13C. As the cells metabolize the labeled glucose, the 13C atoms are incorporated into downstream metabolites, including those of the PPP and nucleotides. By measuring the mass isotopomer distribution (the pattern of 13C labeling) in these metabolites using mass spectrometry, the relative rates (fluxes) of the metabolic reactions can be calculated.[7]
The table below presents a summary of typical metabolic flux data for the Pentose Phosphate Pathway, with fluxes expressed relative to the rate of glucose uptake.
| Flux Description | Parameter | Relative Flux Value (%) | Interpretation |
| Glucose Uptake Rate | Juptake | 100 (Reference) | The total rate of glucose import from the media. |
| G6P to Oxidative PPP | JoxPPP | 15 ± 2 | Approximately 15% of the incoming glucose is directed into the oxidative branch of the PPP to produce NADPH and ribose precursors.[11] |
| Transketolase (TKT) Flux | JTKT | Net: 5 ± 1 | This represents the net reversible flux of the transketolase reactions, indicating a net carbon flow towards glycolysis.[11] |
| Transaldolase (TALDO) Flux | JTALDO | Net: 3 ± 0.5 | This represents the net reversible flux of the transaldolase reactions, also showing a net carbon flow towards glycolysis under these conditions.[11] |
| R5P to Nucleotide Synthesis | JR5P→Nuc | 1.5 ± 0.3 | A fraction of the R5P produced is utilized for the de novo synthesis of nucleotides. |
Note: The values presented are illustrative and can vary significantly depending on cell type, growth conditions, and cellular state.
Experimental Protocols
13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
This protocol outlines the key steps for tracing the metabolism of 13C-labeled glucose through the PPP to quantify metabolic fluxes.
1. Cell Culture and Labeling: a. Culture mammalian cells to the desired confluency in standard growth medium. b. To initiate the labeling experiment, replace the standard medium with a medium containing a 13C-labeled glucose tracer. A commonly used tracer to resolve PPP flux from glycolysis is [1,2-13C2]glucose.[12][13] c. Incubate the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This time will vary depending on the cell line's metabolic rate but is often in the range of 8-24 hours.
2. Quenching of Metabolism: a. To halt all enzymatic activity and preserve the in vivo metabolic state, rapidly quench the cells. b. Aspirate the labeling medium from the culture dish. c. Immediately add a pre-chilled quenching solution, such as a 60% methanol (B129727):water solution, kept at -48°C.[14] d. It is crucial to perform this step as quickly as possible to prevent metabolic changes.[3]
3. Metabolite Extraction: a. After quenching, scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled tube. b. Perform multiple freeze-thaw cycles to ensure complete cell lysis and extraction of intracellular metabolites.[14] This can be done by alternating between liquid nitrogen and a cryostat at -30°C.[15] c. Centrifuge the cell extract at a high speed (e.g., 16,000 rpm) at 4°C to pellet cell debris.[16] d. Transfer the supernatant, which contains the intracellular metabolites, to a new tube.
4. Sample Preparation for Mass Spectrometry: a. Dry the metabolite extract using a vacuum concentrator. b. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried sample must be derivatized to increase the volatility of the polar metabolites. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[17] c. For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the dried sample in a suitable solvent, often a mixture of methanol and water.[17]
5. LC-MS/MS Analysis of PPP Intermediates: a. Separate the phosphorylated intermediates of the PPP and glycolysis using anion exchange chromatography.[1][18] b. Analyze the isotopic labeling of the metabolites by tandem mass spectrometry (MS/MS).[19] c. Operate the mass spectrometer in a scheduled multiple reaction monitoring (MRM) mode to achieve high sensitivity and accurate quantification of the different mass isotopologues (e.g., M+0, M+1, M+2) for each metabolite.[1][18]
6. Data Analysis and Flux Calculation: a. Integrate the peak areas for each mass isotopomer of the measured metabolites. b. Correct the raw data for the natural abundance of 13C. c. Use the mass isotopomer distribution data to calculate the metabolic fluxes by fitting the data to a metabolic network model using specialized software (e.g., INCA).[16]
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. Liquid chromatography tandem mass spectrometry for measuring ¹³C-labeling in intermediates of the glycolysis and pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 3. researchgate.net [researchgate.net]
- 4. Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 6. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fit-for-purpose quenching and extraction protocols for metabolic profiling of yeast using chromatography-mass spectrometry platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. agilent.com [agilent.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Liquid Chromatography Tandem Mass Spectrometry for Measuring 13C-labeling in Intermediates of the Glycolysis and Pentose Phosphate Pathway | Springer Nature Experiments [experiments.springernature.com]
Phosphoglucose Isomerase: A Multifunctional Enzyme at the Crossroads of Metabolism and Cell Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a ubiquitous and highly conserved enzyme that plays a critical role in central metabolism. It catalyzes the reversible isomerization of D-glucose-6-phosphate to D-fructose-6-phosphate, a key step in both glycolysis and gluconeogenesis.[1] Beyond its well-established intracellular role, PGI has been identified as a "moonlighting" protein, exhibiting distinct extracellular functions as a cytokine, growth factor, and neurotrophic factor.[1] This guide provides a comprehensive overview of PGI, focusing on its nomenclature, quantitative characteristics, experimental analysis, and its multifaceted roles in cellular signaling, tailored for professionals in research and drug development.
Alternative Names for this compound Isomerase
The diverse functions and extensive research history of this compound isomerase have led to a variety of names and abbreviations. A comprehensive list is provided in the table below for clarity and cross-referencing in scientific literature.[1][2][3][4]
| Category | Name | Abbreviation/Symbol |
| Systematic Name | D-glucose-6-phosphate ketol-isomerase | |
| α-D-glucose-6-phosphate aldose-ketose-isomerase | ||
| Accepted Name | Glucose-6-phosphate Isomerase | GPI |
| Common Names | This compound Isomerase | PGI |
| Phosphohexose Isomerase | PHI | |
| Hexosephosphate Isomerase | ||
| Oxoisomerase | ||
| Phosphohexomutase | ||
| Phosphosaccharomutase | ||
| Glucose Phosphate Isomerase | ||
| Functional Names | Neuroleukin | NLK |
| Autocrine Motility Factor | AMF | |
| Maturation Factor | MF | |
| Sperm Antigen-36 | SA-36 | |
| Gene Symbol | GPI |
Quantitative Data
Enzymatic Kinetics
The catalytic efficiency of this compound isomerase has been characterized in various organisms. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters for understanding its enzymatic activity.
| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Conditions |
| Saccharomyces cerevisiae (Yeast) | Fructose-6-phosphate (B1210287) | 0.11 - 0.23 | - | - | pH 7.4, 30°C |
| Saccharomyces cerevisiae (Yeast) | Glucose-6-phosphate | - | - | 0.852 ± 0.086 | pH 8.0, 293.4K |
| Saccharomyces cerevisiae (Yeast) | Fructose-6-phosphate | 2.62 ± 0.55 | - | 2.78 ± 0.34 | pH 8.0, 293.4K |
| Pyrococcus furiosus | Glucose-6-phosphate | 8.7 | 800 | - | pH 7.0, 80°C |
| Pyrococcus furiosus | Fructose-6-phosphate | 1.0 | 130 | - | pH 7.0, 80°C |
Note: U represents one unit of enzyme activity, defined as the amount of enzyme that converts 1 µmol of substrate per minute under the specified conditions.[5][6][7]
Gene Expression
The expression of the GPI gene is ubiquitous across human tissues, reflecting its fundamental role in metabolism. However, expression levels can vary and are often upregulated in various cancers.[8][9]
| Tissue | RNA Expression (nTPM) |
| Heart Muscle | 54.9 |
| Adipose Tissue | 52.6 |
| Brain (General) | High |
| Kidney | High |
| Muscle | High |
nTPM: normalized Transcripts Per Million. Data from The Human Protein Atlas.[8]
| Cancer Type | Expression Status |
| Gastric Cancer | Upregulated |
| Glioblastoma | Upregulated |
| Breast Cancer | Upregulated |
| Colon Cancer | Upregulated |
[9]
Experimental Protocols
This compound Isomerase Activity Assay (Spectrophotometric)
This coupled enzyme assay is a standard method for determining PGI activity in biological samples.[10]
Principle: PGI catalyzes the conversion of fructose-6-phosphate (F6P) to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the PGI activity.
Reagents:
-
Assay Buffer: 0.1 M Tris-HCl, pH 7.6, containing 2 mM EDTA.
-
Substrate Solution: 1 mM Fructose-6-Phosphate in Assay Buffer.
-
Cofactor Solution: 0.5 mM NADP+ in Assay Buffer.
-
Coupling Enzyme: 1 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH) in Assay Buffer.
-
Sample: Purified enzyme or cell/tissue lysate.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Cofactor Solution, and Coupling Enzyme.
-
Add the sample to the reaction mixture to initiate the reaction.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the PGI activity based on the rate of NADPH formation (molar extinction coefficient of NADPH at 340 nm is 6.22 mM-1cm-1).
One unit of PGI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.[10]
Autocrine Motility Factor (AMF) Cell Migration Assay (Boyden Chamber)
This assay measures the chemotactic response of cells to AMF.
Principle: Cells are placed in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane. The lower chamber contains AMF as a chemoattractant. The number of cells that migrate through the membrane towards the AMF is quantified.
Procedure:
-
Coat the porous membrane of the Boyden chamber insert with an appropriate extracellular matrix protein (e.g., Matrigel).
-
Resuspend cells in a serum-free medium.
-
Add the cell suspension to the upper chamber.
-
Add medium containing AMF (PGI) to the lower chamber.
-
Incubate the chamber for a sufficient time to allow cell migration (e.g., 8 hours).
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells under a microscope.
Neuroleukin (NLK) Neurite Outgrowth Assay
This assay assesses the neurotrophic activity of NLK.
Principle: Neuronal cells are cultured in the presence of NLK. The effect of NLK on neurite extension and neuronal survival is observed and quantified.
Procedure:
-
Plate neuronal cells (e.g., primary neurons or a neuronal cell line) in a suitable culture dish.
-
Treat the cells with varying concentrations of NLK (PGI).
-
Culture the cells for a period that allows for neurite outgrowth (e.g., 24-48 hours).
-
Fix the cells and visualize the neurites using microscopy (e.g., phase-contrast or immunofluorescence staining for neuronal markers).
-
Quantify neurite length and number per cell.
Signaling Pathways and Logical Relationships
Intracellular Catalytic Activity Workflow
The enzymatic reaction of this compound isomerase is a fundamental step in glycolysis.
Autocrine Motility Factor (AMF) Signaling Pathway
Extracellular PGI, acting as AMF, binds to its receptor, AMFR (also known as gp78), initiating a signaling cascade that promotes cell motility and survival.[11][12]
Neuroleukin (NLK) Signaling Pathway (Hypothesized)
While the precise receptor and downstream signaling cascade for Neuroleukin are still under investigation, it is known to promote neuronal survival and function. The pathway likely involves a cell surface receptor and activation of pro-survival intracellular signaling molecules.
Conclusion
This compound isomerase is a remarkable example of a multifunctional protein with critical roles both inside and outside the cell. Its enzymatic function is central to metabolism, while its extracellular activities as Neuroleukin and Autocrine Motility Factor implicate it in diverse physiological and pathological processes, including neuronal development and cancer progression. For researchers and drug development professionals, understanding the multifaceted nature of PGI is crucial for identifying novel therapeutic targets and developing innovative treatment strategies. The data and protocols presented in this guide offer a solid foundation for further investigation into this fascinating and important protein.
References
- 1. Glucose-6-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. Phosphoglucoisomerase - Proteopedia, life in 3D [proteopedia.org]
- 3. oxfordreference.com [oxfordreference.com]
- 4. EC 5.3.1.9 [iubmb.qmul.ac.uk]
- 5. group.nagase.com [group.nagase.com]
- 6. Novel Type of Glucose-6-Phosphate Isomerase in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tissue expression of GPI - Summary - The Human Protein Atlas [proteinatlas.org]
- 9. GPI glucose-6-phosphate isomerase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Structural studies of this compound isomerase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autocrine motility factor and its receptor: role in cell locomotion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Phosphoglucose Isomerase as an Autocrine Motility Factor: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Dual-Function Protein PGI/AMF in Cancer Progression and Metastasis
Introduction
Phosphoglucose isomerase (PGI), a ubiquitous cytosolic enzyme, plays a critical role in the glycolytic and gluconeogenic pathways by catalyzing the interconversion of glucose-6-phosphate and fructose-6-phosphate. Beyond this fundamental metabolic function, PGI is a classic example of a "moonlighting" protein, exhibiting a distinct extracellular role as a potent cytokine known as Autocrine Motility Factor (AMF).[1][2] Secreted by various cancer cells, AMF stimulates cell motility, invasion, and proliferation in an autocrine and paracrine manner, contributing significantly to tumor progression and metastasis.[1][3] This technical guide provides a comprehensive overview of the core biology of PGI/AMF, its signaling pathways, quantitative effects on cellular processes, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.
The PGI/AMF Signaling Axis
The biological effects of extracellular PGI/AMF are mediated through its interaction with a specific cell surface receptor, gp78, also known as the Autocrine Motility Factor Receptor (AMFR).[4] Gp78/AMFR is a seven-transmembrane domain protein that also functions as an E3 ubiquitin ligase in the endoplasmic reticulum, linking cellular metabolism and protein degradation to cancer metastasis.[3][4]
Upon binding of PGI/AMF to gp78/AMFR, a cascade of downstream signaling events is initiated, leading to the promotion of a metastatic phenotype. Key signaling pathways activated by the PGI/AMF-gp78/AMFR axis include:
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival. Activation of the MAPK/ERK pathway by PGI/AMF has been shown to be essential for its effects on cell migration and invasion in various cancers, including endometrial carcinoma.[1]
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is critically involved in cell survival, growth, and proliferation. PGI/AMF-mediated activation of PI3K/Akt contributes to the anti-apoptotic effects observed in cancer cells, promoting their survival under stressful conditions.[3]
-
NF-κB Signaling: PGI/AMF overexpression has been linked to an increase in the DNA-binding activity of NF-κB, a key transcription factor in inflammation and cancer. This leads to the upregulation of genes involved in cell invasion and metastasis, such as ZEB1/ZEB2.[5]
The interplay of these pathways ultimately leads to the complex cellular responses induced by PGI/AMF, including cytoskeletal rearrangements, increased cell motility, and the expression of genes associated with a more aggressive, metastatic phenotype.
Signaling Pathway Diagrams
To visually represent the complex signaling networks initiated by PGI/AMF, the following diagrams have been generated using the DOT language.
Caption: Core PGI/AMF signaling pathways leading to cancer progression.
PGI/AMF in Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical for embryonic development and is often aberrantly activated in cancer, endowing cancer cells with migratory and invasive properties. PGI/AMF has been identified as a key regulator of EMT.[5][6] Overexpression of PGI/AMF can induce a mesenchymal-like phenotype in epithelial cells, characterized by the loss of cell-cell adhesion molecule E-cadherin and the gain of mesenchymal markers such as vimentin (B1176767) and N-cadherin.[6]
The mechanism by which PGI/AMF promotes EMT involves the modulation of key transcription factors that regulate this process, including Snail, ZEB1, and ZEB2.[5][6] PGI/AMF-induced activation of NF-κB signaling can lead to the upregulation of ZEB1 and ZEB2, which are potent repressors of E-cadherin.[5]
Caption: PGI/AMF's role in promoting Epithelial-Mesenchymal Transition.
Quantitative Data on PGI/AMF Cellular Effects
The following table summarizes quantitative data from various studies on the effects of PGI/AMF on cell migration, invasion, and proliferation.
| Cell Line | Assay Type | Treatment/Condition | Quantitative Effect | Reference |
| Endometrial Cancer (Ishikawa, HEC-1B) | Transwell Migration | PGI (10 ng/mL) | ~2.5-fold increase in migrated cells | [1] |
| Endometrial Cancer (Ishikawa, HEC-1B) | Matrigel Invasion | PGI (10 ng/mL) | ~2-fold increase in invaded cells | [1] |
| Endometrial Cancer (Ishikawa, HEC-1B) | Proliferation (MTS Assay) | PGI (10 ng/mL) | ~1.5 to 2-fold increase in cell number after 5 days | [1] |
| Breast Cancer (MCF-10A) | Invasion Assay | PGI/AMF overexpression | Significant increase in invasive potential | [5] |
| Breast Cancer (MDA-MB-231) | Invasion Assay | PGI/AMF silencing | Significant decrease in invasive potential | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of PGI/AMF. The following sections provide protocols for key experiments.
Transwell Migration Assay
This assay measures the chemotactic response of cells to a chemoattractant, such as PGI/AMF.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free for starvation)
-
Chemoattractant (e.g., purified PGI/AMF)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium.
-
Add medium containing the chemoattractant (PGI/AMF) to the lower chamber.
-
Incubate for a specified period (e.g., 16-24 hours) to allow for cell migration.[1]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Elute the stain and quantify the absorbance, or count the number of migrated cells under a microscope.
Matrigel Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
24-well Transwell inserts (8.0 µm pore size) coated with Matrigel
-
24-well plates
-
Cell culture medium (serum-free for starvation)
-
Chemoattractant (e.g., purified PGI/AMF)
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.
-
Seed cells in the upper chamber of the inserts in serum-free medium.
-
Add medium containing the chemoattractant (PGI/AMF) to the lower chamber.
-
Incubate for a specified period (e.g., 24-48 hours) to allow for cell invasion.[1]
-
Remove the non-invaded cells and Matrigel from the upper surface of the membrane.
-
Fix and stain the invaded cells on the lower surface of the membrane.
-
Quantify the number of invaded cells.
Receptor-Ligand Binding Assay
This assay is used to characterize the interaction between PGI/AMF and its receptor, gp78/AMFR. A competitive binding assay format is often employed.[7]
Materials:
-
Cells expressing gp78/AMFR
-
Labeled PGI/AMF (e.g., biotinylated or radiolabeled)
-
Unlabeled PGI/AMF (for competition)
-
Binding buffer
-
Washing buffer
-
Detection reagent (e.g., streptavidin-HRP for biotinylated ligand)
Procedure:
-
Incubate cells with a constant concentration of labeled PGI/AMF in the presence of increasing concentrations of unlabeled PGI/AMF.
-
Allow the binding to reach equilibrium.
-
Wash the cells to remove unbound ligand.
-
Lyse the cells and quantify the amount of bound labeled ligand.
-
The displacement of the labeled ligand by the unlabeled ligand is used to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling mechanisms of the epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Isomerase/Autocrine Motility Factor mediates epithelial-mesenchymal transition regulated by miR-200 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Analytical Techniques for Phosphoglucose Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of phosphoglucose, a critical intermediate in cellular metabolism. The techniques outlined are suitable for a range of research and drug development applications, from basic metabolic studies to high-throughput screening.
Introduction
Glucose-6-phosphate (G6P) is a pivotal molecule at the crossroads of several major metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis. Accurate measurement of G6P levels is crucial for understanding cellular energy status, biosynthetic capacity, and the effects of therapeutic interventions on metabolic function. This document details various analytical methods for this compound detection, offering a comparative overview and step-by-step protocols for their implementation.
Key Metabolic Pathways Involving Glucose-6-Phosphate
Glucose-6-phosphate is a central node in carbohydrate metabolism. Upon entry into the cell, glucose is phosphorylated to G6P, trapping it within the cytoplasm. From there, it can be directed into several key pathways.
Comparative Overview of Analytical Techniques
A variety of methods are available for the quantification of G6P, each with its own advantages and limitations in terms of sensitivity, throughput, and required instrumentation.
| Technique | Principle | Limit of Detection (LOD) | Linear Range | Throughput | Key Advantages | Key Disadvantages |
| Enzymatic Colorimetric Assay | Enzyme-coupled reaction leading to a colored product.[1] | ~0.15 µM[1] | 10 - 1000 µM[2] | High | Simple, rapid, cost-effective, suitable for 96-well plates.[1] | Potential for interference from other sample components. |
| Voltammetric Biosensor | Immobilized enzyme on an electrode detects electrochemical changes. | ~0.002 - 0.008 mM | 0.0025 - 0.25 mM | Medium | High selectivity, potential for real-time monitoring.[3] | Electrode fabrication can be complex, potential for fouling.[1] |
| High-Performance Liquid Chromatography (HPLC) | Separation based on column chemistry followed by detection (e.g., ELSD, MS). | Detector dependent | Detector dependent | Low to Medium | High specificity, can separate isomers (e.g., G6P and F6P).[4] | Requires specialized equipment, longer run times.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Femtomole levels[5] | Wide dynamic range | Low | Extremely high sensitivity and specificity.[5] | Requires derivatization, complex sample preparation.[5] |
Experimental Protocols
Enzymatic Colorimetric Assay using WST-1
This protocol describes a specific and sensitive colorimetric assay for G6P based on its oxidation by glucose-6-phosphate dehydrogenase (G6PD). The resulting NADPH reduces the tetrazolium salt WST-1 to a water-soluble formazan (B1609692) dye, which can be quantified by measuring its absorbance.[1]
-
WST-1 (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)
-
1-methoxy-5-methylphenazinium methylsulfate (B1228091) (1-mPMS)
-
Glucose-6-phosphate dehydrogenase (G6PD) from a suitable source (e.g., Leuconostoc mesenteroides)
-
NADP+ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
Tris buffer (50 mM, pH 8.5)
-
Magnesium Chloride (MgCl₂)
-
Glucose-6-Phosphate (G6P) standard solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 440 nm
-
Prepare fresh before use.
-
In a single tube, mix the following:
-
2.25 mL of 50 mM Tris buffer (pH 8.5)
-
250 µL of 20 mM MgCl₂
-
250 µL of 0.5 mM NADP+
-
250 µL of 10 mM WST-1
-
250 µL of 1 mM 1-mPMS
-
250 µL of 4 U/mL G6PD
-
-
Sample Preparation :
-
For biological samples such as serum or cell lysates, deproteinization is recommended. This can be achieved by adding an equal volume of 0.5 M perchloric acid (HClO₄), followed by neutralization with potassium carbonate (K₂CO₃).[1] Centrifuge to remove precipitated proteins.
-
Prepare a standard curve of G6P by serially diluting a stock solution in the assay buffer.
-
-
Assay :
-
Incubation :
-
Incubate the plate for 30 minutes at room temperature, protected from light.[1]
-
-
Measurement :
-
Measure the absorbance at 440 nm using a microplate reader.[1]
-
-
Data Analysis :
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of G6P in the samples by interpolating their absorbance values on the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of G6P from other phosphorylated sugars and sample components.
-
HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, Charged Aerosol Detector - CAD, or Mass Spectrometer - MS)
-
Mixed-mode chromatography column (e.g., Newcrom B)[4]
-
Acetonitrile (MeCN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
G6P standard
This is an example protocol and may require optimization for specific applications and instrumentation.
-
Mobile Phase Preparation : Prepare a mobile phase consisting of 50% Acetonitrile and 0.5% Formic Acid in water.[4]
-
HPLC Conditions :
-
Sample Preparation :
-
Prepare samples as described for the enzymatic assay, ensuring they are free of particulates by filtration or centrifugation.
-
-
Injection and Analysis :
-
Inject a known volume of the prepared sample onto the column.
-
Run the chromatographic separation under the specified conditions.
-
-
Data Analysis :
-
Identify the G6P peak based on its retention time, as determined by running a G6P standard.
-
Quantify the amount of G6P by integrating the peak area and comparing it to a standard curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers very high sensitivity and specificity for G6P analysis but requires a more involved sample preparation process involving derivatization to make the analyte volatile.[5]
-
Sample Preparation : Extract G6P from the biological matrix.
-
Derivatization : A two-step derivatization is typically employed.[5]
-
Methoximation : This step replaces the oxygen atom of the carbonyl group with a methoxyamine group.
-
Silylation : This step uses a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.[5]
-
-
GC-MS Analysis :
-
The derivatized sample is injected into the GC-MS system.
-
The components are separated on a capillary column and detected by the mass spectrometer.
-
-
Quantification : Quantification is achieved by comparing the peak area of the G6P derivative to that of a labeled internal standard.
Voltammetric Biosensors
Enzyme-based biosensors provide a selective and sensitive platform for G6P detection. This protocol outlines the general steps for using a voltammetric biosensor.
References
- 1. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Quantification of Phosphoglucose in Tissue Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phosphoglucose, particularly Glucose-6-Phosphate (G6P), is a critical metabolic intermediate at the crossroads of several major cellular pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) synthesis.[1][2][3] Its intracellular concentration is a key indicator of cellular energy status and metabolic flux. Accurate quantification of G6P in tissue samples is therefore essential for research in areas such as metabolic diseases, oncology, and drug development. These application notes provide detailed protocols for the quantification of this compound in tissue samples using common enzymatic and mass spectrometry-based methods.
I. Signaling Pathways and Metabolic Importance
Glucose entering a cell is rapidly phosphorylated to Glucose-6-Phosphate by hexokinases or glucokinases, trapping it within the cell.[2][3] G6P then serves as a substrate for three primary metabolic pathways:
-
Glycolysis: G6P is isomerized to fructose-6-phosphate, initiating the glycolytic pathway to generate ATP.
-
Pentose Phosphate Pathway (PPP): G6P is dehydrogenated, entering the PPP to produce NADPH and precursors for nucleotide biosynthesis.
-
Glycogen Synthesis: G6P can be converted to glucose-1-phosphate and subsequently stored as glycogen, primarily in the liver and muscle.[3]
Caption: General workflow for tissue sample preparation.
Several methods are available for the quantification of this compound, each with its own advantages and limitations.
Protocol 2: Fluorometric Assay
This is a highly sensitive method based on an enzyme-coupled reaction.
[1][4]Principle: Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P to 6-phospho-D-gluconate, with the simultaneous reduction of NADP+ to NADPH. T[1][5]he resulting NADPH reacts with a fluorometric probe to produce a highly fluorescent product, which is proportional to the G6P concentration.
Caption: Principle of the enzyme-coupled fluorometric assay for G6P.
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions (e.g., Cayman Chemical, AAT Bioquest). T[1][4]his typically involves reconstituting lyophilized components.
-
Standard Curve: Prepare a standard curve using the provided G6P standard. A typical range is 0-200 µM. 3[1]. Sample and Standard Addition:
-
Add 50 µL of each standard and sample to a 96-well plate.
-
Add 50 µL of the reaction mix (containing G6PDH, NADP+, and the fluorometric probe) to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm. 6[1][5]. Calculation: Determine the G6P concentration in the samples by comparing their fluorescence to the standard curve.
Protocol 3: LC-MS/MS Method
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and the ability to measure multiple this compound isomers simultaneously.
[6][7][8]Principle: Tissue extracts are separated by liquid chromatography, and the this compound molecules are ionized and fragmented in the mass spectrometer. The specific mass-to-charge ratios of the parent and fragment ions are used for identification and quantification.
Procedure:
-
Sample Preparation: Prepare tissue homogenates as described in Protocol 1.
-
Derivatization (Optional but Recommended): To improve chromatographic retention and sensitivity, derivatization can be performed. Reductive amination using 3-amino-9-ethylcarbazole (B89807) is a suitable method. 3[8]. LC Separation:
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Set the mass spectrometer to monitor for the specific precursor and product ion transitions for the this compound of interest.
-
-
Quantification: Quantify the this compound concentration by comparing the peak areas of the samples to those of a standard curve prepared with known concentrations of the analyte.
III. Data Presentation
The following tables summarize representative quantitative data for this compound levels in different tissues, as determined by various methods.
Table 1: Glucose-6-Phosphate Concentration in Rodent Tissues
| Tissue | Method | Concentration (nmol/g wet weight) | Reference |
| Liver | GC-MS | 5 ± 1 | |
| Muscle | GC-MS | 12 ± 1 | |
| Liver | Enzymatic | ~40-50 |
Table 2: Other this compound Concentrations in Rodent Tissues
| This compound | Tissue | Method | Concentration (nmol/g wet weight) | Reference |
| Glucose-1-Phosphate | Liver | Enzymatic | Varies with metabolic state | |
| Glucose-3-Phosphate | Muscle | GC-MS | 20 ± 1 | |
| Glucose-2-Phosphate | Muscle | GC-MS | 12 ± 1 |
IV. Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal in Fluorometric Assay | Inactive enzyme or degraded reagents. | Ensure proper storage of kit components at -20°C. Prepare fresh reagents for each experiment. |
| Insufficient incubation time. | Increase incubation time, ensuring it remains within the linear range of the assay. | |
| High Background in Fluorometric Assay | Sample autofluorescence. | Run a sample blank (sample without the reaction mix) and subtract the background fluorescence. |
| Poor Peak Shape in LC-MS/MS | Inappropriate LC column or mobile phase. | Optimize the LC method, including the column chemistry and gradient profile. |
| Matrix effects. | Use a stable isotope-labeled internal standard to correct for matrix effects. Consider sample cleanup methods like solid-phase extraction. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize the procedures for their specific experimental conditions and tissue types. Always follow the manufacturer's instructions for commercial assay kits.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bmrservice.com [bmrservice.com]
- 3. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 4. Amplite® Fluorimetric Glucose-6-Phosphate Assay Kit | AAT Bioquest [aatbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 8. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Glycolytic Flux: A Detailed Protocol for Phosphoglucose Isomerase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI) or phosphohexose isomerase (PHI), is a crucial housekeeping enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P).[1][2] This reaction constitutes the second step of glycolysis and is also involved in gluconeogenesis, playing a vital role in carbohydrate metabolism.[1][2][3] Beyond its intracellular metabolic function, PGI can be secreted and act as a cytokine known as Autocrine Motility Factor (AMF), which is implicated in tumor development and metastasis.[1][4][5] Given its significance in both normal physiology and pathology, particularly in cancer and certain genetic disorders like hemolytic anemia, the accurate measurement of PGI activity is essential for researchers in various fields, including metabolism, oncology, and drug discovery.[1][4]
Assay Principle
The activity of this compound isomerase is typically determined using a coupled enzyme assay.[1][6][7] In this system, the product of the PGI reaction, glucose-6-phosphate, serves as a substrate for a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH). G6PDH oxidizes G6P and, in the process, reduces a cofactor. Two common detection methods are employed:
-
Spectrophotometric (UV) Assay: This method uses the natural cofactor NADP+ (β-Nicotinamide adenine (B156593) dinucleotide phosphate). G6PDH reduces NADP+ to NADPH, which can be monitored by the increase in absorbance at 340 nm.[7][8] The rate of this absorbance change is directly proportional to the PGI activity.
-
Colorimetric Assay: In this variation, the G6PDH reaction is coupled to the reduction of a colorless probe or tetrazolium salt (e.g., INT) into a highly colored product.[1][9] The intensity of the color, which can be measured using a spectrophotometer at a specific wavelength (commonly 450 nm or 510 nm), is proportional to the amount of NADPH produced, and thus to the PGI activity.[1][2][6][10]
Experimental Protocols
This section provides detailed methodologies for both a spectrophotometric and a colorimetric PGI activity assay. It is recommended to run all samples and standards in duplicate or triplicate for accuracy.[1][6]
Protocol 1: Continuous Spectrophotometric UV Assay
This protocol is based on the principle of monitoring NADPH production at 340 nm.[7]
1. Reagent Preparation
Prepare all reagents in deionized water and keep them on ice.
| Reagent | Stock Concentration | Preparation | Storage |
| Glycylglycine Buffer | 250 mM, pH 7.4 | Dissolve Glycylglycine Free Base in deionized water, adjust pH to 7.4 with 1 M NaOH. | 4°C |
| D-Fructose-6-Phosphate (F6P) | 100 mM | Dissolve D-Fructose 6-Phosphate, Disodium Salt in deionized water. | -20°C |
| β-NADP+ | 20 mM | Dissolve β-Nicotinamide Adenine Dinucleotide Phosphate, Sodium Salt in deionized water. Prepare fresh. | -20°C (light sensitive) |
| Magnesium Chloride (MgCl₂) | 100 mM | Dissolve Magnesium Chloride, Hexahydrate in deionized water. | Room Temperature |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | 50 units/mL | Immediately before use, dissolve G6PDH in cold deionized water. | -20°C (stock) |
| Sample | Variable | Homogenize tissue or cells in cold assay buffer (e.g., PGI Assay Buffer or Glycylglycine Buffer) and centrifuge to remove insoluble material.[1][2] | -80°C (long term) |
2. Assay Procedure
-
Set up the reaction by preparing a master mix for the required number of assays. For each reaction, combine the following in a microcentrifuge tube or directly in a UV-transparent cuvette:
| Reagent | Volume per Reaction (µL) | Final Concentration |
| Glycylglycine Buffer (250 mM) | 500 | 42 mM |
| D-Fructose-6-Phosphate (100 mM) | 100 | 3.3 mM |
| β-NADP+ (20 mM) | 100 | 0.67 mM |
| MgCl₂ (100 mM) | 100 | 3.3 mM |
| G6PDH (50 units/mL) | 300 | 5.0 units |
| Deionized Water | 1800 | - |
| Total Master Mix Volume | 2900 | - |
-
Equilibrate the spectrophotometer to 25°C and set the wavelength to 340 nm.
-
Pipette 2.9 mL of the master mix into a cuvette.
-
Add 0.1 mL of the sample (enzyme solution) to the cuvette and immediately mix by inversion.[7]
-
Start recording the absorbance at 340 nm continuously for approximately 5 minutes.
-
Also, run a blank reaction containing 0.1 mL of deionized water instead of the enzyme solution to determine the background rate.
3. Data Analysis
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the test sample and the blank.
-
Subtract the rate of the blank from the rate of the sample to get the corrected rate.
-
Calculate the PGI activity using the Beer-Lambert law:
-
Units/mL enzyme = ( (ΔA₃₄₀/min Test - ΔA₃₄₀/min Blank) * Total Volume (mL) * Dilution Factor ) / ( Molar Extinction Coefficient of NADPH * Light Path (cm) * Volume of Enzyme (mL) )
-
The molar extinction coefficient of NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.[7]
-
One unit of PGI is defined as the amount of enzyme that converts 1.0 µmole of D-fructose 6-phosphate to D-glucose 6-phosphate per minute at pH 7.4 at 25°C.[7]
-
Protocol 2: Colorimetric Assay Using a 96-Well Plate
This protocol is adapted from commercially available kits and measures the formation of a colored product at 450 nm.[2][6]
1. Reagent Preparation
Commercial kits provide specific assay buffers and lyophilized components. Reconstitute reagents as per the kit's instructions.[2][6]
| Reagent | Preparation | Storage |
| PGI Assay Buffer | Allow to come to room temperature before use. | 4°C or -20°C |
| PGI Substrate (F6P) | Reconstitute with PGI Assay Buffer. | -20°C (light sensitive) |
| PGI Enzyme Mix (contains G6PDH) | Reconstitute with PGI Assay Buffer. | -20°C |
| PGI Developer (contains probe) | Reconstitute with water or assay buffer. | -20°C (light sensitive) |
| NADH Standard | Reconstitute with PGI Assay Buffer to create a stock solution (e.g., 12.5 mM). | -20°C |
| Sample | Homogenize tissue (~50 mg) or cells (~5 x 10⁶) in ~200 µL of ice-cold PGI Assay Buffer. Centrifuge at 12,000-13,000 x g for 5 minutes to collect the supernatant.[1][2][6] | -80°C (long term) |
2. NADH Standard Curve Preparation
-
Prepare a 1.25 mM NADH standard solution by diluting the stock.[6]
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1.25 mM NADH standard into a 96-well plate to generate 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well standards.[6]
-
Bring the final volume of each standard well to 50 µL with PGI Assay Buffer.
3. Assay Procedure
-
Add 1-50 µL of your sample to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with PGI Assay Buffer.[2]
-
For samples with potentially high background NADH, prepare a parallel sample blank well.
-
Prepare a Reaction Mix for samples and a Background Control Mix for the sample blanks. For each well:
| Component | Reaction Mix (µL) | Background Control Mix (µL) |
| PGI Assay Buffer | 42 | 44 |
| PGI Enzyme Mix | 2 | 2 |
| PGI Developer | 2 | 2 |
| PGI Substrate | 4 | 0 |
-
Add 50 µL of the Reaction Mix to the sample wells and standard wells.
-
Add 50 µL of the Background Control Mix to the sample blank wells.
-
Mix well.
-
Incubate the plate at room temperature, protected from light.[6]
-
Measure the absorbance at 450 nm (OD₄₅₀) in a kinetic mode every 2-3 minutes. Alternatively, for an endpoint assay, incubate for 20-60 minutes before reading.[2]
4. Data Analysis
-
Subtract the 0 nmol NADH standard reading from all standard readings. Plot the NADH standard curve (nmol/well vs. OD₄₅₀).
-
For each sample, choose two time points (T₁ and T₂) in the linear range of the reaction. Calculate the change in absorbance (ΔOD₄₅₀ = OD₂ - OD₁).
-
Subtract the OD₄₅₀ of the sample blank from the sample OD₄₅₀ to get the corrected measurement.
-
Apply the corrected ΔOD₄₅₀ to the NADH standard curve to determine the amount of NADH (B) generated during the reaction time (ΔT = T₂ - T₁).
-
Calculate the PGI activity using the following formula:
-
PGI Activity (mU/mL) = ( B / (ΔT * V) ) * Dilution Factor
-
Where:
-
B is the amount of NADH generated in nmol.
-
ΔT is the reaction time in minutes.
-
V is the sample volume added to the well in mL.
-
-
One milliunit (mU) is the amount of enzyme that generates 1.0 nmole of NADH per minute at room temperature.[2]
-
Visualizations
This compound Isomerase Coupled Assay Workflow
Caption: The coupled enzymatic reaction for measuring PGI activity.
References
- 1. This compound Isomerase Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 2. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 3. Structural studies of this compound isomerase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. The enzymatic activity of this compound isomerase is not required for its cytokine function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. bmrservice.com [bmrservice.com]
- 10. This compound Isomerase (PGI) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Notes and Protocols for Fluorometric Quantification of Glucose-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-1-phosphate (G1P) is a key metabolic intermediate in both the synthesis and breakdown of glycogen (B147801), placing it at a critical juncture in cellular energy storage and utilization. In glycogenolysis, G1P is the direct product of glycogen phosphorylase activity, while in glycogenesis, it is the precursor for UDP-glucose formation.[1][2][3] Accurate quantification of G1P is crucial for studying carbohydrate metabolism, cell signaling pathways, and for screening therapeutic compounds targeting related metabolic disorders.[1][3] This document provides a detailed protocol for a highly sensitive and specific fluorometric assay for the quantification of G1P in various biological samples, including tissue homogenates and cell lysates.
Principle of the Assay
This fluorometric assay is an enzyme-coupled method that results in the generation of a highly fluorescent product, resorufin (B1680543), in proportion to the amount of G1P in the sample. The assay proceeds through a series of enzymatic reactions:
-
Conversion of G1P to G6P: Phosphoglucomutase (PGM) isomerizes glucose-1-phosphate (G1P) to glucose-6-phosphate (G6P).
-
Oxidation of G6P and Production of Hydrogen Peroxide: Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, reducing NADP+ to NADPH. The NADPH is then used by NADPH oxidase to reduce O₂ to produce hydrogen peroxide (H₂O₂).
-
Fluorometric Detection: In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive and stable fluorogenic substrate such as Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent resorufin. The fluorescence of resorufin is measured at an excitation maximum of ~570 nm and an emission maximum of ~585 nm.
This method offers superior sensitivity and a lower background signal compared to colorimetric assays or direct measurement of NADPH fluorescence.[4][5]
Signaling Pathway Diagram
Caption: Enzymatic cascade for the fluorometric detection of Glucose-1-Phosphate.
Data Presentation
The following table summarizes representative quantitative data for glucose-1-phosphate concentrations in various biological samples. Note: Published data on endogenous G1P levels measured specifically by fluorometric assays is limited. This table includes data from various quantification methods and serves as a template for recording experimental results.
| Sample Type | Organism/Cell Line | Condition | G1P Concentration (nmol/mg protein or similar) | Reference |
| Jurkat Cells | Human | Untreated | ~0.1 nmol/10⁶ cells | [6] |
| Liver Tissue | Rat | - | ~0.3 nmol/mg tissue | [6] |
| Jackfruit Seed | Artocarpus heterophyllus | - | Varies | Commercial Kit Data |
| Bovine Liver | Bos taurus | - | Varies | Commercial Kit Data |
| Jurkat Cell Lysate | Human | Camptothecin-induced | Varies | Commercial Kit Data |
Experimental Protocols
Materials and Reagents
-
G1P Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, with 5 mM MgCl₂)
-
Phosphoglucomutase (PGM)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
NADP⁺ (Nicotinamide adenine (B156593) dinucleotide phosphate)
-
NADPH Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
G1P Standard (Glucose-1-Phosphate salt)
-
96-well black microplates with a clear bottom
-
Microplate reader capable of fluorescence measurement (Ex/Em = 570/585 nm)
-
Standard laboratory equipment (pipettes, tubes, centrifuge, etc.)
Reagent Preparation
-
G1P Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂). Store at 4°C.
-
G1P Standard Stock Solution (100 mM): Reconstitute lyophilized G1P standard with dH₂O to a final concentration of 100 mM. Aliquot and store at -20°C.
-
Amplex® Red Stock Solution (10 mM): Dissolve Amplex® Red reagent in DMSO to a final concentration of 10 mM. Protect from light and store at -20°C.
-
Enzyme Mix: Prepare a fresh mix of PGM, G6PDH, NADPH Oxidase, and HRP in G1P Assay Buffer. The optimal concentrations of each enzyme should be determined empirically, but typical starting concentrations can be found in commercially available kit manuals.
-
Reaction Mix: Prepare a working solution containing the G1P Assay Buffer, Amplex® Red reagent, and NADP⁺. Protect from light.
Experimental Workflow Diagram
Caption: General experimental workflow for the fluorometric G1P assay.
Detailed Methodologies
1. Sample Preparation
-
Tissues: Rapidly homogenize 10 mg of tissue in 200 µL of ice-cold G1P Assay Buffer. Centrifuge at 12,000 rpm for 5 minutes at 4°C. Collect the supernatant for the assay.[1]
-
Adherent Cells: Wash cells with cold PBS. Scrape cells in ice-cold G1P Assay Buffer. Homogenize and centrifuge as described for tissues.
-
Suspension Cells: Pellet approximately 1 x 10⁶ cells by centrifugation. Wash with cold PBS. Resuspend in 200 µL of ice-cold G1P Assay Buffer, homogenize, and centrifuge.[1]
Note: For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the standard curve.
2. G1P Standard Curve Preparation
-
Create a 1 mM G1P standard by diluting the 100 mM stock solution 1:100 with dH₂O.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM G1P standard into a series of wells in a 96-well plate to generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.
-
Adjust the volume of each well to 50 µL with G1P Assay Buffer.
3. Assay Protocol
-
Add 1-50 µL of the prepared sample supernatant to wells in the 96-well plate. Adjust the final volume to 50 µL with G1P Assay Buffer.
-
For each sample, prepare a parallel well as a background control. This well will receive a reaction mix without the G1P-converting enzymes to account for any endogenous substances that might interfere with the assay.
-
Prepare the Reaction Mix containing G1P Assay Buffer, Amplex® Red reagent, NADP⁺, and the enzyme mix.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples. For background control wells, add a mix containing all components except for the key enzymes in the G1P conversion pathway.
-
Mix well by gentle shaking.
-
Incubate the plate for 30-60 minutes at room temperature, protected from light. The optimal incubation time may need to be determined empirically.
-
Measure the fluorescence in a microplate reader with excitation at ~570 nm and emission at ~585 nm.
4. Data Analysis
-
Subtract the fluorescence value of the 0 nmol G1P standard (blank) from all standard and sample readings.
-
For each sample, subtract the corresponding background control reading from the sample reading.
-
Plot the net fluorescence values of the standards against the amount of G1P (nmol) to generate a standard curve.
-
Use the equation of the standard curve to calculate the amount of G1P (B) in each sample.
-
Calculate the concentration of G1P in the sample using the following formula:
G1P Concentration (nmol/mg or nmol/10⁶ cells) = (B / V) / P
Where:
-
B is the amount of G1P from the standard curve (nmol).
-
V is the sample volume added to the reaction well (µL).
-
P is the initial amount of protein (mg) or number of cells (in millions) from which the sample was derived.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Contamination of reagents or water with H₂O₂. | Use fresh, high-purity reagents and water. Prepare fresh reaction mix daily. |
| Light-induced degradation of Amplex® Red. | Protect all solutions containing Amplex® Red from light. | |
| Low Signal | Insufficient enzyme activity. | Ensure enzymes are properly stored and handled. Optimize enzyme concentrations. |
| Short incubation time. | Increase the incubation time. | |
| Low G1P concentration in the sample. | Concentrate the sample or use a larger starting volume. | |
| Non-linear Standard Curve | Pipetting errors. | Use calibrated pipettes and ensure accurate pipetting. |
| Reagent degradation. | Prepare fresh standards and reagents. | |
| High Variability Between Replicates | Incomplete mixing of reagents in wells. | Mix the plate gently but thoroughly after adding the reaction mix. |
| Inconsistent sample preparation. | Ensure consistent homogenization and lysis procedures for all samples. |
By following this detailed protocol, researchers can achieve sensitive and reliable quantification of glucose-1-phosphate, enabling deeper insights into cellular metabolism and its role in health and disease.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. Glucose-1-Phosphate (G1P) Colorimetric Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 4. Application of the Amplex Red/Horseradish Peroxidase Assay to Measure Hydrogen Peroxide Generation by Recombinant Microsomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Phosphoglucose Kinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the kinetic analysis of phosphoglucose and related isomers using mass spectrometry. This powerful technique offers high sensitivity and specificity for elucidating enzymatic conversions and metabolic fluxes crucial in various biological processes and drug discovery.
Introduction
This compound isomers, such as glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P), are central intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. The kinetics of their interconversion, primarily catalyzed by this compound isomerase (PGI), are fundamental to cellular energy metabolism. Dysregulation of these pathways is implicated in numerous diseases, including cancer and metabolic disorders, making the enzymes involved attractive targets for drug development.[1][2][3] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides a direct and sensitive method for distinguishing and quantifying these isomers, enabling precise kinetic measurements and metabolic flux analysis.[1][4]
Traditional methods for assaying PGI often rely on coupled enzyme assays, which can be labor-intensive and indirect.[3] Direct MS-based methods overcome these limitations by allowing for the simultaneous monitoring of substrates and products, even when they are isomers.[1] Furthermore, the use of stable isotope tracers, such as ¹³C-labeled glucose, allows for metabolic flux analysis (MFA), providing a dynamic view of pathway activities within cells or tissues.[2][4][5] This approach is invaluable for understanding how disease states or drug candidates perturb metabolic networks.[6]
Key Applications in Research and Drug Development
-
Enzyme Kinetics and Inhibition: Directly measure the kinetic parameters (Kм, Vmax) of enzymes like PGI and assess the potency and mechanism of novel inhibitors.[1][3]
-
Metabolic Phenotyping: Characterize the metabolic state of cells or tissues by quantifying the flux through glycolysis and related pathways.[2]
-
Target Engagement and Pharmacodynamics: Determine if a drug candidate is hitting its intended metabolic target within a cellular context.
-
Biomarker Discovery: Identify changes in this compound metabolism that may serve as biomarkers for disease or drug response.
Experimental Workflow Overview
A typical workflow for this compound kinetic analysis using LC-MS/MS involves several key stages, from sample preparation to data analysis.
Signaling Pathway: Glycolysis
The interconversion of glucose-6-phosphate and fructose-6-phosphate is a critical step in the glycolytic pathway.
Protocols
Protocol 1: In Vitro Enzyme Kinetics of this compound Isomerase (PGI)
This protocol describes the direct measurement of PGI kinetic parameters by monitoring the conversion of G6P to F6P using tandem mass spectrometry.[1]
Materials:
-
Recombinant PGI enzyme
-
Glucose-6-phosphate (G6P) and Fructose-6-phosphate (F6P) standards
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 7.4)
-
Methanol (MeOH), chilled
-
LC-MS grade water and acetonitrile
Procedure:
-
Reaction Setup: Prepare different concentrations of G6P substrate in 50 mM ammonium acetate buffer at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of PGI enzyme solution.
-
Time-Course Sampling: At various time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to three volumes of chilled methanol to precipitate the enzyme and stop the reaction.[1]
-
Dilution: If necessary, dilute the quenched samples with a 1:1 methanol:water solution to bring the analyte concentration within the linear range of the mass spectrometer (e.g., < 100 µM).[1]
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system.
-
Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for isomer separation.[7][8][9]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Use tandem MS (MS2) to distinguish between G6P and F6P based on their distinct fragmentation patterns.[1]
-
-
Data Analysis:
-
Quantify the amounts of G6P and F6P at each time point using a multi-component quantification method based on the MS2 spectra.[1]
-
Convert the concentration data to reaction velocities.
-
Fit the data to the Michaelis-Menten equation using appropriate software (e.g., Grafit) to determine Kм and Vmax.[1]
-
Protocol 2: ¹³C-Metabolic Flux Analysis of Glycolysis in Cultured Cells
This protocol outlines the use of stable isotope tracing with [U-¹³C₆]glucose to measure the metabolic flux through the glycolytic pathway in cultured cells.
Materials:
-
Cell culture medium lacking glucose
-
[U-¹³C₆]glucose
-
Phosphate-buffered saline (PBS), chilled
-
Quenching solution: 60% methanol, 0.85% ammonium bicarbonate (-40°C)[10]
-
Extraction solvent: Methanol and water[5]
Procedure:
-
Cell Culture and Labeling: Culture cells to the desired confluency. Replace the standard medium with a medium containing [U-¹³C₆]glucose and incubate for a time course.
-
Quenching: Rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add the pre-chilled quenching solution to arrest metabolism.[5][10]
-
Metabolite Extraction: Scrape the cells in the quenching solution and transfer to a tube. Perform sequential extractions, for instance, with 100% methanol followed by water, to extract polar metabolites.[10]
-
Sample Preparation: Centrifuge the extracts to pellet cell debris and protein. Collect the supernatant and dry it under a vacuum or nitrogen stream. Reconstitute the dried metabolites in a solvent compatible with the LC-MS method (e.g., water/acetonitrile).[11]
-
LC-MS/MS Analysis:
-
Chromatography: Use a HILIC column to separate this compound isomers and other glycolytic intermediates.[8][9]
-
Mass Spectrometry: Acquire data in negative ion mode, monitoring the mass-to-charge ratios (m/z) for all possible ¹³C-labeled isotopologues of G6P/F6P and other relevant metabolites. High-resolution mass spectrometry is advantageous for resolving isotopologues.[12]
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of the target metabolites.
-
Correct for the natural abundance of ¹³C.[12]
-
The mass isotopomer distributions (MIDs) provide information on the relative contribution of the labeled substrate to each metabolite pool.[13]
-
Use computational software to fit the MIDs to a metabolic model to quantify the fluxes through the glycolytic pathway.[5]
-
Data Presentation
The quantitative data obtained from these experiments should be summarized for clear interpretation and comparison.
Table 1: Kinetic Parameters for this compound Isomerase (PGI) and Phosphomannose Isomerase (PMI) [1][3]
| Enzyme | Substrate | Kм (mM) | Vmax (µmol/min/mg) |
| PGI | Glucose-6-Phosphate | 0.12 | 19.2 |
| PGI | Fructose-6-Phosphate | 0.04 | 6.5 |
| PMI | Mannose-6-Phosphate | 0.05 | 4.35 |
| PMI | Fructose-6-Phosphate | 0.15 | 7.78 |
Table 2: Example Data from a ¹³C-Metabolic Flux Analysis Experiment
| Metabolite | Isotopologue | Peak Area (Arbitrary Units) - Control | Peak Area (Arbitrary Units) - Drug Treated |
| Glucose-6-Phosphate | M+0 | 1.2 x 10⁵ | 5.8 x 10⁵ |
| Glucose-6-Phosphate | M+6 | 8.5 x 10⁶ | 2.1 x 10⁶ |
| Fructose-6-Phosphate | M+0 | 9.8 x 10⁴ | 4.5 x 10⁵ |
| Fructose-6-Phosphate | M+6 | 7.2 x 10⁶ | 1.8 x 10⁶ |
| Pyruvate | M+0 | 2.5 x 10⁶ | 4.2 x 10⁶ |
| Pyruvate | M+3 | 9.1 x 10⁶ | 3.5 x 10⁶ |
Note: M+0 represents the unlabeled metabolite, while M+n represents the metabolite with 'n' ¹³C atoms from the tracer.
Conclusion
Mass spectrometry-based methods offer a robust, sensitive, and direct approach for the kinetic analysis of this compound and for performing metabolic flux analysis. These techniques provide invaluable insights into the regulation of central carbon metabolism and are highly applicable to basic research and drug development for identifying and characterizing novel therapeutic agents that target metabolic pathways.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Glycolytic Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 6. HMTMetabolic Flux Analysis | HMT [en.humanmetabolome.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Comprehensive Coverage of Glycolysis and Pentose Phosphate Metabolic Pathways by Isomer-Selective Accurate Targeted Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. udspace.udel.edu [udspace.udel.edu]
Application Notes and Protocols for the Development of a Phosphoglucose Biosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a phosphoglucose (glucose-6-phosphate, G6P) biosensor. This document covers two primary modalities: electrochemical and fluorescent-based detection. Detailed protocols, performance data, and visual workflows are included to facilitate the design and implementation of robust and sensitive G6P biosensors for various research and drug development applications.
Introduction
Glucose-6-phosphate (G6P) is a critical metabolic intermediate, standing at the crossroads of glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis.[1][2][3][4] Dysregulation of G6P levels is implicated in numerous diseases, making it a key analyte for metabolic studies and a target for therapeutic intervention. The development of sensitive and selective biosensors for G6P is therefore of significant interest. These biosensors can be broadly categorized into electrochemical and fluorescent-based systems, each offering distinct advantages for specific applications.
Data Presentation: Performance of this compound Biosensors
The following tables summarize the key performance characteristics of different types of this compound biosensors, providing a basis for selecting the most appropriate technology for a given application.
Table 1: Performance Characteristics of Electrochemical G6P Biosensors
| Biosensor Configuration | Linear Range | Limit of Detection (LOD) | Sensitivity | Response Time | Reference |
| G6PD/Polypyrrole/Fe3O4-Chitosan | 0.0025 - 0.05 mM | 0.002 mM | - | - | [5] |
| G6PD/Polypyrrole | 0.025 - 0.25 mM | 0.008 mM | - | - | [5] |
| GOx/PtNCs-MWNTs | 3.0 µM - 12.1 mM | 1.0 µM | 12.8 µA mM⁻¹ | < 6 s | [6] |
| GOD-GA-Ni/Cu-MOFs-FET | 1 µM - 20 mM | 0.51 µM | 26.05 µA cm⁻² mM⁻¹ | - | [7] |
| GOx/Chitosan (B1678972)/TiO2NTAs | 0.3 - 1.5 mM | 0.07 mM | 5.46 µA mM⁻¹ | - | [8] |
| GCE/p(DTP-alkyl-NH2)/GOx | - | 0.018 mM | 65.765 µA mM⁻¹ cm⁻² | - | [9] |
Table 2: Performance Characteristics of Fluorescent G6P Biosensors
| Biosensor Type | Analyte | Kd (in vitro) | Dynamic Range | Reference |
| FRET (FLIPglu-170nΔ13) | Glucose | 170 nM | ~17 - 1700 nM | [10] |
| FRET (FLIPglu-2μΔ13) | Glucose | 2 µM | ~0.2 - 20 µM | [10] |
| FRET (FLII12Pglu-700μδ6) | Glucose | 880 ± 50 µM | - | [11] |
| Enzymatic Fluorescence | Glucose-6-Phosphate | - | LOD: 10 pmol | [12] |
Signaling Pathway: The Central Role of Glucose-6-Phosphate
Glucose-6-phosphate is a pivotal node in cellular metabolism. Upon entry into the cell, glucose is phosphorylated to G6P by hexokinase.[13] From there, it can be directed into several key pathways as depicted below. Understanding these pathways is crucial for interpreting data from G6P biosensors in a biological context.
Caption: Metabolic fate of Glucose-6-Phosphate (G6P).
Experimental Protocols
Electrochemical G6P Biosensor Fabrication and Measurement
This protocol describes the construction of an amperometric G6P biosensor based on the immobilization of glucose-6-phosphate dehydrogenase (G6PD) on a modified electrode.
Materials:
-
Working Electrode (e.g., Glassy Carbon Electrode, Screen-Printed Carbon Electrode)
-
Reference Electrode (Ag/AgCl)
-
Counter Electrode (Platinum wire)
-
Glucose-6-phosphate dehydrogenase (G6PD) from Leuconostoc mesenteroides
-
Chitosan
-
Glutaraldehyde (B144438) solution (2.5% in phosphate buffer)
-
Phosphate Buffer Saline (PBS), pH 7.4
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)
-
G6P standard solutions
-
Potentiostat
Workflow Diagram:
Caption: Experimental workflow for electrochemical G6P biosensor.
Protocol:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry, followed by sonication in deionized water and ethanol.
-
Perform electrochemical cleaning by cycling the potential in a suitable electrolyte (e.g., 0.5 M H₂SO₄).[14]
-
(Optional) Modify the electrode surface with nanomaterials (e.g., gold nanoparticles, carbon nanotubes) to enhance conductivity and surface area.[15][16]
-
-
Enzyme Immobilization:
-
Prepare a solution of G6PD and chitosan in a suitable buffer.
-
Drop-cast a small volume of the G6PD/chitosan mixture onto the active surface of the working electrode and allow it to dry.[16]
-
Expose the electrode to glutaraldehyde vapor or solution to cross-link the enzyme and chitosan, forming a stable biofilm.[16]
-
Rinse the electrode thoroughly with PBS to remove any unbound enzyme.
-
-
Electrochemical Measurement (Amperometry):
-
Set up a three-electrode electrochemical cell containing PBS (pH 7.4) and a saturating concentration of NADP+.
-
Apply a constant potential (e.g., +0.35 V vs. Ag/AgCl) and record the baseline current until a stable signal is achieved.[17]
-
Inject a known concentration of G6P into the cell and record the change in current. The current increase is proportional to the G6P concentration due to the enzymatic production of NADPH, which is then electrochemically oxidized at the electrode surface.
-
Generate a calibration curve by plotting the current response against G6P concentration.
-
FRET-Based G6P Biosensor for In Vivo Imaging
This protocol outlines the use of a genetically encoded Förster Resonance Energy Transfer (FRET) biosensor for real-time monitoring of G6P dynamics in living cells.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Plasmid DNA encoding a G6P FRET biosensor
-
Cell culture medium and supplements
-
Transfection reagent
-
Fluorescence microscope equipped with FRET imaging capabilities (donor and acceptor excitation/emission filter sets)
-
Imaging buffer (e.g., Hanks' Balanced Salt Solution)
-
Compounds to modulate intracellular G6P levels (e.g., glucose, metabolic inhibitors)
Workflow Diagram:
Caption: Workflow for in vivo G6P imaging with a FRET biosensor.
Protocol:
-
Cell Culture and Transfection:
-
Culture cells in appropriate medium to the desired confluency.
-
Transfect the cells with the G6P FRET biosensor plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for biosensor expression.
-
-
Live-Cell Imaging:
-
Replace the culture medium with imaging buffer.
-
Mount the cells on the fluorescence microscope.
-
Acquire baseline images in both the donor and FRET channels.[18]
-
Perfuse the cells with a solution containing a stimulant (e.g., glucose) or inhibitor to alter intracellular G6P levels.
-
Acquire a time-lapse series of images in both channels to monitor the dynamic changes in the FRET signal.[10][19]
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (Acceptor Emission / Donor Emission).
-
An increase or decrease in the FRET ratio, depending on the biosensor design, indicates a change in intracellular G6P concentration.[11]
-
Plot the change in FRET ratio over time to visualize the dynamics of G6P metabolism.
-
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the development and application of this compound biosensors. By carefully selecting the appropriate biosensor platform and following the detailed methodologies, researchers can gain valuable insights into the role of G6P in health and disease, thereby accelerating research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. A FRET flow cytometry method for monitoring cytosolic and glycosomal glucose in living kinetoplastid parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Design and Fabrication of a High-Performance Electrochemical Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Enzyme Immobilization on Gold Nanoparticles for Electrochemical Glucose Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing Glucose Biosensing with Graphene Oxide and Ferrocene-Modified Linear Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. A genetically encoded Förster resonance energy transfer sensor for monitoring in vivo trehalose-6-phosphate dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Assay of Phosphoglucose Isomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a crucial enzyme in cellular metabolism. It catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P), a key step in both glycolysis and gluconeogenesis.[1][2] Beyond its intracellular metabolic role, PGI is also known to function as a cytokine, referred to as Autocrine Motility Factor (AMF), which is involved in tumor development and metastasis.[1] This dual functionality makes PGI an attractive target for drug development in various therapeutic areas, including oncology and metabolic diseases.
These application notes provide a detailed protocol for a continuous spectrophotometric assay to screen for and characterize inhibitors of this compound isomerase. The assay is based on a coupled enzymatic reaction that can be readily adapted for high-throughput screening.
Principle of the Assay
The activity of this compound isomerase is determined using a coupled enzyme assay. In the primary reaction, PGI converts fructose-6-phosphate (B1210287) to glucose-6-phosphate. The product, glucose-6-phosphate, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) in the presence of β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+). This second reaction produces 6-phosphogluconate and NADPH. The rate of NADPH formation is directly proportional to the PGI activity and can be monitored by measuring the increase in absorbance at 340 nm.[2] Alternatively, a colorimetric assay can be employed where a probe reacts with the product of the G6PDH reaction to generate a colored product with strong absorbance at 450 nm.[1]
Caption: Coupled enzymatic assay principle for PGI inhibition.
Materials and Reagents
-
PGI Assay Buffer: 250 mM Glycylglycine buffer, pH 7.4 at 25°C.[3]
-
Substrate Solution: 100 mM D-Fructose-6-Phosphate (F6P) solution.[3]
-
Cofactor Solution: 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (NADP+) solution. Prepare fresh.[3]
-
Coupling Enzyme: Glucose-6-Phosphate Dehydrogenase (G6PDH) solution (50 units/ml).[3]
-
Enzyme Solution: this compound Isomerase (PGI) solution (0.3 - 0.7 unit/ml).[3]
-
Divalent Cation: 100 mM Magnesium Chloride (MgCl2) solution.[3]
-
Test Compounds (Inhibitors): Prepare a stock solution in a suitable solvent (e.g., DMSO).
-
Microplate: 96-well, clear, flat-bottom plate.
-
Spectrophotometer: Microplate reader capable of measuring absorbance at 340 nm or 450 nm.
Experimental Protocols
Protocol 1: Determination of PGI Enzymatic Activity
This protocol is to measure the baseline activity of the PGI enzyme.
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a master mix of the reaction components (excluding the enzyme) according to the volumes specified in Table 1.
-
Incubate: Pre-incubate the reaction mixture and the PGI enzyme solution at 25°C for 5 minutes.
-
Initiate the Reaction: Add the PGI enzyme solution to the reaction mixture to initiate the reaction.
-
Measure Absorbance: Immediately measure the absorbance at 340 nm (for NADPH production) or 450 nm (for colorimetric probe) in a kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.
-
Calculate Activity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot.
Protocol 2: PGI Inhibition Assay and IC50 Determination
This protocol is to determine the inhibitory effect of test compounds on PGI activity.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and should not exceed 1% to avoid affecting enzyme activity.
-
Set up the Assay Plate:
-
Test Wells: Add the reaction mixture, the test compound at various concentrations, and the PGI enzyme.
-
Positive Control (No Inhibitor): Add the reaction mixture, solvent control (e.g., DMSO), and the PGI enzyme. This represents 100% enzyme activity.
-
Negative Control (No Enzyme): Add the reaction mixture and the test compound at the highest concentration, but no PGI enzyme. This is to control for any background signal from the test compound.
-
-
Pre-incubation: Pre-incubate the PGI enzyme with the test compounds for 10-15 minutes at 25°C.
-
Initiate the Reaction: Add the substrate (F6P) to all wells to start the reaction.
-
Measure Absorbance: Measure the absorbance kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of test well / V₀ of positive control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).[3]
-
Caption: Experimental workflow for PGI inhibition assay.
Data Presentation
Quantitative data from the inhibition assays should be summarized in a structured table for clear comparison of the potency of different inhibitors.
| Inhibitor | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| Erythrose-4-phosphate | Apple Leaf Cytosolic PGI | - | 1.2 | Competitive | [4],[5] |
| Erythrose-4-phosphate | Apple Leaf Chloroplastic PGI | - | 3.0 | Competitive | [4],[5] |
| Sorbitol-6-phosphate | Apple Leaf Cytosolic PGI | - | 61 | Competitive | [4],[5] |
| Sorbitol-6-phosphate | Apple Leaf Chloroplastic PGI | - | 40 | Competitive | [4],[5] |
| 5-Phospho-D-arabinonohydroxamic acid | Yeast PGI | - | 0.2 | Competitive | [6] |
| D-arabinonamide-5-phosphate | Yeast PGI | - | - | Competitive | [7] |
| D-arabinohydrazine-5-phosphate | Yeast PGI | - | - | Competitive | [7] |
| Example Compound A | Human PGI | 10.5 ± 1.2 | 5.2 | Competitive | Internal Data |
| Example Compound B | Human PGI | 25.3 ± 2.5 | 18.7 | Non-competitive | Internal Data |
Conclusion
The described enzymatic assay provides a robust and reliable method for identifying and characterizing inhibitors of this compound isomerase. The detailed protocols for determining enzyme activity and inhibitor IC50 values, along with the structured data presentation, will aid researchers in the discovery and development of novel therapeutic agents targeting PGI. Careful execution of the controls and precise data analysis are critical for obtaining accurate and reproducible results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Competitive inhibition of this compound isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Competitive inhibitors of yeast this compound isomerase: synthesis and evaluation of new types of phosphorylated sugars from the synthon D-arabinolactone-5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Energetics: Application Notes and Protocols for Radiolabeling Studies of Phosphoglucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing radiolabeling techniques for the quantitative analysis of phosphoglucose metabolism. The following protocols and data presentations are designed to assist researchers in designing, executing, and interpreting experiments aimed at elucidating the intricate pathways of glucose utilization within cellular systems. By tracing the fate of radiolabeled glucose, investigators can gain critical insights into metabolic fluxes, enzyme kinetics, and the impact of therapeutic interventions on cellular energetics.
Core Concepts in this compound Metabolism
Glucose, upon entering the cell, is rapidly phosphorylated to glucose-6-phosphate (G6P). This initial step, catalyzed by hexokinases, traps glucose intracellularly and commits it to metabolic pathways. Radiolabeled glucose analogs are instrumental in tracing the progression of the glucose backbone through these pathways. The primary metabolic fates of G6P are:
-
Glycolysis: A series of enzymatic reactions that converts G6P into pyruvate, generating ATP and NADH in the process.[1][2]
-
Pentose Phosphate (B84403) Pathway (PPP): An alternative route for G6P metabolism that produces NADPH and precursors for nucleotide biosynthesis.[3][4][5]
The relative flux through these pathways is a critical determinant of cellular phenotype, particularly in contexts of high proliferation such as cancer.[6]
Featured Radiolabeled Tracers
The choice of radiolabeled glucose analog is crucial for targeting specific metabolic questions.
| Radiotracer | Isotope | Key Applications | Detection Method |
| [U-¹⁴C]-D-glucose | ¹⁴C | General metabolic tracing, measurement of CO₂ production, incorporation into macromolecules. | Liquid Scintillation Counting, Mass Spectrometry |
| [6-³H]-D-glucose | ³H | Measurement of glucose uptake and turnover. | Liquid Scintillation Counting |
| 2-deoxy-D-[³H]glucose (2-DG) | ³H | Measurement of glucose transport, as it is phosphorylated but not further metabolized.[7] | Liquid Scintillation Counting |
| [¹⁸F]-Fluorodeoxyglucose (FDG) | ¹⁸F | In vivo imaging of glucose uptake using Positron Emission Tomography (PET). | PET Imaging |
Signaling Pathways and Experimental Workflows
To visualize the core metabolic pathways and the general workflow of a radiolabeling experiment, the following diagrams are provided.
Caption: Central pathways of this compound metabolism.
Caption: General workflow for a radiolabeling experiment.
Experimental Protocols
Protocol 1: In Vitro Measurement of [U-¹⁴C]-D-glucose Metabolism in Cultured Cells
This protocol details the steps for quantifying the conversion of glucose to CO₂ and incorporation into macromolecules in adherent cell cultures.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
Complete growth medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 10 mM HEPES, pH 7.4
-
[U-¹⁴C]-D-glucose stock solution (e.g., 10 µCi/mL)
-
Unlabeled D-glucose
-
96-well filter plates with glass fiber filters
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
-
CO₂ trapping apparatus (e.g., filter paper soaked in NaOH in a sealed plate)
Procedure:
-
Cell Preparation: Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-incubation: Aspirate the growth medium and wash the cells twice with pre-warmed KRBB.
-
Labeling: Add KRBB containing the desired concentration of [U-¹⁴C]-D-glucose (e.g., 1 µCi/mL) and unlabeled glucose to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a defined period (e.g., 1-4 hours). For CO₂ measurement, seal the plate with a CO₂ trapping apparatus.
-
Termination of Uptake: To measure incorporation into macromolecules, terminate the incubation by aspirating the labeling medium and washing the cells three times with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification:
-
Macromolecule Incorporation: Transfer the cell lysate to a filter plate and wash the filters to remove unincorporated radiolabel. Dry the filters, place them in scintillation vials with scintillation cocktail, and count using a liquid scintillation counter.
-
CO₂ Production: Remove the CO₂ trapping filter paper, place it in a scintillation vial with scintillation cocktail, and count.[8]
-
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate.
Protocol 2: In Vivo Assessment of [³H]-2-Deoxy-D-glucose Uptake in a Mouse Model
This protocol outlines a method for measuring tissue-specific glucose uptake in mice.[9]
Materials:
-
Mice (e.g., C57BL/6J)
-
[³H]-2-Deoxy-D-glucose (2-DG)
-
Insulin (B600854) (optional, for stimulated uptake)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (I.P.) injection
-
Anesthesia
-
Surgical tools for tissue dissection
-
Homogenization buffer
-
Tissue homogenizer
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Animal Preparation: Fast the mice for a suitable period (e.g., 6 hours) before the experiment.
-
Tracer Injection: Administer a bolus of [³H]-2-DG via I.P. injection. For insulin-stimulated uptake, co-inject insulin or administer it prior to the tracer.
-
Tracer Circulation: Allow the tracer to circulate for a defined time (e.g., 45 minutes).
-
Tissue Collection: Anesthetize the mouse and collect blood via cardiac puncture. Perfuse the mouse with saline to remove blood from the tissues. Quickly dissect the tissues of interest (e.g., muscle, adipose tissue, brain) and freeze them in liquid nitrogen.
-
Tissue Homogenization: Weigh the frozen tissues and homogenize them in a suitable buffer.
-
Sample Preparation: Centrifuge the homogenates to pellet the insoluble material. Take an aliquot of the supernatant for scintillation counting.
-
Quantification: Add the tissue homogenate supernatant and plasma samples to scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.[9]
-
Data Analysis: Calculate the glucose uptake as disintegrations per minute (DPM) per milligram of tissue.
Data Presentation
Quantitative data from radiolabeling studies should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: In Vitro [U-¹⁴C]-D-glucose Metabolism in Cancer Cell Line X
| Treatment | Glucose Consumption (nmol/10⁶ cells/hr) | Lactate Production (nmol/10⁶ cells/hr) | ¹⁴CO₂ Production (CPM/mg protein) | ¹⁴C-Macromolecule Incorporation (CPM/mg protein) |
| Control | 250 ± 20 | 400 ± 30 | 1500 ± 120 | 5000 ± 450 |
| Drug A (10 µM) | 150 ± 15 | 250 ± 25 | 900 ± 80 | 3000 ± 300 |
| Drug B (5 µM) | 240 ± 22 | 380 ± 35 | 1450 ± 130 | 4800 ± 430 |
Data are presented as mean ± standard deviation (n=3). CPM = Counts Per Minute.
Table 2: In Vivo [³H]-2-Deoxy-D-glucose Uptake in Mice
| Tissue | Basal Uptake (DPM/mg tissue) | Insulin-Stimulated Uptake (DPM/mg tissue) | % Increase with Insulin |
| Skeletal Muscle | 500 ± 50 | 2500 ± 200 | 400% |
| White Adipose Tissue | 200 ± 25 | 1500 ± 150 | 650% |
| Brown Adipose Tissue | 3000 ± 300 | 6000 ± 550 | 100% |
| Brain | 4000 ± 350 | 4100 ± 360 | 2.5% |
Data are presented as mean ± standard deviation (n=5). DPM = Disintegrations Per Minute.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. microbenotes.com [microbenotes.com]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. Khan Academy [khanacademy.org]
- 6. d-nb.info [d-nb.info]
- 7. Glucose Uptake Assays | Revvity [revvity.com]
- 8. In vitro insulin-stimulated conversion of [U-14C]glucose to 14CO2 by rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Phosphoglucose Extraction from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoglucoses, such as glucose-6-phosphate (G6P), are central intermediates in cellular metabolism, playing a pivotal role in glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis. Accurate quantification of intracellular phosphoglucose levels is crucial for understanding cellular energy status, metabolic flux, and the effects of therapeutic agents on metabolic pathways. This document provides a detailed protocol for the extraction of phosphoglucoses from cultured mammalian cells, along with comparative data on different extraction methodologies.
Data Presentation
The following tables summarize quantitative data from studies comparing different metabolite extraction methods. This data is intended to guide researchers in selecting the most appropriate protocol for their specific experimental needs.
Table 1: Comparison of Metabolite Yields with Different Extraction Solvents
| Extraction Solvent | Total Metabolites Detected (Number) | Relative Metabolite Yield (Sum of Concentrations, pmol/10^6 cells) | Key Advantages | Key Disadvantages |
| 80% Methanol (B129727) | ~160 | High | Effective for a broad range of polar metabolites.[1] | May cause some leakage of metabolites if not performed quickly. |
| 50% Acetonitrile (B52724) | High | Superior for many intracellular metabolites.[2][3] | Excellent recovery of a wide range of metabolites.[2][3] | May require optimization for specific cell types. |
| Methanol/Acetonitrile/Water (40:40:20) | High | High | Broad coverage of polar metabolites. | More complex solvent preparation. |
| Perchloric Acid | Variable | Good for acid-stable metabolites | Efficiently precipitates proteins. | Can cause degradation of acid-labile metabolites; requires neutralization. |
Table 2: Intracellular Concentration of Glucose-6-Phosphate (G6P) in Cultured Cells
| Cell Line | Extraction Method | Quantification Method | Intracellular G6P Concentration (pmol/10^6 cells) | Reference |
| Jurkat | Not Specified | Enzymatic Fluorimetric Assay | ~100 | [4] |
| L6 Myotubes | Not Specified | Enzymatic Assay | Variable (dependent on insulin (B600854) stimulation) | [5] |
| Deinococcus radiodurans | Not Specified | Enzymatic Assay | Extremely High | [6] |
Signaling Pathways
The following diagram illustrates the central role of Glucose-6-Phosphate (G6P) in key metabolic pathways.
Caption: Metabolic fate of Glucose-6-Phosphate (G6P).
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction of phosphoglucoses from adherent mammalian cells using cold methanol, a widely adopted and effective method for polar metabolites.
Protocol: Cold Methanol Extraction of Phosphoglucoses from Adherent Cell Culture
Materials:
-
Adherent mammalian cells cultured in multi-well plates
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (HPLC grade), pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and >14,000 x g
-
Dry ice or a cold block
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Culture: Grow adherent cells to the desired confluency (typically 80-90%) in a multi-well plate. For quantitative analysis, it is recommended to start with a known number of cells (e.g., 2-3 million cells).[1]
-
Quenching Metabolism:
-
Aspirate the culture medium completely.
-
Quickly wash the cells twice with ice-cold PBS to remove any residual medium. Perform this step rapidly to minimize metabolic changes.
-
Place the culture plate on a bed of dry ice to immediately quench cellular metabolism.
-
-
Metabolite Extraction:
-
Add a sufficient volume of pre-chilled 80% methanol to completely cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Incubate the plate at -80°C for 15-20 minutes to ensure complete protein precipitation.
-
-
Cell Harvesting:
-
Keeping the plate on dry ice, use a pre-chilled cell scraper to scrape the cells in the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Cell Lysis and Protein Precipitation:
-
Vortex the tube vigorously for 30 seconds to ensure complete cell lysis.
-
Incubate the tube at -20°C for at least 30 minutes to further precipitate proteins.
-
-
Clarification of Lysate:
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Collection of Supernatant:
-
Carefully transfer the supernatant, which contains the polar metabolites including phosphoglucoses, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
-
Drying:
-
Dry the metabolite extract to completeness using a vacuum concentrator (SpeedVac) or a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of metabolites.
-
-
Storage:
-
The dried metabolite pellet can be stored at -80°C until further analysis.
-
-
Reconstitution:
-
For analysis by techniques such as LC-MS, reconstitute the dried pellet in a suitable solvent (e.g., a mixture of acetonitrile and water) immediately before analysis.
-
Experimental Workflow Diagram
Caption: Workflow for this compound extraction.
References
- 1. Frontiers | Comparison of extraction methods for intracellular metabolomics of human tissues [frontiersin.org]
- 2. Towards quantitative metabolomics of mammalian cells: development of a metabolite extraction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extremely high intracellular concentration of glucose-6-phosphate and NAD(H) in Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoglucose Assay Kits in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphoglucose isomers, such as Glucose-6-Phosphate (G6P), Fructose-6-Phosphate (F6P), and Glucose-1-Phosphate (G1P), are pivotal intermediates in central carbon metabolism. Their concentrations and the activities of the enzymes that interconvert them are critical indicators of metabolic status and flux through pathways like glycolysis, gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and glycogen (B147801) metabolism.[1][2][3] this compound assay kits provide sensitive and specific tools for quantifying these metabolites and enzymatic activities in a variety of biological samples, making them invaluable for metabolic research and drug development.[1][4]
These application notes provide an overview of the principles, applications, and detailed protocols for using this compound assay kits in metabolic research.
Principles of this compound Assays
This compound assay kits typically employ a coupled enzymatic reaction that leads to the generation of a detectable signal, either colorimetric or fluorometric.[2][5] The fundamental principle involves the specific enzymatic conversion of the target this compound isomer, which ultimately results in the production of NADPH or NADH. This co-factor then reduces a probe to produce a colored or fluorescent product that is proportional to the amount of the this compound isomer in the sample.[2][6][7]
For example, in a common Glucose-6-Phosphate assay, G6P is oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), producing NADPH.[2][8] This NADPH then reduces a colorless probe to a colored product with strong absorbance, or a non-fluorescent probe to a highly fluorescent one.[2][9] Assays for other this compound isomers like Fructose-6-Phosphate and Glucose-1-Phosphate are designed with additional enzymes to convert them into G6P, which then enters the same G6PDH-based detection system.[3][10]
Key Applications in Metabolic Research
-
Studying Glycolysis and Gluconeogenesis: Quantifying the levels of G6P and F6P can provide insights into the rate and regulation of these opposing pathways.[11]
-
Investigating the Pentose Phosphate Pathway: As G6P is the entry point into the pentose phosphate pathway, its measurement is crucial for understanding the flux towards nucleotide synthesis and redox balance.[1][2]
-
Analyzing Glycogen Metabolism: Measuring G1P and G6P levels is fundamental to studying the dynamics of glycogen synthesis (glycogenesis) and breakdown (glycogenolysis).[3][6][7][12]
-
Drug Discovery and Development: These assays are used to screen for compounds that modulate the activity of enzymes involved in this compound metabolism, which are potential targets for diseases like diabetes and cancer.[4][6]
-
Enzyme Activity Measurement: Kits are also available to measure the activity of enzymes like this compound Isomerase (PGI) and Phosphoglucomutase (PGM), providing direct information about metabolic pathway flux.[4][13][14]
Quantitative Data Summary
The following tables summarize typical quantitative data for commercially available this compound assay kits. Note that specific ranges may vary between manufacturers.
Table 1: Detection Ranges of this compound Isomer Assay Kits
| Analyte | Assay Type | Typical Detection Range (per well) | Sample Volume (µL) |
| Glucose-6-Phosphate (G6P) | Colorimetric | 2–10 nmoles[1] | 1–50[1] |
| Glucose-6-Phosphate (G6P) | Fluorometric | 10–500 pmoles[9] | 1–50[9] |
| Fructose-6-Phosphate (F6P) | Fluorometric | 0.1–0.5 nmoles[5][15] | 1–50[10] |
| Glucose-1-Phosphate (G1P) | Colorimetric | 2–10 nmoles[3] | 1–50[6] |
Table 2: Standard Concentrations for Assay Calibration
| Analyte | Stock Standard Concentration | Working Standard Range (per well) |
| Glucose-6-Phosphate (G6P) | 100 mM[1] | 0–10 nmoles[1] |
| Fructose-6-Phosphate (F6P) | 100 mM[5] | 0–0.5 nmoles[5] |
| Glucose-1-Phosphate (G1P) | 100 mM[6] | 0–10 nmoles[6] |
Experimental Protocols
Below are detailed methodologies for key experiments using this compound assay kits.
Protocol 1: Quantification of Glucose-6-Phosphate (G6P) in Cell Lysates (Colorimetric)
This protocol is a generalized procedure based on common G6P colorimetric assay kits.[1][2]
1. Sample Preparation: a. Harvest cells (1–5 x 10^6) and wash with ice-cold PBS. b. Homogenize the cell pellet in 2-3 volumes of ice-cold PBS or assay buffer.[1] c. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.[1] d. Collect the supernatant. For samples containing enzymes that may interfere with the assay, deproteinization using a 10 kDa MWCO spin filter is recommended.[1]
2. Standard Curve Preparation: a. Prepare a 1 mM G6P standard solution by diluting a 100 mM stock. For example, add 10 µL of 100 mM G6P to 990 µL of water.[1] b. Add 0, 2, 4, 6, 8, 10 µL of the 1 mM standard to a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmole/well standards.[1] c. Adjust the volume in each well to 50 µL with G6P Assay Buffer.[1]
3. Reaction Setup: a. Add 1–50 µL of your prepared sample to duplicate wells of the 96-well plate. b. Adjust the final volume of each sample well to 50 µL with G6P Assay Buffer.[1] c. For samples containing NADH or NADPH, a background control can be prepared by omitting the G6P Enzyme Mix from the Reaction Mix.[16] d. Prepare the Reaction Mix according to the kit's instructions. Typically, this involves mixing the G6P Assay Buffer, G6P Enzyme Mix, and G6P Substrate Mix. e. Add 50 µL of the Reaction Mix to each standard and sample well. f. Add 50 µL of the background control mix (if prepared) to the corresponding sample wells.
4. Incubation and Measurement: a. Incubate the plate for 30 minutes at room temperature, protected from light.[2] b. Measure the absorbance at 450 nm using a microplate reader.[2]
5. Data Analysis: a. Subtract the absorbance of the 0 nmole standard (blank) from all standard and sample readings. b. If a background control was used, subtract the background control reading from the sample reading. c. Plot the standard curve of absorbance versus the amount of G6P (nmoles). d. Determine the amount of G6P in the samples from the standard curve.
Protocol 2: Quantification of Fructose-6-Phosphate (F6P) in Tissue Homogenates (Fluorometric)
This protocol is a generalized procedure based on common F6P fluorometric assay kits.[5][10]
1. Sample Preparation: a. Rapidly homogenize 10–100 mg of tissue in 2–3 volumes of ice-cold PBS or other buffer (pH 6.5–8).[5][10] b. Centrifuge at top speed for 10 minutes to remove insoluble material.[10] c. Collect the supernatant. Deproteinize the sample using a 10 kDa MWCO spin filter.[5]
2. Standard Curve Preparation: a. Prepare a 0.05 mM F6P standard solution from a 100 mM stock through serial dilutions.[5] b. Add 0, 2, 4, 6, 8, and 10 µL of the 0.05 mM standard solution to a 96-well plate to generate 0, 0.1, 0.2, 0.3, 0.4, and 0.5 nmole/well standards.[5] c. Adjust the volume in each well to 50 µL with F6P Assay Buffer.[5]
3. Reaction Setup: a. Add 1–50 µL of your prepared sample to duplicate wells of the 96-well plate. b. Adjust the final volume to 50 µL with F6P Assay Buffer.[5] c. To control for background from existing NADH, NADPH, or G6P, prepare a blank for each sample by omitting the F6P Converter in the Reaction Mix.[5] d. Prepare the Reaction Mix containing F6P Assay Buffer, F6P Probe, F6P Enzyme Mix, F6P Converter, and F6P Substrate Mix according to the kit's instructions. e. Add 50 µL of the Reaction Mix to each standard and sample well.
4. Incubation and Measurement: a. Incubate the plate for 5 minutes at 37°C, protected from light.[5][10] b. Measure the fluorescence at Ex/Em = 535/587 nm.[10]
5. Data Analysis: a. Subtract the fluorescence of the 0 nmole standard (blank) from all readings. b. If a sample blank was used, subtract this value from the corresponding sample reading. c. Plot the standard curve of fluorescence versus the amount of F6P (nmoles). d. Calculate the F6P concentration in the samples based on the standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for a typical this compound assay.
Caption: Enzymatic reactions in this compound assays.
Summary
This compound assay kits are powerful tools for metabolic research, enabling the precise quantification of key glycolytic and glycogen metabolism intermediates. The protocols are generally straightforward, rapid, and sensitive, suitable for high-throughput screening applications. By understanding the underlying principles and following standardized protocols, researchers can obtain reliable and reproducible data to advance our understanding of metabolic regulation in health and disease.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. raybiotech.com [raybiotech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound Isomerase Colorimetric Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abcam.cn [abcam.cn]
- 8. sciencellonline.com [sciencellonline.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. assaygenie.com [assaygenie.com]
- 11. mybiosource.com [mybiosource.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. abcam.cn [abcam.cn]
- 16. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
High-Throughput Screening for Phosphoglucose Isomerase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of phosphoglucose isomerase (PGI) inhibitors. PGI is a crucial enzyme in the glycolytic and gluconeogenic pathways, making it an attractive therapeutic target for various diseases, including cancer and parasitic infections.[1][2]
Introduction to this compound Isomerase (PGI)
This compound isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a housekeeping enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P).[2][3] This enzymatic reaction is a critical step in both glycolysis and gluconeogenesis. Beyond its intracellular metabolic role, PGI can be secreted and function as a cytokine known as Autocrine Motility Factor (AMF), which is implicated in tumor development and metastasis.[1][3] The pivotal role of PGI in cellular metabolism and cancer progression has made it a compelling target for the discovery of novel inhibitors.
PGI in Cellular Metabolism and Disease
PGI sits (B43327) at a critical junction in glucose metabolism. The product of the PGI-catalyzed reaction, fructose-6-phosphate, proceeds down the glycolytic pathway for ATP production. The substrate, glucose-6-phosphate, can also be shunted into the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). The PPP is vital for generating NADPH, which is essential for reductive biosynthesis and mitigating oxidative stress, and for producing precursors for nucleotide biosynthesis.[4][5] In rapidly proliferating cancer cells, the metabolic flux through both glycolysis and the PPP is often elevated to meet the high demands for energy and biosynthetic precursors.[4] Inhibition of PGI can lead to the accumulation of G6P, which may be redirected into the PPP.[6]
Figure 1. Role of PGI in glycolysis and the pentose phosphate pathway.
High-Throughput Screening Workflow for PGI Inhibitors
A typical HTS campaign for identifying PGI inhibitors involves a primary screen of a large compound library, followed by secondary assays to confirm hits and characterize their mechanism of action.
Figure 2. HTS workflow for PGI inhibitor discovery.
Primary High-Throughput Screening Assays
The primary HTS assay for PGI inhibitors is typically a coupled enzyme assay that can be adapted for either colorimetric or fluorescence-based detection.[7] The principle involves converting the PGI reaction product, G6P, into a detectable signal.
Coupled Enzyme Assay Principle
The activity of PGI is determined by measuring the formation of G6P from F6P. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The production of NADPH can be monitored directly or coupled to a reporter system.[7]
Figure 3. Principle of the coupled enzyme assay for PGI.
Protocol 1: Colorimetric HTS Assay for PGI Inhibitors
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[3]
Materials:
-
PGI Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Recombinant PGI enzyme
-
PGI Substrate (Fructose-6-Phosphate)
-
PGI Enzyme Mix (containing G6PDH)
-
PGI Developer (containing a probe that reacts with NADPH to produce color)
-
NADH or NADPH Standard
-
Test compounds dissolved in DMSO
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare reagents according to manufacturer's instructions if using a kit.
-
Reconstitute lyophilized components (Substrate, Enzyme Mix, Developer, Standard, Positive Control) in the appropriate buffer.[3]
-
Allow all reagents to equilibrate to room temperature before use.
-
-
Standard Curve Preparation:
-
Prepare a series of NADH or NADPH standards in PGI Assay Buffer (e.g., 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well).[3]
-
Adjust the final volume of each standard to 50 µL/well with PGI Assay Buffer.
-
-
Sample and Control Preparation:
-
Add 1-2 µL of test compounds or DMSO (vehicle control) to the appropriate wells.
-
Prepare a positive control using a known PGI inhibitor (e.g., erythrose 4-phosphate) and a negative control with active enzyme and no inhibitor.[8]
-
Add PGI enzyme to all wells except for the "no enzyme" blank.
-
Adjust the volume in all wells to 50 µL with PGI Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing PGI Substrate, PGI Enzyme Mix, and PGI Developer.
-
Add 50 µL of the Reaction Mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 20-60 minutes, protected from light.[3]
-
Measure the absorbance at 450 nm in a kinetic or endpoint mode. For kinetic mode, take readings every 2-3 minutes.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus nmol of NADH/NADPH.
-
Calculate the PGI activity in the presence and absence of inhibitors.
-
Determine the percent inhibition for each test compound: % Inhibition = [1 - (Activity with compound / Activity of control)] * 100
-
Protocol 2: Fluorescence-Based HTS Assay for PGI Inhibitors
This protocol is based on a published fluorescence-based HTS assay and offers higher sensitivity than colorimetric methods.[7]
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
Recombinant PGI enzyme
-
Fructose-6-Phosphate (F6P)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Diaphorase
-
Resazurin (B115843) (non-fluorescent)
-
NADP+
-
Test compounds in DMSO
-
96- or 384-well black flat-bottom plates
-
Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all enzymes, substrates, and cofactors in Assay Buffer. The optimal concentrations of each should be determined empirically through titration experiments.
-
-
Compound Plating:
-
Dispense a small volume (e.g., 100 nL) of test compounds and DMSO controls into the wells of the microplate.
-
-
Enzyme and Substrate Addition:
-
Prepare an enzyme/cofactor mix containing PGI, G6PDH, diaphorase, and NADP+ in Assay Buffer.
-
Add the enzyme/cofactor mix to all wells.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to PGI.
-
-
Reaction Initiation and Measurement:
-
Prepare a substrate/probe mix containing F6P and resazurin in Assay Buffer.
-
Add the substrate/probe mix to all wells to start the reaction.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence intensity. The diaphorase will use the NADPH generated to convert resazurin to the highly fluorescent resorufin.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound as described in the colorimetric assay protocol.
-
Assay quality can be assessed by calculating the Z'-factor using positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Data Presentation and Interpretation
Quantitative data from HTS and subsequent assays should be summarized in tables for clear comparison.
Table 1: Representative Data for PGI Inhibitors
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | IC50 (µM) | Mechanism of Action | Cellular Activity (EC50, µM) |
| Control Inhibitor | ||||
| Erythrose 4-phosphate | 95 | 5.2 | Competitive | 15.8 |
| Hypothetical Hits | ||||
| Compound A | 88 | 2.5 | Competitive | 8.1 |
| Compound B | 75 | 15.7 | Non-competitive | > 50 |
| Compound C | 62 | 28.4 | Mixed | 35.2 |
Note: IC50 values for newly identified nonphosphorylated inhibitors of Leishmania mexicana PGI have been reported to be in the micromolar range.[7]
Secondary and Confirmatory Assays
Hits identified from the primary screen require further validation through a series of secondary assays.
1. Dose-Response Analysis:
-
Confirmed hits should be tested over a range of concentrations (e.g., 8-10 point serial dilutions) to determine their half-maximal inhibitory concentration (IC50). This provides a quantitative measure of their potency.
2. Mechanism of Action (MoA) Studies:
-
To understand how the inhibitors interact with PGI, MoA studies are performed. This typically involves measuring the inhibitor's effect on the enzyme kinetics by varying the concentration of the substrate (F6P). The results can distinguish between competitive, non-competitive, uncompetitive, or mixed-type inhibition.
3. Specificity and Selectivity Assays:
-
It is crucial to assess whether the hit compounds are specific for PGI or if they inhibit other enzymes. This can be done by testing the compounds against a panel of related enzymes (e.g., other isomerases or dehydrogenases).
4. Cell-Based Assays:
-
The ultimate goal is to identify inhibitors that are active in a cellular context. Cellular assays are used to confirm that the compounds can penetrate the cell membrane and inhibit PGI in situ. This can be assessed by:
-
Measuring the intracellular levels of G6P and F6P.
-
Assessing the effect on metabolic pathways downstream of PGI, such as glycolysis and the PPP.[6]
-
Evaluating the impact on cancer cell proliferation, migration, or invasion.[1]
-
Determining the cytotoxicity of the compounds to ensure that the observed effects are not due to general toxicity.
-
By following these detailed protocols and workflows, researchers can effectively screen for and validate novel inhibitors of this compound isomerase, paving the way for the development of new therapeutic agents.
References
- 1. This compound isomerase enhances colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound isomerase gene expression as a prognostic biomarker of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. Glucose 6-Phosphate Accumulates via this compound Isomerase Inhibition in Heart Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First Nonphosphorylated Inhibitors of this compound Isomerase Identified by Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose 6-Phosphate Accumulates via this compound Isomerase Inhibition in Heart Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Glycometabolic Research: Advanced Techniques for the Separation of Phosphoglucose Isomers
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular metabolism, the precise analysis of phosphoglucose isomers is paramount for understanding fundamental biological processes and for the development of novel therapeutics. The ability to distinguish between closely related molecules such as glucose-1-phosphate, glucose-6-phosphate, and fructose-6-phosphate (B1210287) provides a critical window into glycolysis, gluconeogenesis, and the pentose (B10789219) phosphate (B84403) pathway. This application note details robust methodologies for the separation and quantification of these key metabolic intermediates, providing researchers, scientists, and drug development professionals with the tools to accelerate their discoveries.
This document outlines state-of-the-art chromatographic, electrophoretic, and enzymatic techniques, complete with detailed experimental protocols and comparative data. The included methodologies offer high resolution, sensitivity, and reproducibility, empowering researchers to tackle the challenges of complex biological matrices.
Chromatographic Separation of this compound Isomers
High-performance liquid chromatography (HPLC) and high-performance anion-exchange chromatography (HPAEC) are powerful techniques for the separation of highly polar and structurally similar this compound isomers.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and selective method for the analysis of carbohydrates, including sugar phosphates, without the need for derivatization.[1][2] The separation is based on the weak acidity of the hydroxyl groups of the sugars, which are ionized at high pH, allowing for their separation on a strong anion-exchange column.[2]
Protocol: HPAEC-PAD for this compound Isomer Separation
-
Instrumentation: A high-performance liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: A high-performance anion-exchange column, such as a Dionex CarboPac™ PA100 (4 x 250 mm) with a CarboPac™ PA100 guard column (4 x 50 mm).[3]
-
Mobile Phase:
-
Eluent A: Deionized water
-
Eluent B: 200 mM Sodium Hydroxide (NaOH)
-
Eluent C: 1 M Sodium Acetate (NaOAc) in 200 mM NaOH
-
-
Gradient Program:
Time (min) %A %B %C Flow Rate (mL/min) 0 90 10 0 0.4 25 90 10 0 0.4 25.1 0 100 0 0.4 35 0 100 0 0.4 35.1 0 50 50 0.4 45 0 50 50 0.4 45.1 90 10 0 0.4 | 60 | 90 | 10 | 0 | 0.4 |
-
Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.[3]
-
Sample Preparation: Samples should be diluted in deionized water and filtered through a 0.22 µm syringe filter before injection. For biological samples, protein precipitation with a 10 kDa MWCO spin filter is recommended.[4]
Quantitative Data Summary: HPAEC-PAD
| Isomer | Retention Time (min) | Limit of Detection (pmol) |
| Glucose-1-Phosphate | ~12.5 | 0.4 - 0.6 |
| Glucose-6-Phosphate | ~14.2 | 0.4 - 0.6 |
| Fructose-6-Phosphate | ~15.8 | 0.4 - 0.6 |
Note: Retention times are approximate and can vary based on the specific instrument, column, and mobile phase preparation.
Mixed-Mode High-Performance Liquid Chromatography (HPLC)
Mixed-mode chromatography, which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offers a powerful approach for the separation of polar and ionic compounds like this compound isomers.[5]
Protocol: Mixed-Mode HPLC for this compound Isomer Separation
-
Instrumentation: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A mixed-mode column such as a Newcrom B (4.6 x 150 mm, 5 µm).[6][7]
-
Mobile Phase: Isocratic elution with 50% Acetonitrile / 50% Water with 0.5% Formic Acid.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: ELSD at 40 °C.[7]
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered prior to injection.
Quantitative Data Summary: Mixed-Mode HPLC
| Isomer | Retention Time (min) |
| Glucose-6-Phosphate | ~4.5 |
| Glucose-1-Phosphate | ~6.0 |
Note: Retention times are approximate and can vary.
Capillary Electrophoresis (CE) for Isomer Separation
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For neutral or similarly charged isomers, the addition of a complexing agent, such as borate, to the background electrolyte can induce differential migration and achieve separation.[8]
Protocol: Capillary Electrophoresis with Borate Buffer
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 100 mM Sodium Borate buffer, pH 9.3.
-
Voltage: 25 kV.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 254 nm.
-
Sample Preparation: Samples should be dissolved in the BGE and filtered.
Quantitative Data Summary: Capillary Electrophoresis
| Isomer | Migration Time (min) |
| Glucose-6-Phosphate | ~5.2 |
| Fructose-6-Phosphate | ~5.8 |
Note: Migration times are approximate and can vary based on the specific instrument and conditions.
Enzymatic Assays for Specific Isomer Quantification
Enzymatic assays provide a highly specific and sensitive method for the quantification of individual this compound isomers. These assays typically involve a series of coupled enzyme reactions that lead to the production of a chromogenic or fluorogenic product.
Enzymatic Assay for Glucose-6-Phosphate (G6P)
This assay is based on the oxidation of G6P by glucose-6-phosphate dehydrogenase (G6PDH), which leads to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.[9][10][11]
Protocol: Colorimetric Assay for Glucose-6-Phosphate
-
Prepare Assay Solution: In a 96-well microplate, prepare a fresh assay solution containing:
-
50 mM Tris buffer (pH 8.5)
-
20 mM MgCl₂
-
0.5 mM NADP⁺
-
10 mM WST-1 (tetrazolium salt)
-
1-mPMS (electron carrier)
-
4 U/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)[9]
-
-
Add Standards and Samples: Pipette 30 µL of serially diluted G6P standards and samples into individual wells.
-
Initiate Reaction: Add 70 µL of the assay solution to each well.
-
Incubate: Incubate the plate for 30 minutes at room temperature in the dark.[9]
-
Measure Absorbance: Measure the absorbance at 440 nm using a microplate reader.[9]
-
Quantify: Determine the G6P concentration from the standard curve.
Quantitative Data Summary: G6P Enzymatic Assay
| Parameter | Value |
| Limit of Detection | 0.15 µM (15 pmol/well)[9] |
| Linear Range | 0 - 50 µM |
Enzymatic Assay for Fructose-6-Phosphate (F6P)
This assay involves the conversion of F6P to G6P by this compound isomerase (PGI), followed by the G6PDH-catalyzed oxidation of the newly formed G6P, leading to the reduction of a fluorometric probe.[4]
Protocol: Fluorometric Assay for Fructose-6-Phosphate
-
Prepare Reaction Mix: Prepare a reaction mix containing:
-
Fructose-6-Phosphate Assay Buffer
-
Fructose-6-Phosphate Probe
-
Fructose-6-Phosphate Enzyme Mix (containing PGI)
-
Fructose-6-Phosphate Converter
-
Fructose-6-Phosphate Substrate Mix (containing G6PDH and NADP⁺)[4]
-
-
Add Standards and Samples: Add standards and samples to a 96-well plate.
-
Initiate Reaction: Add the reaction mix to each well.
-
Incubate: Incubate the plate for 5 minutes at 37 °C, protected from light.[4]
-
Measure Fluorescence: Measure the fluorescence intensity (λex = 535 nm / λem = 587 nm).[4]
-
Quantify: Determine the F6P concentration from the standard curve.
Quantitative Data Summary: F6P Enzymatic Assay
| Parameter | Value |
| Detection Range | 0.1–0.5 nmoles[4] |
Sample Preparation for Biological Matrices
The accurate analysis of this compound isomers from biological samples requires effective sample preparation to remove interfering substances such as proteins and lipids.[12][13][14]
Protocol: Extraction from Cells/Tissues
-
Homogenization: Homogenize tissue (10-100 mg) or cells (5 x 10⁶) in 2-3 volumes of ice-cold PBS or other buffer (pH 6.5-8).[4]
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4 °C to remove insoluble material.[4]
-
Deproteinization: Use a 10 kDa molecular weight cut-off (MWCO) spin filter to deproteinize the supernatant.[4]
-
Analysis: The resulting filtrate can be directly used for chromatographic, electrophoretic, or enzymatic analysis.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for the described techniques.
Caption: Workflow for HPAEC-PAD analysis of this compound isomers.
Caption: General workflow for enzymatic assays of this compound isomers.
These detailed application notes and protocols provide a comprehensive guide for the separation and quantification of this compound isomers. The choice of technique will depend on the specific research question, available instrumentation, and the complexity of the sample matrix. By leveraging these advanced methodologies, researchers can gain deeper insights into the critical roles of these metabolites in health and disease.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated HPAEC-PAD Method for the Determination of Fully Deacetylated Chitooligosaccharides [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Glucose 6- Phosphate and Glucose 1- Phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 7. sielc.com [sielc.com]
- 8. Capillary electrophoresis analysis of glucooligosaccharide regioisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 12. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
Application of NMR Spectroscopy in Phosphoglucose Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of phosphorylated glucose species (phosphoglucoses) and related metabolites. Its non-destructive nature allows for the detailed investigation of metabolic pathways, enzyme kinetics, and cellular energy status in a variety of biological samples, including cell cultures, tissue extracts, and biofluids. This document provides detailed application notes and experimental protocols for the analysis of phosphoglucoses using primarily ³¹P and ¹H NMR spectroscopy.
Phosphoglucoses, such as glucose-6-phosphate (G6P), fructose-6-phosphate (B1210287) (F6P), and fructose-1,6-bisphosphate (F1,6BP), are key intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. Their concentrations and flux are tightly regulated and can serve as indicators of cellular metabolic activity and disease states, such as diabetes and cancer.[1] NMR spectroscopy offers a unique window into these processes by enabling the simultaneous detection and quantification of multiple phosphorylated metabolites.
Key Applications
-
Metabolic Profiling and Metabolomics: NMR is extensively used to obtain a snapshot of the phosphometabolome in cells and tissues.[2] ³¹P NMR, in particular, provides a selective window for observing phosphorus-containing compounds with a wide chemical shift dispersion, minimizing signal overlap.[2]
-
Enzyme Kinetics and Mechanism Studies: The conversion of phosphoglucoses by enzymes like phosphoglucose isomerase and phosphofructokinase can be monitored in real-time to elucidate reaction mechanisms and kinetics.[3]
-
Investigation of Disease States: Alterations in this compound levels are associated with various diseases. For instance, defects in insulin-stimulated glucose transport and phosphorylation, leading to changes in G6P concentrations, are implicated in type 2 diabetes.[4]
-
Drug Development: NMR-based metabolic studies can be employed to assess the effects of drug candidates on glucose metabolism and related pathways.
Quantitative Data for Key Phosphoglucoses
The following table summarizes typical ¹H and ³¹P NMR chemical shifts and coupling constants for key this compound intermediates. Note that chemical shifts can be influenced by factors such as pH, temperature, and the presence of metal ions.[4]
| Metabolite | Nucleus | Chemical Shift (δ) [ppm] | J-Coupling Constants (Hz) |
| Glucose-6-phosphate (G6P) | ³¹P | 0.3 - 0.5 | |
| ¹H (H1α) | ~5.2 | ³J(H1,H2) ≈ 3.7 | |
| ¹H (H1β) | ~4.6 | ³J(H1,H2) ≈ 8.0 | |
| Fructose-6-phosphate (F6P) | ³¹P | ~0.6 | |
| Fructose-1,6-bisphosphate (F1,6BP) | ³¹P (P1) | ~0.8 | ²J(P1,P6) ≈ 22 |
| ³¹P (P6) | ~0.5 | ²J(P1,P6) ≈ 22 |
Chemical shifts are referenced to 85% H₃PO₄ for ³¹P and an appropriate internal standard (e.g., TSP, DSS) for ¹H.
Experimental Protocols
Protocol 1: Extraction of Phosphorylated Metabolites from Mammalian Cells
This protocol describes a dual-phase extraction method to isolate both hydrophilic (containing phosphoglucoses) and lipophilic metabolites from cultured mammalian cells.
Materials:
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (pre-chilled to -20°C)
-
Chloroform (B151607) (pre-chilled to -20°C)
-
Ultrapure water
-
Cell scraper
-
Centrifuge tubes
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Cell Harvesting: Aspirate the culture medium and wash the adherent cells twice with ice-cold PBS.
-
Metabolism Quenching and Extraction: Add a pre-chilled methanol:water (8:1 v/v) solution to the culture dish. Scrape the cells and transfer the cell suspension to a centrifuge tube.
-
Phase Separation: Add chloroform to the cell suspension to achieve a final methanol:chloroform:water ratio of 2:2:1. Vortex thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C. This will result in three layers: an upper aqueous layer (containing polar metabolites), a protein disk in the middle, and a lower organic layer (containing lipids).
-
Sample Collection: Carefully collect the upper aqueous phase into a new tube.
-
Drying: Dry the aqueous extract using a nitrogen gas stream or a vacuum concentrator.
-
Sample Reconstitution: Reconstitute the dried extract in a suitable deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP or DSS for ¹H NMR, or a phosphate-containing standard for ³¹P NMR).
Protocol 2: Extraction of Phosphorylated Metabolites from Tissue
This protocol is suitable for the extraction of phosphoglucoses from tissue samples. It is crucial to rapidly freeze the tissue in liquid nitrogen immediately after excision to quench metabolic activity.[5]
Materials:
-
Liquid nitrogen
-
Mortar and pestle (pre-chilled)
-
Ice-cold chloroform/methanol mixture (2:1 v/v)[5]
-
Ice-cold ultrapure water
-
Homogenizer
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
Tissue Pulverization: Freeze the tissue sample in liquid nitrogen and grind it into a fine powder using a pre-chilled mortar and pestle.
-
Homogenization: Transfer the powdered tissue to a tube containing an ice-cold chloroform:methanol (2:1 v/v) mixture and homogenize thoroughly.
-
Phase Separation: Add ice-cold ultrapure water to the homogenate to achieve a final chloroform:methanol:water ratio of 2:1:0.8. Vortex vigorously.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Sample Collection: Collect the upper aqueous/methanolic phase.
-
Drying and Reconstitution: Dry the collected phase under a nitrogen stream or with a vacuum concentrator and reconstitute in a deuterated solvent with an internal standard as described in Protocol 1.
Protocol 3: NMR Data Acquisition and Processing
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Pulse Sequence: A standard 1D proton experiment with water suppression (e.g., presaturation or Watergate).
-
Acquisition Parameters:
-
Spectral width: ~12 ppm
-
Acquisition time: 2-3 seconds
-
Relaxation delay: 5 seconds (for quantitative analysis)
-
Number of scans: 64-256 (depending on sample concentration)
-
-
Processing: Apply an exponential line broadening of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift to the internal standard.
³¹P NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a broadband probe.
-
Pulse Sequence: A 1D phosphorus experiment with proton decoupling (e.g., inverse-gated decoupling for quantitative analysis to suppress the Nuclear Overhauser Effect).[6]
-
Acquisition Parameters:
-
Spectral width: ~50 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 5 x T₁ (T₁ of the phosphorus nucleus of interest, can be long)
-
Number of scans: 128-1024 or more
-
-
Processing: Apply an exponential line broadening of 1-2 Hz, Fourier transform, phase correct, and baseline correct. Reference the spectrum to an external standard of 85% H₃PO₄ (0 ppm).[7]
2D ¹H-¹³P HSQC/HSQC-TOCSY Spectroscopy: These experiments are useful for assigning proton signals that are coupled to phosphorus nuclei, aiding in the unambiguous identification of phosphorylated metabolites.[2]
-
Pulse Sequence: Standard HSQC (Heteronuclear Single Quantum Coherence) or HSQC-TOCSY (Total Correlation Spectroscopy) pulse sequences.
-
Acquisition Parameters: Optimize parameters such as the ¹J(H,P) coupling constant (typically ~7 Hz) and the TOCSY mixing time (e.g., 80 ms) based on the compounds of interest.
-
Processing: Process the 2D data using appropriate software, applying window functions, Fourier transformation, and phasing in both dimensions.
Visualizations
Glycolysis Pathway
The following diagram illustrates the initial steps of the glycolysis pathway where phosphoglucoses are key intermediates.
Caption: Key this compound intermediates in the glycolytic pathway.
Experimental Workflow for this compound Analysis
This diagram outlines the general workflow for the NMR-based analysis of phosphoglucoses from biological samples.
Caption: General workflow for NMR-based this compound analysis.
Conclusion
NMR spectroscopy provides a robust and versatile platform for the analysis of phosphoglucoses in a variety of research and development settings. The detailed protocols and data presented here serve as a guide for researchers to effectively utilize this technology for gaining insights into cellular metabolism and the effects of external stimuli, such as drug candidates. The non-invasive nature of NMR, coupled with its quantitative capabilities, makes it an indispensable tool in the study of this compound metabolism.
References
- 1. ismar.org [ismar.org]
- 2. Phosphorus NMR and its application to metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR studies on mechanism of isomerisation of fructose 6-phosphate to glucose 6-phosphate catalysed by this compound isomerase from Thermococcus kodakarensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Phosphoglucose Quantification Assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoglucose quantification assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound quantification, covering both enzyme-based and chromatography-based assays.
Enzyme-Based Assays (Colorimetric & Fluorometric)
Question 1: Why is my background signal too high?
High background can mask the true signal from your samples. Here are potential causes and solutions:
| Potential Cause | Suggested Solution |
| Endogenous NADH or NADPH in Samples | Prepare a sample blank for each sample. This blank should contain the sample and all reaction components except the enzyme (e.g., Glucose-6-Phosphate Dehydrogenase).[1][2] Subtract the absorbance/fluorescence of the sample blank from the sample reading.[2][3][4] |
| Reagent Contamination | Ensure all buffers, water, and reagents are free from contamination.[5] Prepare fresh reagents and use sterile, high-purity water. |
| Non-Enzymatic Signal Generation | Some compounds can non-enzymatically reduce the detection probe. Run a control reaction without the G6P substrate to check for this phenomenon.[5] |
| Incorrect Plate Reader Settings | Ensure the plate reader is set to the correct wavelength for absorbance (e.g., 450 nm) or excitation/emission (e.g., Ex/Em = 535/587 nm) as specified in your protocol.[6] |
| Extended Incubation Time | Over-incubation can lead to a higher background. Adhere to the incubation time specified in the protocol.[6] |
| Autofluorescence of Assay Components | At high concentrations, some assay components or test compounds might autofluoresce or absorb light at the measurement wavelength. Run a control with the compound in the assay buffer without the enzyme to determine its contribution to the signal.[5] |
Question 2: Why is my signal or sensitivity too low?
A weak signal can make it difficult to accurately quantify low levels of this compound.
| Potential Cause | Suggested Solution |
| Degraded Enzyme or Reagents | Ensure enzymes and other reagents have been stored correctly (e.g., -20°C, protected from light) and have not expired.[2][6] Avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions before each experiment.[5][6] |
| Incorrect pH of Assay Buffer | The optimal pH for the G6PDH-coupled reaction is typically between 7.8 and 8.5.[7] Verify the pH of your assay buffer. |
| Insufficient Incubation Time | The reaction may not have proceeded to completion. Ensure you are incubating for the time specified in your protocol (e.g., 30 minutes at room temperature or 37°C).[2][7][8][9] |
| Sample Deproteinization | Endogenous enzymes in crude samples can degrade this compound.[1] Deproteinize samples using methods like perchloric acid (PCA) precipitation followed by neutralization with KOH, or by using a 10 kDa molecular weight cut-off (MWCO) spin filter.[2][3][4][9] |
| Low Analyte Concentration | Your sample may contain this compound levels below the assay's limit of detection (LOD).[7] If possible, concentrate your sample. For cell or tissue lysates, try to minimize sample dilutions.[4][9] |
Question 3: Why is my standard curve not linear?
A non-linear standard curve prevents accurate quantification. An ideal R-squared (R²) value should be greater than 0.99.[10]
| Potential Cause | Suggested Solution |
| Pipetting Errors | Inaccurate pipetting, especially of the standards, is a common cause of poor linearity.[5][10] Ensure pipettes are calibrated. Use fresh tips for each standard and sample. For small volumes, prepare a master mix to minimize variability.[6][10] |
| Incorrect Standard Dilutions | Double-check the calculations for your serial dilutions. Ensure the standard stock was properly reconstituted.[10] |
| Signal Saturation | At high concentrations, the signal can exceed the linear range of the plate reader's detector, causing the curve to flatten at the top.[11][12][13] If this occurs, dilute your upper standards or adjust the concentration range. |
| Reaching Upper Absorbance Limit | For colorimetric assays, some plate readers become non-linear at high absorbance values (e.g., >2.0 AU).[7] Check your instrument's specifications and adjust the standard curve range accordingly. |
| Improperly Prepared Reagents | Ensure all lyophilized components were fully dissolved and that all reagents were at room temperature before use.[6] |
Chromatography-Based Assays (HPLC & GC-MS)
Question 4: I'm seeing poor peak shape or resolution in my HPLC analysis. What should I do?
| Potential Cause | Suggested Solution |
| Column Contamination | Impurities from the sample matrix can accumulate on the column. Implement a robust sample cleanup procedure. Regularly flush the column with a strong solvent. |
| Inappropriate Mobile Phase | The pH and composition of the mobile phase are critical for separating phosphorylated sugars. Ensure the buffer is correctly prepared and has sufficient buffering capacity. For ion-exchange chromatography, adjust the salt gradient. |
| Column Degradation | Over time and with use, the stationary phase of the column can degrade. If flushing does not resolve the issue, the column may need to be replaced. |
| Interaction with Instrument Parts | Phosphorylated compounds can interact with metal components of the HPLC system.[14] Consider using a system with biocompatible (PEEK) tubing and components. |
Question 5: My GC-MS analysis of this compound is not working. What are common issues?
| Potential Cause | Suggested Solution |
| Inefficient Derivatization | Phosphorylated sugars are non-volatile and require derivatization (e.g., silylation or acetylation) to be analyzed by GC.[15] Optimize the derivatization reaction conditions (time, temperature, reagent concentration). Ensure reagents are fresh and anhydrous. |
| Sample Degradation in Hot Injector | Derivatized sugars can be thermally labile. Use a cool on-column or programmable temperature vaporization (PTV) inlet if available. If using a split/splitless inlet, keep the temperature as low as possible while still ensuring efficient vaporization.[16] |
| Column Bleed | High temperatures can cause the column's stationary phase to degrade and "bleed," leading to a rising baseline and interfering peaks.[16] Use a low-bleed column designed for MS applications. Condition the column according to the manufacturer's instructions. |
| Contamination | Ghost peaks can appear due to contamination in the carrier gas, syringe, or inlet.[17] Use high-purity carrier gas with appropriate filters and perform regular maintenance, including changing the inlet liner and septum.[16][17] |
Key Experimental Protocols
Protocol 1: Colorimetric Enzyme-Based G6P Assay
This protocol is a generalized procedure based on common commercial assay kits.
1. Reagent Preparation:
-
Assay Buffer: Allow the buffer to warm to room temperature before use.[2]
-
G6P Standard: Reconstitute the lyophilized G6P standard with water to create a high-concentration stock (e.g., 100 mM).[3] Prepare a 1 mM working solution by diluting the stock with water.[2]
-
Enzyme Mix: Reconstitute the lyophilized enzyme mix (containing G6PDH) with water or assay buffer as specified. Aliquot and store at -20°C. Keep on ice during use.[2][3]
-
Substrate/Probe Mix: Reconstitute the lyophilized substrate/probe mix with assay buffer.[2]
2. Standard Curve Preparation:
-
Create a series of standards in a 96-well clear, flat-bottom plate. For a range of 0-10 nmol/well, add 0, 2, 4, 6, 8, and 10 µL of the 1 mM G6P standard solution to separate wells.
-
Adjust the volume in each well to 50 µL with Assay Buffer. The well with 0 µL of standard serves as the blank.[2]
3. Sample Preparation:
-
Liquid Samples: Can often be assayed directly.
-
Cell/Tissue Lysates: Homogenize ~5x10⁶ cells or 10-100 mg of tissue in ice-cold PBS or assay buffer. Centrifuge at >13,000 x g for 10 minutes to remove debris.[2]
-
Deproteinization (Recommended): Use a 10 kDa MWCO spin filter to remove proteins that may interfere with the assay or degrade G6P.[2][3]
-
Add 1-50 µL of prepared sample to duplicate wells of the 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.[2]
4. Reaction and Measurement:
-
Prepare a Reaction Mix for the number of samples and standards to be tested. For each well, mix the required volumes of Assay Buffer, Substrate Mix, and Enzyme Mix according to the kit's protocol.
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix gently and incubate for 30 minutes at room temperature, protected from light.[2]
-
Measure the absorbance at 450 nm using a microplate reader.[2][8]
5. Data Analysis:
-
Subtract the absorbance of the blank (0 standard) from all standard and sample readings.[2]
-
Plot the corrected absorbance values for the standards against the amount of G6P (nmol) to generate a standard curve.
-
Determine the amount of G6P in the samples from the standard curve.[2]
Protocol 2: HPLC-Based this compound Assay
This protocol outlines a general approach for separating phosphorylated sugars using High-Performance Liquid Chromatography.
1. Instrumentation and Column:
-
HPLC System: An HPLC system equipped with a pump, autosampler, and a suitable detector.[18] Since this compound lacks a strong chromophore, detection can be achieved via Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[14][19] Indirect UV detection is also an option.[20]
-
Column: A mixed-mode or ion-exchange column is typically used for separation.[19][20] A common choice is a C18 reversed-phase column for derivatized sugars.[18]
2. Mobile Phase and Standards:
-
Mobile Phase: A typical mobile phase for a mixed-mode column might consist of acetonitrile, water, and an acid modifier like formic acid (FA).[19] The exact composition and gradient will need to be optimized for the specific column and analytes.
-
Standards: Prepare a stock solution of Glucose-6-Phosphate in the mobile phase or high-purity water. Create a series of dilutions to generate a standard curve.
3. Sample Preparation:
-
Extract metabolites from cells or tissues using a cold solvent extraction method (e.g., with a methanol/chloroform/water mixture).
-
Centrifuge to pellet debris and protein.
-
Collect the aqueous (polar) phase containing the this compound.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.[18]
-
Inject the standard solutions, starting with the lowest concentration, to build the standard curve.
-
Inject the prepared samples.
-
Process the resulting chromatograms to determine the peak area of this compound in each sample and standard.
5. Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Calculate the concentration of this compound in the samples based on their peak areas and the standard curve.
Quantitative Data Summary
Table 1: Typical Performance of Enzyme-Based G6P Assays
| Parameter | Colorimetric Assay | Fluorometric Assay | Reference(s) |
| Detection Method | Absorbance at ~450 nm | Fluorescence (e.g., Ex/Em 535/587 nm) | [8][9][21] |
| Limit of Detection (LOD) | ~0.15 µM (15 pmol/well) | ~10 pmol/well | [7][22] |
| Linear Range | ~1 - 200 µM | ~30 - 1000 pmol/well | [7][22] |
| Standard Curve R² Value | > 0.99 (ideal) | > 0.99 (ideal) | [10][23] |
| Within-Run Precision (%CV) | < 15% | < 15% | [7] |
| Between-Run Precision (%CV) | < 15% | < 15% | [7] |
Visualizations
Caption: Enzymatic reaction pathway for a typical G6P quantification assay.
Caption: General experimental workflow for enzyme-based this compound assays.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
- 4. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Development and Validation of an HPLC-ELSD Method for the Analysis of Phosphorylated Sugars. | ScholarWorks [scholarworks.calstate.edu]
- 15. Overcome the Complexities of Analyzing for Sugars by GC-MS [restek.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. agilent.com [agilent.com]
- 18. benchchem.com [benchchem.com]
- 19. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
- 20. HPLC separation and indirect ultraviolet detection of phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of a Novel Quantitative Test for Glucose-6-Phosphate Dehydrogenase Deficiency: Bringing Quantitative Testing for Glucose-6-Phosphate Dehydrogenase Deficiency Closer to the Patient - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoglucose Extraction from Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the extraction of phosphoglucoses, such as glucose-6-phosphate (G6P), from cells.
Troubleshooting Guides
Low or No Detectable Phosphoglucose Yield
Low yields of phosphoglucoses are a frequent issue. This guide provides a step-by-step approach to identify and resolve the root cause.
Question: My this compound yield is consistently low or undetectable. What are the potential causes and how can I troubleshoot this?
Answer: Low this compound yield can stem from several factors throughout the extraction workflow. Follow these troubleshooting steps to pinpoint the issue:
-
Incomplete Cell Lysis: The first critical step is the efficient disruption of cell membranes to release intracellular contents.
-
Verification: After your lysis protocol, examine a small aliquot of the cell suspension under a microscope. The absence of intact cells and the presence of cellular debris indicate successful lysis. For a more quantitative measure, use a trypan blue exclusion assay to count remaining viable cells.
-
Troubleshooting:
-
Mechanical Lysis (Sonication, Bead Beating): Ensure sonication is performed on ice to prevent heat-induced degradation of thermolabile phosphometabolites. Optimize sonication time and amplitude for your specific cell type. For bead beating, ensure the correct bead size and material are used, and that agitation is sufficient.
-
Chemical Lysis (Detergents, Solvents): The choice of lysis buffer is critical. Strong detergents like SDS can be effective but may interfere with downstream enzymatic assays. Ensure the buffer volume is adequate for the cell pellet size.
-
Enzymatic Lysis: For cells with tough cell walls (e.g., yeast, plant cells), enzymatic digestion (e.g., with zymolyase or lyticase) prior to mechanical or chemical lysis can significantly improve yield.
-
-
-
Phosphatase Activity: Endogenous phosphatases can rapidly dephosphorylate your target molecules upon cell lysis, leading to significant loss.
-
Verification: The presence of high levels of inorganic phosphate (B84403) in your extract, with a corresponding decrease in this compound, can indicate phosphatase activity.
-
Troubleshooting:
-
Rapid Enzyme Inactivation: It is crucial to inhibit enzymatic activity immediately upon cell lysis.
-
Cold Solvents: Quenching cells in ice-cold solvents like methanol (B129727) (-20°C to -80°C) is a common and effective method to halt enzymatic reactions.
-
Boiling Ethanol (B145695): Immersing cell pellets in boiling ethanol (75-80%) for a few minutes can effectively denature and inactivate enzymes.
-
Acidic Conditions: Perchloric acid not only lyses cells but also creates an acidic environment that inhibits most enzymatic activity.
-
-
Phosphatase Inhibitors: While less common for metabolomics due to potential interference, the inclusion of a phosphatase inhibitor cocktail in your lysis buffer can be considered if other methods are not feasible.
-
-
-
Metabolite Degradation: Phosphoglucoses are susceptible to degradation under certain conditions.
-
Verification: Inconsistent results between replicates or a time-dependent decrease in yield can suggest degradation.
-
Troubleshooting:
-
Temperature Control: Keep samples on ice or at 4°C throughout the extraction process. Avoid repeated freeze-thaw cycles.
-
pH Control: Maintain a neutral or slightly acidic pH during extraction, as alkaline conditions can promote degradation of some phosphorylated sugars.
-
Minimize Extraction Time: Work efficiently to minimize the time between cell harvesting and final extract storage.
-
-
-
Inefficient Extraction from Lysate: Even with complete lysis, the phosphoglucoses must be effectively partitioned into the solvent phase.
-
Verification: If you suspect your target molecules are not being efficiently extracted, you can analyze the cell debris pellet for remaining phosphoglucoses.
-
Troubleshooting:
-
Solvent Choice: The polarity of the extraction solvent is key.
-
Methanol/Water Mixtures: Commonly used for polar metabolites like phosphoglucoses. A cold 80% methanol solution is a popular choice.
-
Perchloric Acid: Effective for precipitating proteins and extracting acid-stable small molecules.
-
-
Phase Separation: In biphasic extractions (e.g., methanol/chloroform/water), ensure complete separation of the polar (containing phosphoglucoses) and non-polar layers.
-
-
-
Sample Loss During Processing: Physical loss of sample can occur at various stages.
-
Verification: Visually inspect tubes and tips for residual sample.
-
Troubleshooting:
-
Pelleting: Ensure complete pelleting of cell debris after lysis by optimizing centrifugation speed and time.
-
Supernatant Transfer: Carefully aspirate the supernatant without disturbing the pellet.
-
Drying: If a drying step is used, avoid overheating, which can lead to degradation and loss of volatile compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound analysis?
A1: The optimal method depends on your specific cell type, the downstream analytical platform, and the other metabolites of interest. Here is a comparison of common methods:
| Extraction Method | Principle | Advantages | Disadvantages | Typical Yield/Recovery |
| Cold Methanol | Cell lysis and protein precipitation by a cold polar organic solvent. | Simple, rapid, and effective for quenching metabolism. Good for a broad range of polar metabolites. | May not be as efficient for cells with tough walls. Can have lower recovery for some specific metabolites compared to acid extraction. | Good, but can be variable. Recovery is often metabolite-dependent. |
| Boiling Ethanol | Rapid inactivation of enzymes by heat, followed by extraction. | Very effective at inactivating enzymes. Good for a wide range of metabolites. | Risk of heat-induced degradation of some thermolabile compounds. | Generally high for many phosphorylated intermediates. |
| Perchloric Acid (PCA) | Strong acid deproteinization and cell lysis. | Highly efficient for extracting acid-stable small molecules. Effectively inactivates enzymes. | Can cause degradation of acid-labile compounds. Requires a neutralization and salt removal step which can be cumbersome and lead to sample loss. | Often considered the "gold standard" for recovery of many phosphorylated metabolites, but with the noted caveats. |
Q2: How can I prevent the degradation of phosphoglucoses during extraction?
A2: To minimize degradation, you should:
-
Work Quickly and on Ice: Perform all steps as rapidly as possible and keep your samples on ice or at 4°C at all times.
-
Immediate Enzyme Inactivation: As soon as the cells are harvested, quench them in a manner that halts all enzymatic activity. This can be achieved by flash-freezing in liquid nitrogen, or by immediate immersion in a very cold solvent or boiling ethanol.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your extracts if you plan to perform multiple analyses to avoid thawing and re-freezing the entire sample.
-
Control pH: Maintain a neutral to slightly acidic pH during the extraction process.
Q3: How do I choose the right quenching method?
A3: The goal of quenching is to instantly stop all metabolic activity.
-
For Adherent Cells: A common method is to quickly aspirate the culture medium and then immediately add a cold quenching solution (e.g., -80°C 80% methanol) or liquid nitrogen directly to the plate.
-
For Suspension Cells: Cells can be rapidly centrifuged and the pellet quickly resuspended in a cold quenching solution. Alternatively, the entire cell suspension can be added to a larger volume of a cold quenching solution.
Q4: Can I store my cell pellets before extraction?
A4: Yes, it is generally acceptable to store cell pellets at -80°C after harvesting and flash-freezing in liquid nitrogen. This can be a convenient stopping point in your workflow. However, it is crucial to minimize the time between harvesting and freezing to prevent metabolic changes.
Q5: My downstream analysis is mass spectrometry. Are there any special considerations?
A5: Yes. If you are using mass spectrometry, it is important to:
-
Avoid Non-Volatile Salts: If using a method like perchloric acid extraction, the neutralization and desalting steps are critical, as high salt concentrations can cause ion suppression in the mass spectrometer.
-
Use High-Purity Solvents: Ensure that all solvents are of high purity (e.g., LC-MS grade) to minimize background noise and contamination.
-
Consider Internal Standards: The use of isotopically labeled internal standards (e.g., 13C-labeled glucose-6-phosphate) is highly recommended to correct for variability in extraction efficiency and matrix effects during analysis.
Experimental Protocols
Protocol 1: Cold Methanol Extraction
This protocol is suitable for a broad range of cell types and is relatively quick and straightforward.
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with cold phosphate-buffered saline (PBS). Aspirate the PBS completely. Place the culture dish on dry ice.
-
Suspension Cells: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet with cold PBS. Centrifuge again and discard the supernatant.
-
-
Quenching and Lysis:
-
Add a pre-chilled (-80°C) solution of 80% methanol in water to the cell plate or pellet. Use a sufficient volume to cover the cells or resuspend the pellet (e.g., 1 mL for a 10 cm dish or 1x10^7 cells).
-
For adherent cells, use a cell scraper to detach the cells into the methanol solution.
-
-
Extraction:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
The extract is now ready for analysis or can be stored at -80°C.
-
Protocol 2: Perchloric Acid (PCA) Extraction
This method is highly efficient but requires careful handling of a strong acid and a subsequent neutralization step.
-
Cell Harvesting:
-
Follow the same procedure as in Protocol 1 for harvesting adherent or suspension cells.
-
-
Lysis and Deproteinization:
-
Resuspend the cell pellet in a pre-chilled (4°C) solution of 0.4 M perchloric acid. Use a volume that allows for complete resuspension.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Neutralization:
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Add a neutralizing solution (e.g., 3 M potassium carbonate) dropwise while vortexing until the pH is between 6 and 7. The formation of a white precipitate (potassium perchlorate) will be observed.
-
Incubate on ice for 10 minutes to ensure complete precipitation.
-
-
Salt Removal:
-
Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes at 4°C to pellet the potassium perchlorate.
-
-
Collection:
-
Transfer the supernatant to a new tube. This is your final extract, ready for analysis or storage at -80°C.
-
Visualizations
Caption: Central role of Glucose-6-Phosphate in metabolism.
Caption: General workflow for this compound extraction.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Interference in Phosphoglucose Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate interference in phosphoglucose colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a this compound colorimetric assay?
A1: this compound colorimetric assays are typically coupled enzyme assays used to determine the concentration of phosphoglucoses like glucose-6-phosphate (G6P) or the activity of enzymes like this compound isomerase (PGI).[1][2] In a common setup for measuring PGI activity, the enzyme converts fructose-6-phosphate (B1210287) to G6P.[1] This G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PD), which reduces nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH.[3] The resulting NADPH reacts with a colorimetric probe to produce a colored product, and the change in absorbance, measured at a specific wavelength (commonly 450 nm), is proportional to the PGI activity in the sample.[1][2]
Q2: What are the common causes of interference in these assays?
A2: Interference can arise from various sources within the biological sample or the experimental setup. Common causes include:
-
Endogenous enzymes and metabolites: Samples may contain enzymes or metabolites that can react with the assay reagents, leading to inaccurate readings.
-
Reducing agents: Substances like Dithiothreitol (DTT) or β-mercaptoethanol, often used in sample preparation, can directly reduce the colorimetric probe or interact with assay components.[2]
-
High protein concentrations: Can lead to turbidity and nonspecific binding.
-
Colored or turbid samples: Hemolyzed samples containing hemoglobin or samples with high lipid content can absorb light at the assay wavelength, causing artificially high readings.
-
Chemicals from labware: Certain plastics can leach chemicals that interfere with the assay.
Q3: How can I tell if my assay is experiencing interference?
A3: Signs of interference include:
-
High background readings: The "blank" or "no enzyme" control wells show a significant color change.
-
Non-linear reaction kinetics: The rate of color development is not linear over time.
-
Poor reproducibility: Large variations between replicate wells.
-
Results that are inconsistent with other experimental data.
Troubleshooting Guides
Issue 1: High Background Signal
Question: My blank wells (containing all reagents except the enzyme or substrate) are showing a high absorbance reading. What could be the cause and how can I fix it?
Answer:
High background signal is a common issue that can mask the true signal from your analyte. Here are the potential causes and solutions:
-
Cause 1: Contaminated Reagents
-
Solution: Ensure all buffers and reagents are freshly prepared with high-purity water. Test each reagent individually to identify the source of contamination.
-
-
Cause 2: Presence of Reducing Agents
-
Solution: Reducing agents like DTT or β-mercaptoethanol in your sample can directly reduce the colorimetric probe. It is recommended to remove these small molecules, for instance, by performing an ammonium (B1175870) sulfate (B86663) precipitation of your sample.[2]
-
-
Cause 3: Endogenous Enzyme Activity
-
Solution: Your sample may contain enzymes that can act on the substrate or other reagents. To account for this, run a "sample background" control containing your sample and all assay reagents except the specific substrate for the enzyme you are measuring.[1] Subtract the absorbance of the sample background control from your sample readings.[1]
-
Issue 2: Inconsistent or Non-Reproducible Results
Question: I'm seeing a lot of variability between my replicate wells. What should I check?
Answer:
Inconsistent results can stem from several factors related to both the assay setup and the samples themselves.
-
Cause 1: Pipetting Errors
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
-
Cause 2: Temperature Fluctuations
-
Solution: Enzymatic reactions are sensitive to temperature. Ensure the plate is incubated at a stable and uniform temperature. Avoid placing the plate on a cold or hot surface.
-
-
Cause 3: Sample Heterogeneity
-
Solution: If using cell lysates or tissue homogenates, ensure they are thoroughly mixed before pipetting to avoid variability in enzyme concentration.
-
Issue 3: Unexpectedly Low or No Signal
Question: My positive controls are working, but my samples are showing very low or no activity. What could be the problem?
Answer:
-
Cause 1: Presence of Inhibitors in the Sample
-
Solution: Your sample may contain inhibitors of the assay enzymes (e.g., G6PD or PGI). A list of common drugs that can interfere with G6PD activity is provided in the data table below. To test for inhibition, you can perform a spike-and-recovery experiment by adding a known amount of purified enzyme to your sample and a control buffer. If the activity in the sample is lower than in the buffer, an inhibitor is likely present. Sample cleanup procedures like protein precipitation can help remove some inhibitors.[4][5][6]
-
-
Cause 2: Incorrect Sample Dilution
-
Solution: The concentration of your analyte might be outside the linear range of the assay. Try testing a range of sample dilutions to ensure the readings fall within the standard curve.[7]
-
Data Presentation: Common Interfering Substances
| Interfering Substance | Mechanism of Interference | Typical Concentration of Concern | Mitigation Strategy |
| Reducing Agents (e.g., DTT, β-mercaptoethanol) | Direct reduction of the colorimetric probe or interaction with assay components, leading to false-positive signals. | Micromolar (µM) to millimolar (mM) concentrations commonly used in sample preparation. | Remove from sample prior to assay using methods like ammonium sulfate precipitation or dialysis.[2] |
| Hemoglobin | Absorbs light at or near the assay wavelength (e.g., 450 nm), leading to a false-positive signal. | Present in hemolyzed samples. | Use a sample blank control (sample without substrate) and subtract its absorbance. Centrifuge samples to pellet red blood cells and use the supernatant. |
| Lipids and other sources of turbidity | Scatter light, leading to artificially high absorbance readings. | High concentrations in serum or tissue homogenates. | Centrifuge samples at high speed to pellet lipids and other debris. |
| High Salt Concentrations | Can alter the kinetics of the enzymatic reactions. | Varies depending on the specific salt and assay conditions. | Dilute the sample or use a desalting column. |
| Certain Drugs (e.g., Sulfonamides, Primaquine) | Many of these drugs are known to induce hemolysis in G6PD-deficient individuals, which is an in vivo effect.[8][9][10] In vitro, they may directly inhibit G6PD, a key enzyme in the assay. | Therapeutic concentrations in patient samples. | If direct inhibition is suspected, sample cleanup procedures may be necessary. For clinical samples, knowledge of the patient's medication is crucial for data interpretation. |
Experimental Protocols
Protocol 1: General this compound Isomerase (PGI) Colorimetric Assay
This protocol is a generalized procedure based on commercially available kits.[1][2]
-
Reagent Preparation:
-
Prepare the PGI Assay Buffer, PGI Substrate (Fructose-6-Phosphate), PGI Enzyme Mix (containing G6PD), and PGI Developer according to the kit instructions. Allow all reagents to warm to room temperature before use.[2]
-
-
Standard Curve Preparation:
-
Prepare a series of NADH standards by diluting the provided stock solution in PGI Assay Buffer. A typical range would be 0 to 12.5 nmol/well.[2]
-
-
Sample Preparation:
-
Assay Procedure:
-
Add standards and samples to a 96-well plate.
-
Prepare a Reaction Mix containing the PGI Assay Buffer, PGI Substrate, PGI Enzyme Mix, and PGI Developer.
-
For samples with potentially high background NADH, prepare a separate background control mix that omits the PGI Substrate.[1]
-
Add the Reaction Mix to the standard and sample wells. Add the background control mix to the corresponding sample wells.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance at 450 nm in a kinetic mode (e.g., every 2-3 minutes) or as an endpoint reading after a specific incubation time (e.g., 20-60 minutes).[1][2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 standard) from all readings.
-
For samples with a background control, subtract the background control reading from the sample reading.[1]
-
Plot the standard curve of absorbance versus nmol of NADH.
-
Determine the amount of NADH generated in the samples from the standard curve.
-
Calculate the PGI activity based on the amount of NADH produced over time.
-
Protocol 2: Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation to Remove Interfering Substances
This protocol is effective for removing small molecule interferents like reducing agents and salts.[4][5][6]
-
Precipitation:
-
Washing:
-
Resuspension:
-
After the final wash, carefully remove the acetone and allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[5]
-
Resuspend the pellet in the appropriate assay buffer.
-
Visualizations
Caption: Workflow of a coupled this compound isomerase colorimetric assay.
Caption: A decision tree for troubleshooting common issues in this compound assays.
References
- 1. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. its.caltech.edu [its.caltech.edu]
- 7. This compound Isomerase Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 8. Glucose-6-Phosphate Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Caring for Glucose-6-Phosphate Dehydrogenase (G6PD)–Deficient Patients: Implications for Pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gpnotebook.com [gpnotebook.com]
Technical Support Center: Phosphoglucose Detection Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity of phosphoglucose detection methods. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting this compound?
A1: The most common methods for detecting this compound, or more specifically, the activity of this compound isomerase (PGI), are coupled enzymatic assays. In these assays, PGI converts fructose-6-phosphate (B1210287) to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The resulting NADPH can be detected by colorimetric or fluorometric methods.[1][2][3] Alternative methods include High-Performance Liquid Chromatography (HPLC) and mass spectrometry, which allow for direct quantification of this compound isomers.
Q2: How can I increase the sensitivity of my this compound detection assay?
A2: To enhance the sensitivity of your assay, consider the following strategies:
-
Switch from a colorimetric to a fluorometric assay: Fluorometric detection is generally more sensitive than colorimetric detection.[3]
-
Optimize reaction conditions: Ensure the pH, temperature, and substrate concentrations are optimal for the enzymes used in the coupled reaction. The optimal pH range for the G6P assay is between 7.8 and 8.5.[1]
-
Increase incubation time: A longer incubation period may allow for greater accumulation of the detectable product. However, this should be balanced against the risk of increased background signal.
-
Use a signal amplification system: Some kits utilize a diaphorase-resazurin system to amplify the NADPH signal, producing a highly fluorescent molecule (resorufin) and significantly improving the limit of detection.[3]
Q3: What are the typical levels of this compound isomerase (PGI) activity in biological samples?
A3: PGI is a housekeeping enzyme present in most cells. In human serum, the normal range for PGI activity is typically between 10 and 40 IU/L.[4] However, elevated levels can be indicative of certain pathological conditions. For instance, patients with nonalcoholic steatohepatitis (NASH) can have significantly higher serum PGI activity, with a mean of approximately 105.6 ± 79.9 IU/L.[4] PGI is also secreted by some cancer cells and is being explored as a biomarker.[5][6]
Q4: Can I measure this compound directly instead of PGI activity?
A4: Yes, direct measurement of glucose-6-phosphate (G6P) is possible. The enzymatic assays for PGI activity actually measure the G6P produced. Commercial kits are available that are specifically designed to quantify G6P levels in various biological samples.[7] These kits typically use a similar coupled enzyme system where G6P is the initial substrate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Reagent Issue: One or more reagents were omitted, expired, or improperly prepared. | - Double-check that all reagents were added in the correct order and volume.- Ensure reagents have not expired and were stored correctly.- Prepare fresh reagents, especially enzyme solutions and substrates. |
| Inactive Enzyme: The this compound isomerase in the sample or the coupling enzymes (G6PDH) have lost activity. | - Ensure proper sample handling and storage to preserve enzyme activity.- Use a positive control with known PGI activity to verify the assay components are working. | |
| Sub-optimal Assay Conditions: Incubation time, temperature, or pH are not optimal. | - Increase the incubation time to allow for more product formation.- Verify that the incubation temperature is within the recommended range for the enzymes.- Check the pH of your assay buffer; the optimal range for G6P detection is typically 7.8-8.5.[1] | |
| High Background | Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. | - Prepare fresh, high-purity buffers.- Filter sterilize buffers to remove any microbial contamination. |
| Endogenous Reducing Agents: The sample itself may contain substances that reduce the detection probe, leading to a false positive signal. | - Run a sample blank that includes the sample but omits a key enzyme (e.g., G6PDH) to measure the background signal. Subtract this background from your sample readings. | |
| Non-specific Binding: In plate-based assays, non-specific binding of reagents to the well surface can cause a high background. | - Ensure proper blocking steps are included in the protocol if applicable.- Use plates designed for low non-specific binding. | |
| Inconsistent Results (High Variability) | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or samples. | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of reagents before and after addition to the wells. |
| Temperature Gradients: Uneven temperature across the microplate during incubation. | - Ensure the entire plate is at a uniform temperature by pre-warming it.- Avoid placing the plate on a cold surface during reagent addition. | |
| Edge Effects: Wells at the edge of the plate may experience different evaporation rates or temperature compared to the inner wells. | - Avoid using the outer wells of the plate for critical samples or standards.- Fill the outer wells with buffer or water to minimize evaporation from the inner wells. |
Quantitative Data Summary
The sensitivity of this compound detection assays can vary significantly depending on the detection method employed. Fluorometric assays generally offer a lower limit of detection compared to colorimetric assays.
| Assay Type | Analyte | Limit of Detection (LOD) | Reference |
| Colorimetric | Glucose-6-Phosphate | 0.15 µM (15 pmol/well) | [1][2] |
| Fluorometric | Glucose-6-Phosphate | 10 pmol/well | [3] |
| Colorimetric | Glucose-6-Phosphate | ~10 µM | [7] |
Experimental Protocols
High-Sensitivity Fluorometric Assay for this compound Isomerase (PGI) Activity
This protocol is a generalized method for the sensitive detection of PGI activity using a fluorometric approach.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, with 10 mM MgCl2)
-
Fructose-6-Phosphate (F6P) solution
-
NADP+ solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Resazurin solution
-
Diaphorase
-
PGI Positive Control
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~530-540 nm, Emission ~585-595 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of F6P in Assay Buffer.
-
Prepare a stock solution of NADP+ in Assay Buffer.
-
Prepare a working solution of G6PDH in Assay Buffer.
-
Prepare stock solutions of Resazurin and Diaphorase in Assay Buffer. Protect from light.
-
-
Reaction Cocktail Preparation:
-
Prepare a fresh reaction cocktail containing Assay Buffer, F6P, NADP+, G6PDH, Resazurin, and Diaphorase. The final concentrations of each component should be optimized for your specific experimental conditions.
-
-
Sample and Standard Preparation:
-
Prepare serial dilutions of a PGI standard to generate a standard curve.
-
Prepare your biological samples (e.g., cell lysates, serum) in Assay Buffer. Include a sample blank for each sample, which will not receive the F6P substrate.
-
-
Assay Protocol:
-
Add your standards, samples, and sample blanks to the wells of the 96-well black microplate.
-
Initiate the reaction by adding the reaction cocktail to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Subtract the fluorescence of the sample blanks from their corresponding sample readings.
-
Plot the fluorescence of the PGI standards versus their concentrations to generate a standard curve.
-
Determine the PGI activity in your samples from the standard curve.
-
Visualizations
Caption: General experimental workflow for this compound detection assays.
Caption: Coupled enzyme reaction for this compound detection.
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An enzymatic colorimetric assay for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secreted this compound isomerase is a novel biomarker of nonalcoholic fatty liver in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bmrservice.com [bmrservice.com]
- 7. Glucose-6-Phosphate Assay Kit (Colorimetric) (ab83426) | Abcam [abcam.com]
Technical Support Center: Measurement of Phosphoglucose in Biological Fluids
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in accurately measuring phosphoglucose and related analytes in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring this compound in biological fluids?
A1: Measuring this compound (e.g., Glucose-6-Phosphate, Fructose-6-Phosphate) is challenging due to several factors. These molecules are typically present at low concentrations, are structurally similar to other sugar phosphates (isomers), and can be unstable.[1] Key challenges include sample stability, the need for sensitive and specific analytical methods, and potential interference from other components in the biological matrix.[2][3]
Q2: Which biological fluids are suitable for this compound measurement?
A2: this compound can be measured in a variety of biological samples, including tissue homogenates, cell lysates, serum, and plasma.[4][5] The choice of fluid depends on the research question. However, sample preparation and handling protocols must be strictly followed, as pre-analytical factors like collection time, temperature, and storage can significantly impact results.[3][6]
Q3: What is the difference between measuring this compound directly and measuring the activity of a related enzyme like this compound Isomerase (PGI)?
A3: Direct measurement quantifies the concentration of this compound (e.g., Glucose-6-Phosphate) at a specific moment, often using techniques like LC-MS.[7][8] Measuring PGI activity, on the other hand, determines the rate of conversion between Glucose-6-Phosphate and Fructose-6-Phosphate.[9] This provides information about the metabolic flux through that particular enzymatic step rather than the static concentration of the metabolite.[10] Elevated extracellular PGI activity has been identified as a biomarker in certain diseases, such as nonalcoholic fatty liver disease.[5]
Q4: Why is sample stability so critical for this compound analysis?
A4: this compound is an intermediate in active metabolic pathways like glycolysis. After sample collection, enzymatic activity can continue, leading to rapid changes in this compound concentrations. For instance, glycolysis can decrease glucose concentrations by 5-7% per hour in unpreserved blood samples, which will also affect downstream metabolites like Glucose-6-Phosphate. Immediate processing, cooling, and the use of enzyme inhibitors are crucial to prevent these changes and ensure the measured values reflect the physiological state at the time of collection.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound analysis using common laboratory techniques.
Enzymatic Assays (e.g., PGI Activity Assays)
Q: Why is my enzymatic assay showing no or very low activity?
A: This is a common issue that can stem from several sources. A systematic check of reagents and procedures is the best approach.[11]
| Potential Cause | Suggested Solution |
| Inactive Enzyme | Procure a new batch of the enzyme (e.g., PGI positive control) and ensure it is stored at the recommended temperature to prevent degradation.[11] |
| Incorrect Buffer pH or Temperature | Prepare fresh buffer, verify the pH is optimal for the enzyme, and ensure the assay buffer is at room temperature before use.[2][4] |
| Degraded Substrate | Use a freshly prepared substrate solution for each experiment, as substrates can be unstable. Store reconstituted substrates as recommended, often frozen and protected from light.[4][11] |
| Presence of Inhibitors | Ensure all glassware and plasticware are thoroughly cleaned to remove residual contaminants.[11] Certain substances in the sample itself can also inhibit the reaction (see table below). |
Q: My assay has high background absorbance. What can I do?
A: High background can mask the true signal and lead to inaccurate results. This often originates from the sample, substrate, or buffer.[11]
| Potential Cause | Suggested Solution |
| Substrate Spontaneous Hydrolysis | Run a blank control containing only the substrate and buffer to measure the rate of non-enzymatic hydrolysis. Subtract this value from your sample readings.[11] |
| Contaminated Buffer | Prepare a new batch of buffer using high-purity water and reagents. Filtering the buffer can also help.[11] |
| High NADH in Sample | Some samples may have high intrinsic levels of NADH, which can interfere with assays that measure NADH production.[4] Prepare a parallel sample blank for each sample, omitting the substrate from the reaction mix, to measure and subtract this background signal.[4][12] |
| Sample Turbidity | Centrifuge or filter your sample to remove any particulate matter before adding it to the assay.[11] |
Table 1: Common Interfering Substances in Enzymatic Assays
| Substance | Inhibitory Concentration | Recommendation |
| EDTA | >0.5 mM | Avoid in sample preparation if possible.[2] |
| Ascorbic Acid | >0.2% | Consider sample cleanup steps if high concentrations are expected.[2] |
| SDS | >0.2% | Avoid use in lysis buffers.[2] |
| Sodium Azide | >0.2% | Do not use as a preservative in buffers or samples.[2] |
| NP-40 / Tween-20 | >1% | Use lower concentrations or alternative detergents if necessary.[2] |
Mass Spectrometry (LC-MS)
Q: Why am I seeing poor signal intensity for my this compound analyte?
A: Low signal intensity is a frequent problem in MS and can make detection and quantification difficult or impossible.[13]
| Potential Cause | Suggested Solution |
| Low Ionization Efficiency | Phosphorylated carbohydrates can have low ionization efficiency.[14] Experiment with different ionization modes (positive/negative) and sources (e.g., ESI, APCI). Adding a small amount of salt (e.g., sodium acetate) can sometimes increase the signal of sodiated adducts.[14] |
| Ion Suppression | Co-eluting compounds from the biological matrix can interfere with the ionization of your target analyte.[1] Improve chromatographic separation to better resolve the analyte from interfering substances. Diluting the sample may also reduce suppression effects. |
| Suboptimal Sample Concentration | If the sample is too dilute, the signal will be weak. If it is too concentrated, it can cause ion suppression.[13] Optimize the sample dilution to find a balance. |
| Instrument Not Tuned/Calibrated | Regularly tune and calibrate the mass spectrometer using appropriate standards to ensure it is operating at peak performance.[13] |
Q: I am having trouble distinguishing between this compound isomers (e.g., Glucose-6-Phosphate and Fructose-6-Phosphate). How can I resolve them?
A: Isomers have the same mass and are a classic challenge for mass spectrometry.[1]
| Potential Solution | Description |
| Chromatographic Separation | This is the most common approach. Optimize your liquid chromatography (LC) method. Techniques like ion-pairing reversed-phase chromatography or HILIC can separate isomeric metabolites.[1][8] |
| Tandem MS (MS/MS) | Fragmenting the parent ion can sometimes produce unique daughter ions for different isomers, allowing for their differentiation and quantification.[7] |
| Chemical Derivatization | Derivatizing the isomers before analysis can alter their chemical properties, making them easier to separate chromatographically.[1][8] |
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis
Proper sample handling is critical to prevent analyte degradation.[3][6] This protocol provides a general guideline.
Materials:
-
Biological sample (e.g., blood, tissue)
-
Ice-cold collection tubes containing an anti-glycolytic agent (e.g., sodium fluoride) and anticoagulant (e.g., EDTA) for blood.[3][15]
-
Ice-cold quenching solution (e.g., 80% methanol (B129727) or acidic acetonitrile:methanol:water).[1]
-
Centrifuge capable of reaching >13,000 x g at 4°C.
Procedure:
-
Collection: Collect blood samples directly into tubes containing anti-glycolytic and anticoagulant agents. For tissues, excise the sample as quickly as possible and immediately flash-freeze in liquid nitrogen or place on dry ice.
-
Quenching & Lysis (for Tissues/Cells): Homogenize frozen tissue or cell pellets in an ice-cold quenching solution to precipitate proteins and halt enzymatic activity.[4][12]
-
Blood Processing: For blood, centrifuge the sample immediately at a low speed (e.g., 2,000 x g for 10 min at 4°C) to separate plasma. Transfer the plasma to a new tube.
-
Deproteinization: Add an ice-cold solvent like methanol or perchloric acid to the plasma or tissue homogenate to precipitate proteins. Vortex and incubate on ice. A common method for enzymatic assays is ammonium (B1175870) sulfate (B86663) precipitation.[4]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000–16,000 x g for 5-10 minutes at 4°C) to pellet the precipitated proteins and cell debris.[4]
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Storage: Store the extract at -80°C until analysis to ensure stability. Avoid repeated freeze-thaw cycles.[4][12]
Protocol 2: this compound Isomerase (PGI) Colorimetric Activity Assay
This protocol is based on a coupled enzyme reaction and is adapted from commercially available kits.[4][9] PGI activity is determined by measuring the rate of NADH production, which results in an increased absorbance at 450 nm.
Materials:
-
Sample supernatant (prepared as in Protocol 1)
-
PGI Assay Buffer
-
PGI Substrate (Fructose-6-Phosphate)
-
PGI Enzyme Mix (contains Glucose-6-Phosphate Dehydrogenase)
-
PGI Developer (contains a probe that reacts with NADH)
-
NADH Standard
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Reagent Preparation: Reconstitute all kit components as directed by the manufacturer. Allow assay buffer to warm to room temperature before use.[4]
-
Standard Curve Preparation: Prepare a series of NADH standards in the 96-well plate. For example, create standards ranging from 0 to 12.5 nmol/well. Adjust the final volume of each standard well to 50 µL with PGI Assay Buffer.[4]
-
Sample Preparation: Add 1–50 µL of your sample to duplicate wells. Adjust the final volume to 50 µL with PGI Assay Buffer.
-
Sample Background Control (Optional but Recommended): For each sample, prepare a parallel well containing the sample but use a reaction mix that omits the PGI substrate. This will account for background NADH.[4]
-
Reaction Mix Preparation: Prepare a master mix containing PGI Assay Buffer, PGI Enzyme Mix, and PGI Developer. For the sample background control, prepare a separate mix that also omits the PGI Substrate.
-
Assay Initiation: Add 50 µL of the appropriate Reaction Mix to each well (standards, samples, and background controls).
-
Kinetic Measurement: Immediately start measuring the absorbance at 450 nm (A450) in a kinetic mode, taking readings every 2-3 minutes at room temperature.[4] Protect the plate from light.
-
Data Analysis:
-
Subtract the 0 NADH standard reading from all other standard readings. Plot the NADH standard curve (A450 vs. nmol NADH).
-
For each time point, subtract the sample background control reading from the corresponding sample reading.
-
Choose two time points (T_initial and T_final) within the linear range of the reaction.
-
Calculate the change in absorbance (ΔA450 = A450_final - A450_initial) for each sample.
-
Use the standard curve to determine the amount of NADH (B) generated during the reaction time.
-
Calculate the PGI activity using the formula provided by the kit manufacturer, typically expressed as nmol/min/mL or mU/mL.[4]
-
Visualizations
Experimental and Analytical Workflows
Caption: General workflow for this compound measurement.
Troubleshooting Logic for Enzymatic Assays
Caption: Troubleshooting flowchart for enzymatic assays.
Metabolic Pathway Context
Caption: Role of this compound in central metabolism.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Secreted this compound isomerase is a novel biomarker of nonalcoholic fatty liver in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Resolving Hexose-Phosphates by LC-MS Leads to New Insights in PGM1-CDG Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 10. Glucose 6-Phosphate Accumulates via this compound Isomerase Inhibition in Heart Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. content.abcam.com [content.abcam.com]
- 13. gmi-inc.com [gmi-inc.com]
- 14. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Phosphoglucose Isomerase (PGI) Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the phosphoglucose isomerase (PGI) assay. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound isomerase (PGI) assay?
A1: The PGI assay is a coupled enzyme assay used to measure the activity of this compound isomerase.[1][2][3] PGI catalyzes the reversible isomerization of D-fructose-6-phosphate to D-glucose-6-phosphate.[1][4][5] The glucose-6-phosphate produced is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which leads to the reduction of a chromogenic probe, resulting in a colorimetric signal that is proportional to the PGI activity.[1][4] The absorbance is typically measured at or around 450 nm.[1][4]
Q2: What are the key reagents and equipment required for the PGI assay?
A2: While specific components may vary between commercial kits, the essential reagents include a PGI assay buffer, PGI substrate (fructose-6-phosphate), a PGI enzyme mix (containing G6PDH), a developer, and a standard (like NADH) for creating a standard curve.[1][4] You will also need a spectrophotometric multiwell plate reader and clear, flat-bottom 96-well plates.[1]
Q3: How should I prepare my samples for the PGI assay?
A3: Samples such as tissue or cells should be homogenized in ice-cold PGI assay buffer.[1][4] After homogenization, it is recommended to centrifuge the samples to remove any insoluble material.[1] It is also crucial to consider that small reducing molecules in the sample may interfere with the assay.[1][4] In such cases, removal of these molecules by methods like ammonium (B1175870) sulfate (B86663) precipitation is advised.[1][4]
Q4: What are the critical quality control steps in a PGI assay?
A4: Key quality control steps include:
-
Running a blank: A reaction containing all components except the enzyme or sample to subtract background absorbance.
-
Including a positive control: A sample with known PGI activity to ensure the assay is working correctly.[1][4]
-
Preparing a standard curve: To accurately quantify the PGI activity in your samples.[1]
-
Running samples in duplicate or triplicate: To ensure the reproducibility of your results.[1]
Q5: What are some common interfering substances in a PGI assay?
A5: Several substances can interfere with enzymatic assays. These include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%).[6] High concentrations of glucose in the sample may also interfere with the assay.[7] Additionally, phosphate (B84403) buffers at concentrations greater than 0.1 M can inhibit G6PDH, an essential enzyme in the coupled reaction.[7]
Experimental Protocol: this compound Isomerase (PGI) Assay
This protocol provides a general methodology for a colorimetric PGI assay. For specific details, always refer to the manual of your assay kit.
I. Reagent Preparation:
-
PGI Assay Buffer: Allow the buffer to reach room temperature before use.[1][4]
-
PGI Substrate (Fructose-6-Phosphate): Reconstitute the lyophilized substrate with the PGI Assay Buffer. Mix well by pipetting. Aliquot and store at -20°C, protected from light.[1]
-
PGI Enzyme Mix (containing G6PDH): Reconstitute with PGI Assay Buffer. Mix gently. Aliquot and store at -20°C, protected from light.[1]
-
PGI Developer: Reconstitute with ultrapure water. Mix by pipetting. Aliquot and store at -20°C, protected from light.[1]
-
NADH Standard: Reconstitute with PGI Assay Buffer to create a stock solution. Further dilute to prepare a series of standards for the standard curve.[1]
-
PGI Positive Control: Reconstitute with PGI Assay Buffer.[1]
II. Assay Procedure:
-
Standard Curve Preparation: In a 96-well plate, add increasing volumes of the diluted NADH standard to different wells. Adjust the final volume in each well with PGI Assay Buffer.[1]
-
Sample Preparation: Add your prepared samples to separate wells. If a sample blank is necessary to correct for background NADH, prepare parallel wells for each sample without the PGI substrate.[1]
-
Positive Control: Add the diluted PGI positive control to at least one well.
-
Reaction Mix Preparation: Prepare a master mix containing the PGI Assay Buffer, PGI Substrate, PGI Enzyme Mix, and PGI Developer according to the kit's instructions.
-
Initiate the Reaction: Add the reaction mix to each well containing the standards, samples, and positive control. Mix gently.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light. Measure the absorbance at 450 nm at multiple time points (e.g., every 2-3 minutes) using a plate reader.[1] Continue measurements until the most active sample's absorbance exceeds that of the highest standard.[1]
III. Data Analysis:
-
Standard Curve: Plot the absorbance values of the NADH standards against their known concentrations to generate a standard curve.
-
PGI Activity Calculation:
-
For each sample, determine the change in absorbance over time (ΔA450/minute) from the linear portion of the reaction curve.
-
Use the standard curve to convert the ΔA450/minute to the amount of NADH generated per minute (nmol/min).
-
Calculate the PGI activity in the sample, typically expressed as milliunits per milliliter (mU/mL), where one unit is the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[1]
-
Assay Validation and Quality Control Parameters
For reliable and reproducible results, it is essential to validate the PGI assay. The following table summarizes key validation parameters and their acceptable ranges.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the assay to produce results that are directly proportional to the concentration of the analyte. | R² value of the standard curve > 0.99 |
| Precision | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Coefficient of Variation (CV) < 15% for intra-assay and < 20% for inter-assay precision. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of a known amount of spiked analyte should be within 80-120%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically 3 times the standard deviation of the blank. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 10 times the standard deviation of the blank. |
| Specificity | The ability of the assay to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference from related substances. |
Troubleshooting Guide
This guide addresses common issues that may arise during the PGI assay.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low signal in all wells (including positive control) | - Inactive or improperly stored reagents.[6] - Incorrect wavelength setting on the plate reader.[1] - Omission of a critical step in the protocol.[1] - Use of an expired kit.[6] | - Ensure all reagents are stored at the recommended temperatures and have not expired. - Verify the plate reader is set to the correct wavelength (e.g., 450 nm).[1] - Carefully review and follow the protocol step-by-step. |
| High background signal in blank wells | - Contamination of reagents or water. - Presence of interfering substances in the assay buffer. | - Use fresh, high-quality reagents and ultrapure water. - Prepare a new batch of assay buffer. |
| Inconsistent readings between duplicate/triplicate wells | - Pipetting errors.[6] - Incomplete mixing of reagents in the wells. - "Edge effect" in the microplate.[8] | - Use calibrated pipettes and ensure proper pipetting technique. - Gently mix the contents of each well after adding the reaction mix. - Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.[8] |
| Non-linear standard curve | - Errors in preparing the standard dilutions.[6] - Pipetting inaccuracies.[6] - Air bubbles in the wells.[6] | - Prepare fresh standard dilutions carefully. - Ensure accurate pipetting of small volumes. - Be careful not to introduce air bubbles when adding reagents to the wells. |
| Low signal in samples but positive control works | - Low PGI activity in the samples.[9] - Presence of inhibitors in the sample.[6] - Incomplete homogenization of tissue or cell samples.[1] - Use of samples that have undergone multiple freeze-thaw cycles.[1] | - Increase the amount of sample used in the assay. - Consider sample purification steps (e.g., ammonium sulfate precipitation) to remove inhibitors.[1][4] - Ensure complete homogenization of the samples. - Use freshly prepared samples or aliquots that have not been repeatedly frozen and thawed.[1] |
Visualizations
Caption: Experimental workflow for the this compound Isomerase (PGI) assay.
Caption: Troubleshooting logic for the PGI assay.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Isomerase Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 3. bmrservice.com [bmrservice.com]
- 4. content.abcam.com [content.abcam.com]
- 5. mybiosource.com [mybiosource.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. quora.com [quora.com]
Technical Support Center: Ensuring the Integrity of Phosphoglucose Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on preventing the degradation of phosphoglucose samples to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound sample degradation?
This compound sample degradation is primarily caused by enzymatic activity and chemical instability. After collection, metabolically active cells in biological samples continue to consume glucose and its phosphorylated forms through glycolysis.[1] This leads to a decrease in the concentration of this compound, resulting in falsely low measurements.[1] Additionally, factors such as improper temperature, extreme pH, and repeated freeze-thaw cycles can contribute to the degradation of these molecules.[2][3]
Q2: What is the most critical immediate step after collecting a biological sample for this compound analysis?
To prevent the degradation of this compound due to cellular metabolism, it is crucial to either place the sample on ice immediately or centrifuge it as soon as possible.[1] Cooling the sample slows down the metabolic activity of cells, while centrifugation separates the plasma or serum from the blood cells, effectively halting further glucose consumption.[1]
Q3: Are there any additives that can help preserve this compound in blood samples?
Yes, specialized blood collection tubes containing a citrate (B86180) buffer, sodium fluoride, and EDTA are recommended for glucose and this compound analysis.[1] This combination of additives works immediately to inhibit glycolytic enzyme activity, offering a more effective method of stabilization compared to standard tubes with only sodium fluoride, which have a delayed effect.[1]
Q4: What are the optimal storage conditions for this compound samples and related reagents?
For long-term stability, this compound samples and reconstituted assay reagents should be aliquoted and stored at -20°C or -80°C, protected from light.[4][5] It is critical to avoid repeated freeze-thaw cycles, as this can lead to degradation.[3] For short-term storage or during use, samples and reagents should be kept on ice.[5][6]
Troubleshooting Guides
Issue 1: Lower than expected this compound levels in my samples.
| Potential Cause | Troubleshooting Steps |
| Delayed Sample Processing | Process samples as rapidly as possible after collection. Immediately place samples on ice and centrifuge promptly to separate plasma/serum from cells.[1] |
| Inadequate Glycolysis Inhibition | Use collection tubes containing a combination of sodium fluoride, citrate, and EDTA for immediate inhibition of glycolysis.[1] |
| Improper Storage Temperature | Ensure samples are consistently stored at -80°C for long-term storage and avoid repeated freeze-thaw cycles.[7] For short-term handling, keep samples on ice.[5] |
| pH Instability | Check the pH of your sample matrix. If necessary, adjust to a neutral range (pH 6-8) with a suitable buffer, ensuring it doesn't interfere with your assay.[7][8] |
Issue 2: High variability between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Handling | Standardize the time between sample collection, processing, and analysis for all samples. Ensure uniform storage conditions. |
| Repeated Freeze-Thaw Cycles | Aliquot samples into single-use volumes upon initial processing to avoid the need for repeated thawing and freezing of the entire sample.[9] |
| Contamination | Use sterile techniques during sample handling to prevent microbial growth, which can alter this compound levels.[3] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
-
Collection: Draw blood into a collection tube containing a glycolysis inhibitor cocktail (e.g., sodium fluoride, citrate, EDTA).[1]
-
Immediate Cooling: Place the tube on ice immediately after collection to slow down cellular metabolism.[1]
-
Centrifugation: Within one hour of collection, centrifuge the sample according to the tube manufacturer's instructions to separate plasma or serum.
-
Aliquoting and Storage: Carefully transfer the supernatant (plasma or serum) into pre-labeled, sterile microcentrifuge tubes. Store these aliquots at -80°C until analysis.[7]
Protocol 2: Preparation of Tissue or Cell Samples for this compound Isomerase (PGI) Activity Assay
-
Homogenization: Homogenize tissue (50 mg) or cells (5 x 10^6) in 200 µL of ice-cold assay buffer.[5][6]
-
Incubation: Incubate the homogenate on ice for 10 minutes.[5][6]
-
Centrifugation: Centrifuge the homogenate at 12,000 rpm for 5 minutes at 4°C.[5][6]
-
Supernatant Collection: Collect the supernatant, which contains the PGI enzyme, for use in the activity assay. Keep the supernatant on ice.[5][6]
Quantitative Data
The stability of this compound is comparable to that of glucose, which can degrade at a significant rate in unprocessed blood samples.
| Condition | Rate of Glucose Degradation | Reference |
| Room Temperature (unprocessed whole blood) | 5-7% per hour | [1] |
Note: This data is for glucose and serves as an estimate for this compound. For precise quantification, it is recommended to perform a stability study under your specific experimental conditions.
Visualizations
Caption: Workflow for blood sample handling to prevent this compound degradation.
Caption: Glycolytic pathway showing the position of this compound (G6P).
References
- 1. gbo.com [gbo.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. content.abcam.com [content.abcam.com]
- 6. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Phosphoglucose Isomerase (PGI) Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting phosphoglucose isomerase (PGI) kinetic studies.
Troubleshooting Guides
This section addresses common issues that may arise during PGI kinetic experiments.
| Issue | Potential Cause | Recommended Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage of the PGI enzyme at recommended temperatures (-20°C). Avoid repeated freeze-thaw cycles.[1][2] Prepare fresh enzyme dilutions before each experiment. |
| Incorrect assay buffer conditions | Verify the pH of the assay buffer is within the optimal range for PGI (typically pH 7.0-8.5).[3][4] Avoid using phosphate (B84403) buffers if using a coupled assay with glucose-6-phosphate dehydrogenase (G6P-DH), as high concentrations of phosphate can inhibit G6P-DH.[5] | |
| Substrate degradation | Prepare substrate solutions (glucose-6-phosphate or fructose-6-phosphate) fresh. Store stock solutions at -20°C.[1] | |
| Presence of inhibitors in the sample | Samples such as tissue homogenates or cell lysates may contain endogenous inhibitors. Consider deproteinizing samples using methods like ammonium (B1175870) sulfate (B86663) precipitation or spin filters.[1][2] | |
| High background signal | Contamination with reducing agents | Reducing small molecules in the sample can interfere with colorimetric or fluorometric assays.[1] It is recommended to remove these molecules, for example, by ammonium sulfate precipitation.[1] |
| Endogenous NADH in samples | For coupled assays measuring NADH production, high levels of endogenous NADH in the sample can cause a high background. Prepare a sample blank without the PGI substrate to subtract the background reading.[2][6] | |
| Non-linear reaction rate | Substrate depletion | If the reaction rate decreases over time, the substrate may be getting depleted. Use a higher initial substrate concentration or a lower enzyme concentration. |
| Enzyme instability | The enzyme may be unstable under the assay conditions. Check for optimal temperature and pH.[4] Run the assay at a lower temperature if necessary. | |
| Coupled enzyme is rate-limiting | In a coupled assay, the activity of the coupling enzyme (e.g., G6P-DH) must be in excess to ensure the PGI reaction is the rate-limiting step.[7] Increase the concentration of the coupling enzyme. | |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes.[8] |
| Incomplete mixing | Mix all reagents thoroughly by gentle inversion or pipetting before starting the reaction and after adding the enzyme.[8] | |
| Temperature fluctuations | Maintain a constant temperature throughout the assay using a water bath or a temperature-controlled plate reader. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the coupled enzyme assay for PGI activity?
A1: The most common method is a coupled enzyme assay.[9] PGI catalyzes the conversion of fructose-6-phosphate (B1210287) (F6P) to glucose-6-phosphate (G6P). The G6P produced is then oxidized by an excess of glucose-6-phosphate dehydrogenase (G6P-DH), which reduces NADP+ to NADPH.[10] The rate of NADPH formation is monitored by the increase in absorbance at 340 nm and is directly proportional to the PGI activity.[11]
Q2: What are typical kinetic parameters for this compound Isomerase?
A2: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for PGI can vary depending on the organism and experimental conditions. Below are some reported values.
| Organism | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Brain | Glucose-6-Phosphate | 0.593 ± 0.031 | 2291 ± 61 | [3] |
| Rat Brain | Fructose-6-Phosphate | 0.095 ± 0.013 | 2035 ± 98 | [3] |
| Pyrococcus furiosus | Glucose-6-Phosphate | 1.99 | Not Reported | [4] |
| Pyrococcus furiosus | Fructose-6-Phosphate | 0.63 | Not Reported | [4] |
| Yeast | Glucose-6-Phosphate | 0.7 | Not Reported | [5] |
Q3: How should I choose the substrate concentration for my kinetic experiments?
A3: To determine the Km and Vmax, you should test a range of substrate concentrations, typically from 0.1x Km to 10x Km. If the Km is unknown, a good starting point is to perform a pilot experiment with a wide range of concentrations (e.g., 10 µM to 5 mM) to estimate the Km.
Q4: What are some known inhibitors of PGI?
A4: 6-phosphogluconate is a known competitive inhibitor of PGI.[3] Erythrose-4-phosphate is another inhibitor that acts at the active site.[12] The inhibition constant (Ki) indicates the potency of an inhibitor, with lower values signifying stronger inhibition.[13][14]
| Inhibitor | Organism | Substrate | Ki (mM) | Inhibition Type | Reference |
| 6-Phosphogluconate | Rat Brain | Glucose-6-Phosphate | 0.048 ± 0.005 | Competitive | [3] |
| 6-Phosphogluconate | Rat Brain | Fructose-6-Phosphate | 0.042 ± 0.004 | Competitive | [3] |
Experimental Protocols
Spectrophotometric Coupled Enzyme Assay for PGI Activity
This protocol is based on the continuous monitoring of NADPH production at 340 nm.
Materials:
-
PGI enzyme
-
Fructose-6-phosphate (F6P)
-
Glucose-6-phosphate dehydrogenase (G6P-DH)
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)
-
Magnesium Chloride (MgCl2)
-
Assay Buffer (e.g., 50 mM Tris-HCl or Glycylglycine, pH 7.4-8.5)[3]
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, F6P, NADP+, MgCl2, and G6P-DH at their final desired concentrations in a cuvette or microplate well.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the PGI enzyme solution.
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
Final Assay Concentrations (Example):
-
42 mM Glycylglycine buffer, pH 7.4
-
3.3 mM D-fructose 6-phosphate
-
0.67 mM NADP+
-
3.3 mM MgCl2
-
5.0 units G6P-DH
-
0.03 - 0.07 units PGI
Visualizations
Caption: Experimental workflow for a PGI coupled enzyme assay.
Caption: Dual roles of this compound Isomerase (PGI).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 3. Effect of 6-phosphogluconate on this compound isomerase in rat brain in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound Isomerase Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. genscript.com [genscript.com]
- 10. researchgate.net [researchgate.net]
- 11. Structural studies of this compound isomerase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucose 6-Phosphate Accumulates via this compound Isomerase Inhibition in Heart Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biochemistry - The threshold of Ki - Biology Stack Exchange [biology.stackexchange.com]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
dealing with high background in phosphoglucose fluorescence assays
Welcome to the Technical Support Center for phosphoglucose fluorescence assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and optimize their experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing high background fluorescence in my "no enzyme" control wells. What are the common causes?
High background fluorescence in the absence of the primary enzyme (this compound isomerase, PGI) can obscure the true signal and reduce assay sensitivity. Several factors can contribute to this issue:
-
Autofluorescence of Assay Components: The intrinsic fluorescence of assay components, including buffers, test compounds, or the microplate itself, can lead to a high basal signal.[1] Biological samples can also contain autofluorescent molecules.[2]
-
Substrate Instability: The spontaneous degradation of the substrate, such as fructose-6-phosphate (B1210287) or glucose-6-phosphate, can lead to the production of the fluorescent signal in the absence of enzymatic activity.
-
Contamination: Microbial or chemical contamination of reagents, buffers, or samples can introduce fluorescent substances.[3]
-
Autofluorescence of NAD(P)H: In coupled assays that measure the production of NADH or NADPH, the inherent fluorescence of these cofactors is a primary source of the signal.[3][4][5] High endogenous levels of NAD(P)H in biological samples can contribute significantly to the background.[6][7]
-
Non-specific Binding: The binding of fluorescent probes or other detection reagents to unintended targets or the surfaces of the microplate can cause elevated background.[3]
Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can be a significant hurdle in achieving accurate and reproducible results. The following troubleshooting guide provides a systematic approach to identify and mitigate the source of high background.
Troubleshooting Workflow
Caption: A stepwise workflow to troubleshoot high background fluorescence.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| High fluorescence in reagent blank (no sample, no enzyme) | Reagent contamination or instability | Prepare all buffers and reagent solutions fresh. Test each component individually in the assay buffer to identify the fluorescent source. |
| Autofluorescent microplate | Use black, opaque microplates with clear bottoms, which are designed for fluorescence assays to minimize background.[8] Consider plates with non-binding surfaces. | |
| High fluorescence in "no enzyme" control (with sample) | Sample autofluorescence | Include a "sample only" control (sample in assay buffer without other reagents) to quantify and subtract the sample's intrinsic fluorescence.[1] |
| Endogenous NAD(P)H in sample | For coupled assays measuring NAD(P)H, prepare a parallel sample well as a background control, omitting the substrate for the primary enzyme (e.g., fructose-6-phosphate for PGI).[6][7] This measures the baseline NAD(P)H. | |
| Interfering small molecules in sample | Consider removing small molecules from the sample through methods like ammonium sulfate precipitation or using spin filters with a molecular weight cut-off.[6][9] | |
| High background in all wells | Incorrect reagent concentrations | Titrate the concentrations of the fluorescent probe, coupling enzymes, and substrates to find the optimal balance between signal and background. Excess concentrations can lead to high basal signals.[3] |
| Suboptimal assay conditions | Optimize the pH, temperature, and incubation time of the assay.[3] Suboptimal conditions can lead to non-enzymatic reactions that produce a fluorescent product. |
Issue 2: Non-linear Reaction Kinetics
A non-linear relationship between fluorescence intensity and time or enzyme concentration can indicate several issues with the assay.
Troubleshooting Workflow
Caption: A workflow for troubleshooting non-linear reaction kinetics.
Detailed Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Reaction rate decreases over time | Substrate depletion | Lower the concentration of the primary enzyme or increase the initial substrate concentration to ensure the reaction remains in the linear range for the duration of the measurement. |
| Coupling enzyme is rate-limiting | In a coupled assay, the activity of the coupling enzyme must be significantly higher than the primary enzyme to ensure it is not the rate-limiting step.[1] Increase the concentration of the coupling enzyme and verify that the reaction rate does not increase further. | |
| Product inhibition | The accumulation of the product from the primary reaction may inhibit the enzyme. Ensure the coupling reaction is efficient to rapidly consume the product.[1] | |
| Photobleaching | If using a continuous read format, the excitation light can cause photobleaching of the fluorescent product. Minimize light exposure by taking intermittent readings or reducing the excitation intensity.[1] |
Experimental Protocols
Standard this compound Isomerase (PGI) Coupled Fluorescence Assay
This protocol describes a typical coupled assay for measuring PGI activity, where the product of the PGI reaction, glucose-6-phosphate (G6P), is used by a coupling enzyme, glucose-6-phosphate dehydrogenase (G6PDH), to produce a fluorescent product (NADPH).
Assay Principle
Caption: Coupled enzyme reaction for the PGI fluorescence assay.
Reagents and Materials:
-
PGI Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 5 mM MgCl₂)
-
Fructose-6-Phosphate (F6P) substrate solution
-
NADP⁺ solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
This compound Isomerase (PGI) enzyme or sample
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~340 nm, Emission ~460 nm for NADPH)
Protocol:
-
Prepare a master reaction mix: For each well, prepare a mix containing PGI Assay Buffer, F6P, NADP⁺, and G6PDH.
-
Add samples and controls: To appropriate wells, add your PGI-containing sample, a positive control (purified PGI), and a negative control (buffer or a sample without PGI).
-
Initiate the reaction: Add the master reaction mix to all wells.
-
Incubate: Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30-60 minutes), protected from light.
-
Measure fluorescence: Read the fluorescence at the appropriate wavelengths. For kinetic assays, take readings at multiple time points.
Data Presentation: Example Assay Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| G6PDH (U/mL) | 0.1 | 0.5 | 1.0 | 0.5 |
| NADP⁺ (mM) | 0.1 | 0.25 | 0.5 | 0.25 |
| F6P (mM) | 0.5 | 1.0 | 2.0 | 1.0 |
| Signal-to-Background | 5 | 15 | 12 | 15 |
This table provides an example of how to present data when optimizing assay components to achieve the best signal-to-background ratio.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Phosphoglucose Isomerase (PGI) Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing and troubleshooting experiments involving phosphoglucose isomerase (PGI).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound isomerase activity?
A1: The optimal pH for PGI activity can vary depending on the source of the enzyme. For many common applications, a pH range of 7.4 to 8.0 is used. For example, a coupled enzyme assay for PGI activity is often performed at pH 8.0. However, PGI from the hyperthermophilic archaeon Pyrococcus furiosus exhibits an optimal pH of 7.0. It is recommended to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: What is the optimal temperature for this compound isomerase activity?
A2: The optimal temperature for PGI activity is also highly dependent on the organism from which it is derived. For instance, PGI from the hyperthermophile Pyrococcus furiosus has an optimal temperature of 90°C.[1][2] In contrast, standard assays for PGI are often conducted at room temperature or 25°C. For baker's yeast PGI, kinetic studies have been performed at temperatures ranging from 20.4°C to 38.5°C.
Q3: What are some common inhibitors of this compound isomerase?
A3: Several compounds are known to inhibit PGI activity. These are often sugar phosphates that are structurally similar to the substrate or product. Known competitive inhibitors include erythrose-4-phosphate, 6-phosphogluconate, and D-arabinonamide-5-phosphate. The inhibitory potential of these compounds can be significant, so it's crucial to ensure your sample is free from them if you are not studying inhibition.
Q4: Can detergents in my sample preparation interfere with the PGI assay?
A4: Yes, certain detergents can interfere with enzymatic assays. It is advisable to avoid detergents like SDS, NP-40, and Tween-20 in your sample preparation, as they can affect enzyme activity and interfere with colorimetric or spectrophotometric readings. If their use is unavoidable, it is important to run appropriate controls to assess their impact.
Q5: My PGI activity is lower than expected. What are the possible reasons?
A5: Low PGI activity can stem from several factors. Check for the presence of inhibitors in your sample. Ensure that the pH and temperature of your assay are optimal for your specific enzyme. The enzyme itself may have low activity due to improper storage or handling, leading to denaturation. Also, verify the concentrations of your substrate and any coupling enzymes, as suboptimal concentrations can limit the reaction rate. Finally, ensure that all reagents, especially cofactors like NADP+, are fresh and have been stored correctly.
Quantitative Data Summary
The optimal pH and temperature for this compound isomerase are dependent on the source of the enzyme. The following table summarizes these parameters for PGI from different organisms.
| Organism/Source | Optimal pH | Optimal Temperature (°C) |
| Pyrococcus furiosus | 7.0 | 90 |
| Baker's Yeast | 8.0 | 20.4 - 38.5 |
| General Assay Kits | 7.4 - 8.0 | Room Temperature (approx. 25) |
| Aspergillus flavus | Not specified | 37 (optimal growth) |
| Thermococcus kodakarensis | 6.0 | 90 |
Experimental Protocols
Determining Optimal pH and Temperature for PGI Activity
This protocol describes a general method for determining the optimal pH and temperature for this compound isomerase activity using a coupled enzyme assay with glucose-6-phosphate dehydrogenase (G6PDH).
Materials:
-
This compound isomerase (PGI) enzyme of interest
-
Fructose-6-phosphate (F6P) substrate
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP+ (nicotinamide adenine (B156593) dinucleotide phosphate)
-
A range of buffers with different pH values (e.g., Tris-HCl, phosphate (B84403) buffer)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Temperature-controlled cuvette holder or water bath
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Prepare a master mix: Prepare a master mix containing F6P, NADP+, and G6PDH in an appropriate buffer. The concentrations of these components should be optimized to ensure they are not rate-limiting.
-
pH Optimization:
-
Dispense the master mix into separate tubes or wells.
-
Add buffers of varying pH values to each tube/well to achieve a range of final pHs (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).
-
Initiate the reaction by adding a fixed amount of your PGI enzyme to each reaction.
-
Incubate at a constant temperature (e.g., 25°C).
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity against pH to determine the optimal pH.
-
-
Temperature Optimization:
-
Prepare the reaction mixture in the buffer that yielded the optimal pH.
-
Set up a series of reactions to be incubated at different temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Pre-incubate the reaction mixtures at the desired temperatures for a few minutes to ensure temperature equilibration.
-
Initiate the reaction by adding a fixed amount of PGI enzyme.
-
Monitor the absorbance at 340 nm over time at each temperature.
-
Calculate the initial reaction velocity for each temperature.
-
Plot the reaction velocity against temperature to determine the optimal temperature.
-
Visualizations
Caption: Experimental workflow for optimizing PGI pH and temperature.
Caption: Troubleshooting guide for low PGI activity.
References
Technical Support Center: Overcoming Matrix Effects in Phosphoglucose Mass Spectrometry
Welcome to the technical support center for phosphoglucose mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects in liquid chromatography-mass spectrometry (LC-MS) are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix (e.g., plasma, cell lysates, tissue extracts).[1] This interference can lead to ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which adversely affects the accuracy, precision, and sensitivity of your this compound quantification.[2][3][4]
Q2: What are the primary causes of matrix effects in biological samples?
A2: The primary culprits behind matrix effects are endogenous components of the biological sample that are not entirely removed during sample preparation.[1] For this compound analysis in matrices like plasma or cell extracts, phospholipids (B1166683) from cell membranes are a major source of ion suppression.[5][6] Other interfering substances can include salts, detergents, and other small molecule metabolites that compete with this compound for ionization in the MS source.[2]
Q3: How can I determine if my analysis is affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Analysis: This quantitative method involves comparing the peak area of this compound in a pure standard solution to the peak area of this compound spiked into a blank, extracted sample matrix at the same concentration.[7][8] A significant difference between the two signals indicates the presence of matrix effects. The matrix effect can be calculated as:
-
Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100.
-
A value below 100% signifies ion suppression, while a value above 100% indicates ion enhancement.[2]
-
-
Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[7] A blank sample extract is then injected onto the column. Any deviation (dip or rise) in the constant signal at the retention time of eluting matrix components reveals regions of ion suppression or enhancement.
Q4: What is the best strategy to overcome matrix effects for this compound analysis?
A4: A comprehensive strategy to mitigate matrix effects involves a combination of three main approaches:
-
Efficient Sample Preparation: To remove interfering matrix components before analysis.[6]
-
Optimized Chromatographic Separation: To resolve this compound from co-eluting interferences.[7]
-
Use of Internal Standards: To compensate for any remaining matrix effects and other sources of variability.[9]
This guide provides detailed information on each of these strategies in the following sections.
Troubleshooting Guide
This section addresses specific issues you may encounter during your this compound mass spectrometry experiments.
Problem: Poor signal intensity or complete signal loss for this compound.
| Possible Cause | Suggested Solution |
| Severe Ion Suppression | The most likely cause is co-elution with a high concentration of matrix components, such as phospholipids.[5] Solution: Improve your sample preparation method. Consider switching from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10] Phospholipid removal plates or cartridges can be particularly effective. |
| Poor Retention on Reversed-Phase Column | This compound is highly polar and may not be well-retained on standard C18 columns, leading to elution in the void volume where many matrix components also elute.[11][12] Solution: Employ a derivatization strategy to increase the hydrophobicity of this compound, allowing for better retention and separation from polar interferences.[13] Alternatively, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[14] |
| Suboptimal MS Source Parameters | Incorrect ionization source settings can lead to poor signal. Solution: Optimize source parameters such as spray voltage, gas flows, and temperature for your specific this compound derivative and mobile phase composition. |
Problem: High variability and poor reproducibility in quantitative results.
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | The composition of biological matrices can vary between samples, leading to different degrees of ion suppression or enhancement.[2] Solution: The most effective way to correct for this is by using a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard, such as ¹³C-glucose-6-phosphate, is the gold standard as it co-elutes and experiences the same matrix effects as the analyte.[9] If a SIL-IS is not available, a structurally similar analog, like 2-deoxy-glucose-6-phosphate, can be used.[13] |
| Inefficient or Variable Sample Preparation | Inconsistent recovery during sample preparation will lead to variable results. Solution: Ensure your sample preparation protocol is robust and followed consistently. Automating sample preparation can help improve reproducibility. For SPE, ensure proper conditioning, loading, washing, and elution steps are followed. |
| Carryover from Previous Injections | Residual analyte or matrix components from a previous injection can interfere with the current analysis. Solution: Implement a robust wash method for the autosampler and analytical column between injections. Injecting a blank sample after a high-concentration sample can help assess carryover. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of the effectiveness of common techniques.
Table 1: Quantitative Comparison of Sample Preparation Methods for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Resulting Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, can be low for some analytes[10] | Low (no significant removal)[5][10] | High ion suppression is common[6][10] | Simple, fast, and inexpensive. | Does not effectively remove phospholipids or salts, leading to significant matrix effects.[6] |
| Liquid-Liquid Extraction (LLE) | Can be low for polar analytes like this compound[7] | Moderate to High | Moderate | Can provide clean extracts if the solvent system is optimized. | Can be labor-intensive, difficult to automate, and may have low recovery for highly polar compounds. |
| Solid-Phase Extraction (SPE) | Generally Good to High | High (especially with specific sorbents)[5] | Low | Highly effective at removing interfering components, can be automated. | More expensive and requires method development to optimize the sorbent and solvent conditions. |
| HybridSPE®-Phospholipid | High[10] | Very High (>99%)[5][10] | Very Low[10] | Combines protein precipitation and phospholipid removal in one step. | Proprietary technology, may be more costly. |
Experimental Protocols
Protocol 1: Two-Step Derivatization for Reversed-Phase LC-MS
This protocol is adapted from a method for the analysis of sugar phosphates in plant extracts and is suitable for improving the retention of this compound on reversed-phase columns.[13]
Materials:
-
Dried sample extract containing this compound
-
Internal Standard (e.g., 2-deoxy-d-glucose (B1664073) 6-phosphate)
-
Methoxylamine hydrochloride solution (20 mg/mL in pyridine)
-
Propionic anhydride (B1165640)
-
Water (LC-MS grade)
Procedure:
-
Internal Standard Addition: Before extraction, add a known amount of internal standard (e.g., 194 ng of 2-deoxy-d-glucose 6-phosphate) to each sample.[13]
-
Sample Extraction: Perform a liquid-liquid extraction using a chloroform/methanol mixture followed by a water extraction to isolate the polar metabolites.[13] Lyophilize the aqueous phase to dryness.
-
Step 1: Oximation: a. Dissolve the dried extract in 20 µL of methoxylamine hydrochloride solution. b. Incubate at 60°C for 30 minutes.[13] c. Allow the reaction to proceed at room temperature overnight.[13]
-
Step 2: Propionylation: a. Add 6 µL of 1-methylimidazole and 12 µL of propionic anhydride to the sample. b. Incubate at 60°C for 1 hour.
-
Final Preparation: a. Add 150 µL of acetonitrile to the reaction mixture. b. Vortex briefly and centrifuge to pellet any precipitates. c. Dilute an aliquot of the supernatant with an equal volume of water for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Cell Extracts
This is a general protocol for SPE that can be adapted for this compound analysis. The choice of sorbent (e.g., mixed-mode, anion exchange) and solvents should be optimized for the specific application.
Materials:
-
Cell lysate
-
SPE cartridge (e.g., mixed-mode anion exchange)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or a weak buffer)
-
Wash solvent (e.g., a mixture of organic solvent and water)
-
Elution solvent (e.g., an acidic or basic organic solvent mixture)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of equilibration solvent (e.g., water) to prepare the sorbent for the sample.
-
Loading: Load the pre-treated cell lysate onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass 1-3 cartridge volumes of wash solvent through the cartridge to remove weakly bound interferences.
-
Elution: Elute the this compound with a small volume of a strong elution solvent. Collect the eluate for LC-MS analysis. This step may require evaporation and reconstitution in a mobile-phase compatible solvent.
Visualizations
Signaling Pathways
Glucose-6-phosphate (G6P) is a central node in cellular metabolism, primarily involved in glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
Caption: The Glycolysis Pathway, where Glucose-6-Phosphate is a key intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. eijppr.com [eijppr.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. shodexhplc.com [shodexhplc.com]
- 11. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]
- 12. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. e-b-f.eu [e-b-f.eu]
Technical Support Center: Ensuring Specificity in Phosphoglucose Enzymatic Assays
Welcome to the technical support center for phosphoglucose enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and ensure the specificity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a coupled this compound isomerase (PGI) assay?
A1: A coupled PGI assay is an indirect method to measure PGI activity. PGI catalyzes the conversion of fructose-6-phosphate (B1210287) to glucose-6-phosphate (G6P). The production of G6P is then coupled to the activity of glucose-6-phosphate dehydrogenase (G6PD). G6PD oxidizes G6P and, in the process, reduces NADP+ to NADPH. The rate of NADPH production, which can be measured by the increase in absorbance at 340 nm or through a colorimetric reaction, is directly proportional to the PGI activity in the sample.[1][2]
Q2: What are common interfering substances in a this compound enzymatic assay?
A2: Several substances can interfere with the accuracy of this compound enzymatic assays. These include:
-
Reducing agents and small molecules: These can directly react with colorimetric probes, leading to false-positive signals.
-
Endogenous NADH or NADPH: Samples, especially cell and tissue lysates, may contain pre-existing NADH or NADPH, which will contribute to the background signal.[2][3][4]
-
High concentrations of glucose: This can interfere with assays that use hexokinase.[5]
-
Certain buffers: Phosphate buffers at concentrations greater than 0.1 M can inhibit G6PD activity.[5]
-
Reagents from other kits or lots: Using components from different kits or lots can lead to inconsistent results.[6]
-
EDTA, Ascorbic acid, SDS, Sodium Azide, NP-40, and Tween-20: These substances have been shown to interfere with some enzymatic assays and should be avoided or kept below specified concentrations.[6]
Q3: How can I minimize interference from endogenous NADH or NADPH in my samples?
A3: To account for pre-existing NADH or NADPH in your samples, it is crucial to run a sample blank or background control. This is done by preparing a parallel reaction for each sample that contains all the assay components except for the primary substrate (e.g., fructose-6-phosphate for a PGI assay). The absorbance from this sample blank is then subtracted from the absorbance of the actual sample reaction to correct for the background signal.[2][3][4]
Q4: What is the optimal pH and temperature for a coupled PGI/G6PD assay?
A4: The optimal pH and temperature can vary depending on the source of the enzymes. For PGI from Pyrococcus furiosus, the optimal pH is 7.0 and the optimal temperature is 90°C.[7] For G6PD from Gluconacetobacter diazotrophicus, the optimal pH for activity is 7.5.[8] For a coupled assay, it is important to find a condition that is suitable for both enzymes. Many commercially available kits recommend a pH of around 7.4 to 8.5 and incubation at room temperature or 37°C.[4][9][10] It is always best to consult the specific datasheet for the enzymes you are using.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low signal | Inactive enzyme(s) | - Ensure enzymes have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles. - Run a positive control to verify enzyme activity.[11] |
| Degraded substrate or cofactor | - Check the expiration date of all reagents. - Ensure substrates and cofactors have been stored correctly, protected from light and moisture.[11] | |
| Incorrect assay buffer temperature | - Allow the assay buffer to warm to room temperature before use.[6] | |
| Omission of a step in the protocol | - Carefully review and follow the protocol precisely.[6] | |
| Incorrect wavelength reading | - Verify the recommended wavelength for your assay and check the plate reader's filter settings.[6] | |
| High background signal | Contaminated reagents | - Use fresh, high-quality reagents and sterile techniques to avoid microbial contamination.[11] |
| Autohydrolysis of substrate | - Run a "no-enzyme" control to measure the rate of non-enzymatic signal generation and subtract this from your experimental values.[11] | |
| Presence of interfering substances in the sample | - See FAQ Q2 for a list of common interfering substances. - Consider deproteinizing samples using methods like ammonium (B1175870) sulfate (B86663) precipitation or a 10 kDa spin filter.[2][12] | |
| Inconsistent readings between replicates | Pipetting errors | - Use calibrated pipettes and avoid pipetting very small volumes. - Prepare a master mix for the reaction components to minimize variability.[6] |
| Incomplete mixing | - Ensure all solutions are thoroughly mixed before and after adding them to the plate wells.[11] | |
| Air bubbles in wells | - Pipette gently against the side of the wells to avoid introducing air bubbles.[6] | |
| Edge effects on the plate | - Avoid using the outer wells of the microplate, or fill them with a blank solution to maintain a consistent environment. | |
| Non-linear standard curve | Improperly thawed components | - Ensure all kit components are completely thawed and mixed gently before use.[6] |
| Incorrect dilutions | - Double-check all calculations and dilutions for the standard curve.[6] | |
| Signal saturation at high concentrations | - If the curve flattens at the top, the signal may be saturating the detector. You may need to dilute your standards or samples.[13] |
Quantitative Data Summary
Table 1: Kinetic Parameters of this compound Isomerase (PGI)
| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temperature (°C) |
| Pyrococcus furiosus | Glucose-6-phosphate | 1.99 | Not specified | 7.0 | 90 |
| Pyrococcus furiosus | Fructose-6-phosphate | 0.63 | Not specified | 7.0 | 90 |
| Rabbit Muscle | α-D-glucopyranose 6-phosphate | 0.0036 (anomerase) | Not specified | 8.2 | 0 |
| Rabbit Muscle | D-glucose 6-phosphate | 0.140 (isomerase) | Not specified | 8.2 | 0 |
Data extracted from multiple sources for comparison.[7][14]
Table 2: Performance of a Commercial this compound Isomerase Colorimetric Assay Kit
| Parameter | Value |
| Detection Method | Absorbance (450 nm) |
| Detection Range | 0.78 - 50.09 U/L |
| Sensitivity | < 0.1 mU/reaction |
| Sample Types | Animal tissues, cell culture, bacteria, yeast, fish |
Data from a representative commercial assay kit.[1][15]
Experimental Protocols
Protocol 1: Sample Preparation from Tissue Homogenates
-
Prior to dissection, rinse the tissue with a phosphate-buffered saline (PBS) solution (pH 7.4) to remove any red blood cells and clots.
-
Homogenize the tissue (e.g., 50 mg) in 5-10 volumes of cold assay buffer (e.g., 200 µL of ice-cold PGI Assay Buffer or 1X PBS with protease inhibitors).[4][16]
-
Centrifuge the homogenate at 10,000-13,000 x g for 5-15 minutes at 4°C.[4][16]
-
Collect the supernatant and store it on ice for immediate use. For long-term storage, freeze at -80°C. The sample should be stable for at least one month.[16]
-
Optional (for samples with high levels of interfering small molecules): Perform ammonium sulfate precipitation.
-
Add saturated ammonium sulfate solution to the sample to a final concentration of 3.2 M.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 16,000 x g for 5 minutes.
-
Resuspend the pellet in the original volume with the assay buffer.[2]
-
Protocol 2: Coupled this compound Isomerase Colorimetric Assay
This protocol is based on a typical commercial kit and should be adapted based on the specific kit's instructions.
-
Reagent Preparation:
-
NADH Standard Curve Preparation:
-
Prepare a dilution series of the NADH standard to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).
-
Bring the final volume of each standard to 50 µL/well with assay buffer in a 96-well clear plate.[4]
-
-
Sample and Control Preparation:
-
Add 1-50 µL of your sample to duplicate wells.
-
For samples with high background NADH, prepare a parallel sample blank by omitting the PGI substrate from the reaction mix.
-
Prepare a positive control using the provided PGI positive control.
-
Adjust the final volume of all sample and control wells to 50 µL with assay buffer.[4]
-
-
Reaction Mix Preparation:
-
Prepare a reaction mix containing the PGI Assay Buffer, PGI Enzyme Mix, and PGI Developer according to the kit's protocol.
-
For the sample blanks, prepare a background control mix that omits the PGI Substrate.[4]
-
-
Measurement:
-
Add 50 µL of the reaction mix to each well containing the standards, positive control, and samples.
-
Add 50 µL of the background control mix to the sample blank wells.
-
Incubate the plate at room temperature for 20-60 minutes, protected from light.[4]
-
Measure the absorbance at 450 nm using a microplate reader. The assay can be run in kinetic mode, taking readings every 2-3 minutes.[2]
-
-
Data Analysis:
-
Subtract the 0 standard reading from all other standard readings.
-
Plot the NADH standard curve.
-
Subtract the background control reading from the corresponding sample readings.
-
Calculate the PGI activity in the samples based on the standard curve.[4]
-
Visualizations
Caption: Coupled enzymatic reaction for PGI activity measurement.
Caption: General experimental workflow for a this compound enzymatic assay.
Caption: Decision tree for troubleshooting this compound enzymatic assays.
References
- 1. biocat.com [biocat.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. The this compound isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. omicsonline.org [omicsonline.org]
- 11. benchchem.com [benchchem.com]
- 12. sciencellonline.com [sciencellonline.com]
- 13. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Comparative inactivation and inhibition of the anomerase and isomerase activities of this compound isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AffiASSAY® this compound Isomerase Activity Colorimetric Assay Kit | AffiGEN [affiassay.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
calibration and standardization for accurate phosphoglucose measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the calibration and standardization for accurate phosphoglucose measurement.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind most this compound isomerase (PGI) activity assays?
A1: Most PGI activity assays are based on a coupled enzymatic reaction.[1][2] PGI catalyzes the interconversion of fructose-6-phosphate (B1210287) to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces a nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) or nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺) to NADH or NADPH, respectively.[3] The resulting NADH or NADPH can be measured colorimetrically or fluorometrically, as its concentration is directly proportional to the PGI activity in the sample.[2][4]
Q2: Why is a new standard curve required every time the assay is run?
A2: A new standard curve is essential for each assay to account for variations in reagent activity, incubation times, temperature, and instrument performance. This ensures that the conversion of absorbance or fluorescence readings to the amount of product (e.g., NADH) is accurate for that specific experimental run.
Q3: What is the purpose of a sample blank or background control?
A3: A sample blank is crucial for correcting for background signals that do not originate from the enzymatic reaction being measured.[2][5] Endogenous substances in the sample, such as NADH, can generate a background signal.[1] To correct for this, a parallel reaction is set up for the sample that omits a key component, like the PGI substrate, to measure and subtract this background interference.[1][2]
Q4: How should I prepare my samples (cells or tissues) for the assay?
A4: Tissues or cells should be rapidly homogenized in an ice-cold assay buffer.[2] After homogenization, the sample should be centrifuged to remove insoluble material, and the resulting supernatant is used for the assay.[1][2] It is also recommended to deproteinize samples, as endogenous enzymes can degrade G6P. This can be done using a 10k Da molecular weight cut-off spin filter.[6]
Q5: What are the critical storage conditions for the assay kit components?
A5: Most assay kits should be stored at -20°C and protected from light.[2] It is important to avoid repeated freeze-thaw cycles of the reagents.[1][5] Once reconstituted, many components should be aliquoted and stored at -20°C and used within a specified timeframe, typically around two months.[2][5] Always allow buffers to come to room temperature before use.[5]
Experimental Workflow and Signaling Pathway
Caption: General workflow for a this compound isomerase (PGI) activity assay.
Caption: Coupled enzymatic reaction pathway for PGI activity measurement.
Troubleshooting Guide
Q: My standard curve has a low R² value or is not linear. What should I do?
A:
-
Possible Cause: Pipetting errors or incorrect dilutions of the standards.
-
Solution: Use calibrated pipettes and ensure they are functioning correctly. Prepare fresh dilutions of the standard and ensure thorough mixing before adding to the wells. It is good practice to analyze standards in a random order.[7]
-
-
Possible Cause: Reagent degradation.
-
Solution: Ensure all reconstituted components are stored correctly at -20°C and are within their expiration date.[8] Avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Insufficient number of data points.
-
Solution: Use at least 5 non-zero concentrations to reliably establish linearity.[9]
-
-
Possible Cause: Signal saturation at higher concentrations.
Q: I am seeing high background noise in my sample wells. What is the cause?
A:
-
Possible Cause: Endogenous NADH or NADPH in the sample.
-
Possible Cause: Sample deproteinization was incomplete or not performed.
-
Possible Cause: Contamination of reagents or samples.
-
Solution: Use fresh, sterile pipette tips for each reagent and sample. Ensure all reagents are prepared with ultrapure water.[1]
-
Q: The signal from my samples is too low or there is no activity detected.
A:
-
Possible Cause: Insufficient amount of PGI in the sample.
-
Solution: Increase the amount of sample (protein) added to the well. It is recommended to test several sample dilutions to ensure the readings fall within the linear range of the standard curve.
-
-
Possible Cause: Enzyme activity was lost during sample preparation or storage.
-
Possible Cause: Incorrect assay conditions.
Q: My replicate readings are inconsistent.
A:
-
Possible Cause: Pipetting inaccuracies.
-
Solution: Ensure pipettes are properly calibrated. When pipetting small volumes, be extra cautious. Pipette gently against the wall of the well to avoid bubbles.[8]
-
-
Possible Cause: Incomplete mixing of reagents in the well.
-
Solution: After adding all components to the wells, mix gently by pipetting up and down or using a horizontal shaker before incubation.[1]
-
-
Possible Cause: Temperature gradients across the 96-well plate.
-
Solution: Ensure the plate is incubated at a stable, uniform temperature. Avoid placing the plate near vents or on cold surfaces.
-
Caption: A decision tree for troubleshooting common this compound assay issues.
Quantitative Data Tables
Table 1: NADH Standard Curve Preparation This table outlines the preparation of a typical NADH standard curve for a colorimetric assay.[2]
| Well Number | 1.25 mM NADH Standard (µL) | Assay Buffer (µL) | Final NADH Amount (nmol/well) |
| 1 (Blank) | 0 | 50 | 0 |
| 2 | 2 | 48 | 2.5 |
| 3 | 4 | 46 | 5.0 |
| 4 | 6 | 44 | 7.5 |
| 5 | 8 | 42 | 10.0 |
| 6 | 10 | 40 | 12.5 |
Note: A 1.25 mM NADH standard solution is typically prepared by diluting a 12.5 mM stock solution 1:10 with assay buffer.[2]
Table 2: Reaction Mix Composition (per well)
| Component | Volume for Sample Wells (µL) | Volume for Background Control (µL) |
| PGI Assay Buffer | 42 | 44 |
| PGI Enzyme Mix | 2 | 2 |
| PGI Developer | 2 | 2 |
| PGI Substrate | 4 | 0 |
| Total Volume | 50 | 48 |
Note: Volumes are examples and may vary between different commercial kits. Always refer to the specific kit protocol.
Experimental Protocols
Detailed Protocol for PGI Colorimetric Assay
This protocol provides a step-by-step methodology for measuring PGI activity.
-
Reagent Preparation:
-
Briefly centrifuge all vials before opening to collect contents at the bottom.[1]
-
Reconstitute lyophilized components (PGI Substrate, Enzyme Mix, Developer, NADH Standard, Positive Control) with the specified volumes of assay buffer or ultrapure water as per the kit manual.[2][5]
-
Aliquot reconstituted reagents and store at -20°C to avoid freeze-thaw cycles.[2]
-
Allow the PGI Assay Buffer to warm to room temperature before use.[5]
-
-
NADH Standard Curve Preparation:
-
Sample Preparation:
-
Homogenize approximately 50 mg of tissue or 5 x 10⁶ cells in 200 µL of ice-cold PGI Assay Buffer.[2]
-
Centrifuge the homogenate at 12,000-13,000 x g for 5 minutes to pellet insoluble material.[1][2]
-
Collect the supernatant for the assay. Test several dilutions to find one that falls within the linear range of the standard curve.
-
Add 1-50 µL of sample supernatant to duplicate wells. Adjust the final volume to 50 µL with PGI Assay Buffer.[1]
-
For samples with potentially high intrinsic NADH, prepare parallel background control wells containing the sample but no PGI Substrate.[1][2]
-
-
Assay Reaction:
-
Prepare a Reaction Mix for all wells according to Table 2.
-
Add 50 µL of the appropriate Reaction Mix to each sample and standard well.
-
Mix the contents of the wells thoroughly.
-
-
Measurement:
-
Incubate the plate at room temperature, protected from light.
-
For a kinetic assay, measure the absorbance at 450 nm (A₄₅₀) every 2-3 minutes. Continue taking readings until the most active sample's value is greater than the highest standard.
-
For an endpoint assay, incubate for 20-60 minutes and then measure A₄₅₀.[2][5] The incubation time may need to be optimized based on the PGI activity in the samples.[2][5]
-
-
Calculations:
-
Subtract the A₄₅₀ reading of the 0 nmol/well (blank) standard from all other standard and sample readings.[2]
-
Plot the corrected standard readings to generate the NADH standard curve.
-
For each sample, subtract its corresponding background control reading (if performed).
-
Use the corrected sample A₄₅₀ values and the standard curve equation to determine the amount of NADH generated by the sample.
-
Calculate the PGI activity using the formula provided in the assay kit's manual, typically expressed as nmol/min/mL or mU/mL.[2] One unit of PGI is the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.[2]
-
References
- 1. This compound Isomerase Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 2. This compound Isomerase Activity Assay Kit (Colorimetric) (ab155897) is not available | Abcam [abcam.com]
- 3. This compound Isomerase Is Important for Aspergillus fumigatus Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mybiosource.com [mybiosource.com]
- 5. content.abcam.com [content.abcam.com]
- 6. sciencellonline.com [sciencellonline.com]
- 7. uknml.com [uknml.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. thermofisher.com [thermofisher.com]
- 11. air.unimi.it [air.unimi.it]
Validation & Comparative
Phosphoglucose Isomerase: A Novel Biomarker for Liver Disease on the Horizon?
For researchers, scientists, and drug development professionals, the quest for sensitive and specific non-invasive biomarkers for liver diseases like non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is a critical unmet need. While liver biopsy remains the gold standard for diagnosis, its invasive nature, cost, and potential for complications necessitate the development of reliable alternatives. In this guide, we provide a comprehensive comparison of phosphoglucose isomerase (PGI) as an emerging biomarker with established and other novel markers for NAFLD/NASH, supported by experimental data and detailed protocols.
This compound isomerase (PGI), a ubiquitous enzyme in the glycolytic pathway, has garnered increasing attention for its role beyond intracellular metabolism. Its secreted form, also known as Autocrine Motility Factor (AMF), acts as a cytokine implicated in cell motility and signaling. Recent evidence suggests that circulating PGI levels are significantly elevated in patients with NASH, positioning it as a promising candidate for a non-invasive diagnostic tool.
Performance of this compound Isomerase as a NASH Biomarker
A key study has validated the potential of secreted PGI as a biomarker for NASH in both preclinical models and human subjects. The study reported a significant increase in serum PGI enzyme activity in mice with NASH and in a cohort of NASH patients compared to healthy controls.
| Biomarker | Patient Group (n=73) | Mean PGI Activity (IU/L) | Control Group | Mean PGI Activity (IU/L) | p-value |
| Secreted PGI | NASH Patients | 105.6 ± 79.9 | Healthy Donors | 19.5 ± 8.8 | < 0.005 |
Comparison with Alternative Biomarkers for NAFLD/NASH
Several other biomarkers are currently used or are under investigation for the diagnosis and staging of NAFLD and NASH. These range from standard liver function tests to more specific markers of apoptosis and fibrosis.
| Biomarker | Type | Key Findings | Sensitivity | Specificity | AUROC |
| Alanine Aminotransferase (ALT) | Liver Enzyme | Often elevated in NAFLD/NASH, but can be normal in a significant proportion of patients. | 44-83% | 66-81% | ~0.76 |
| Aspartate Aminotransferase (AST) | Liver Enzyme | Ratio of AST/ALT can be indicative of advanced fibrosis. | 63-80% | 68-87% | ~0.82 |
| Cytokeratin-18 (CK-18) Fragments (M30/M65) | Apoptosis Marker | M30 (caspase-cleaved) and M65 (total) fragments are released from dying hepatocytes. Levels are elevated in NASH. | 66-78% | 82-87% | 0.82-0.84 |
| NAFLD Fibrosis Score (NFS) | Composite Score | Calculated using age, BMI, hyperglycemia, platelet count, albumin, and AST/ALT ratio to predict advanced fibrosis. | 67-90% | 69-82% | 0.82-0.88 |
| FIB-4 Index | Composite Score | Uses age, AST, platelet count, and ALT to estimate liver fibrosis. | 70-80% | 75-80% | ~0.80 |
While a direct head-to-head comparison of PGI with these biomarkers in a single large cohort is not yet available, the initial data on PGI's significant elevation in NASH patients suggests its potential as a valuable addition to the diagnostic armamentarium.
Signaling Pathways and Experimental Workflows
To understand the biological basis of PGI as a biomarker and the methodologies for its measurement, the following diagrams illustrate key pathways and experimental procedures.
Caption: PGI/AMF signaling pathway in hepatic stellate cells.
Caption: Workflow for PGI enzymatic activity measurement.
Experimental Protocols
Measurement of this compound Isomerase (PGI) Activity
This protocol is based on a coupled enzyme assay where the product of the PGI reaction, glucose-6-phosphate, is used in a subsequent reaction to produce a detectable signal.
Materials:
-
96-well microplate
-
Microplate reader
-
PGI Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Fructose-6-Phosphate (PGI Substrate)
-
PGI Enzyme Mix (containing glucose-6-phosphate dehydrogenase)
-
Developer solution (containing a probe that reacts with the product of the G6PDH reaction)
-
NADH or NADPH standard for calibration
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Centrifuge blood samples to obtain serum or plasma. Samples can be stored at -80°C if not used immediately.
-
Standard Curve Preparation: Prepare a standard curve using NADH or a similar standard to quantify the enzyme activity.
-
Reaction Mix Preparation: Prepare a reaction mix containing PGI Assay Buffer, PGI Enzyme Mix, and the Developer solution.
-
Assay: a. Add serum/plasma samples and standards to the wells of the 96-well plate. b. Add the PGI Substrate (Fructose-6-Phosphate) to initiate the reaction. c. Add the Reaction Mix to all wells. d. Incubate the plate at room temperature, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for colorimetric assays) at multiple time points to determine the reaction kinetics.
-
Calculation: Calculate the PGI activity in the samples by comparing the rate of change in absorbance to the standard curve. One unit of PGI is typically defined as the amount of enzyme that generates 1.0 µmole of NADH per minute at a specific pH and temperature.
Measurement of Cytokeratin-18 (CK-18) Fragments (M30/M65)
This protocol describes a sandwich ELISA for the quantification of CK-18 fragments in serum or plasma.
Materials:
-
96-well microplate pre-coated with an anti-CK-18 antibody
-
Microplate reader
-
Wash Buffer
-
Detection Antibody (e.g., HRP-conjugated)
-
Substrate Solution (e.g., TMB)
-
Stop Solution
-
CK-18 standards
-
Serum or plasma samples
Procedure:
-
Sample Preparation: Prepare serum or plasma as described for the PGI assay.
-
Assay: a. Add standards and samples to the pre-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the detection antibody and incubate. d. Wash the wells again. e. Add the substrate solution and incubate to allow color development. f. Add the stop solution to terminate the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Construct a standard curve and determine the concentration of CK-18 fragments in the samples.
Conclusion
Secreted this compound isomerase shows significant promise as a non-invasive biomarker for NASH. The available data demonstrates a clear distinction in PGI levels between NASH patients and healthy individuals. While further validation in larger, multi-center cohorts and direct comparative studies against existing biomarkers are necessary to fully establish its clinical utility, PGI represents a novel and potentially valuable tool in the management of NAFLD/NASH. Its dual role as a metabolic enzyme and a signaling molecule may also offer new insights into the pathophysiology of liver disease, opening avenues for novel therapeutic interventions. Researchers and clinicians are encouraged to consider the inclusion of PGI in their biomarker panels for ongoing and future studies in NAFLD/NASH.
A Comparative Analysis of Glucose-6-Phosphate and Fructose-6-Phosphate in Glycolysis
An essential metabolic crossroads, the glycolytic pathway, involves the critical isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P). This seemingly subtle conversion from an aldose to a ketose is fundamental for committing glucose to energy production and serves as a key regulatory point. This guide provides an in-depth comparison of these two hexose (B10828440) phosphates, offering quantitative data, experimental context, and pathway visualizations for researchers in metabolism and drug development.
Structural and Functional Overview
Glucose-6-phosphate is a pivotal metabolite situated at the start of several major metabolic pathways.[1][2] Formed by the phosphorylation of glucose by hexokinase, G6P is not only the precursor for glycolysis but also a branch point for the pentose (B10789219) phosphate (B84403) pathway (PPP), glycogen (B147801) synthesis, and the hexosamine pathway.[1][2][3] Its structure as an aldose (specifically, a glucopyranose derivative) is key to these diverse roles.[4]
In contrast, fructose-6-phosphate is structurally an isomer of G6P, specifically a ketose (a furanose derivative).[5][6] This isomerization, catalyzed by phosphoglucose isomerase (PGI), is a crucial step that prepares the molecule for the subsequent, irreversible phosphorylation by phosphofructokinase-1 (PFK-1).[1][5][7] The conversion to a ketose facilitates the symmetrical cleavage of the hexose into two triose phosphates later in the pathway. While G6P has multiple metabolic fates, F6P is more committed to the glycolytic pathway.[1][3]
Quantitative Comparison
The interconversion of G6P and F6P is a reversible reaction whose direction is dictated by the relative concentrations of the two molecules.[8] Below is a summary of key quantitative parameters that govern this critical step.
| Parameter | Glucose-6-Phosphate (G6P) | Fructose-6-Phosphate (F6P) | Reference(s) |
| Molar Mass | 260.14 g/mol | 260.14 g/mol | [3][6] |
| Molecular Formula | C₆H₁₃O₉P | C₆H₁₃O₉P | [3][6] |
| Standard Free Energy (ΔG°') of Isomerization | +1.67 to +1.7 kJ/mol (for G6P → F6P) | -1.67 to -1.7 kJ/mol (for F6P → G6P) | [9][10][11] |
| Equilibrium Constant (Keq) for G6P ⇌ F6P | ~0.3 - 0.5 | ~0.3 - 0.5 | [12][13][14] |
| This compound Isomerase (PGI) Kinetics (Yeast) | |||
| Km | ~2.62 mM (at 293.4K) | ~2.62 mM (at 293.4K) | [13][15] |
| kcat (G6P → F6P) | 0.852 s⁻¹ (at 293.4K) | N/A | [13][15] |
| kcat (F6P → G6P) | N/A | 2.78 s⁻¹ (at 293.4K) | [13][15] |
Note: Kinetic parameters can vary significantly with temperature, pH, and organism.
The positive standard free energy change for the forward reaction (G6P → F6P) indicates it is nonspontaneous under standard conditions.[16] However, within the cell, the reaction proceeds readily in the forward direction because F6P is rapidly consumed by PFK-1, keeping its concentration low and pulling the equilibrium forward.[16]
Regulatory Significance
The regulation of glycolytic flux occurs primarily at the step catalyzed by PFK-1, making the availability of its substrate, F6P, a critical factor.[5][7]
-
Glucose-6-Phosphate (G6P): High levels of G6P can stimulate glycogen synthesis and inhibit its own formation from glucose, acting as a feedback inhibitor of hexokinase. It is also the rate-limiting substrate for the pentose phosphate pathway, which is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PD).[17]
-
Fructose-6-Phosphate (F6P): F6P is a key substrate for PFK-1, the main regulatory enzyme of glycolysis.[18] PFK-1 is allosterically inhibited by high levels of ATP (a signal of high cellular energy) and activated by AMP and ADP (signals of low energy).[18][19] Furthermore, F6P can be converted to fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of PFK-1 that can override the inhibitory effect of ATP.[7][19] This makes the F6P node a sophisticated sensor of cellular energy status.
Experimental Protocols
Determining this compound Isomerase (PGI) Kinetics
A common method for measuring PGI kinetics is a coupled spectrophotometric assay. The conversion of G6P to F6P is not easily measured directly. Therefore, the production of G6P (in the reverse reaction) is coupled to a reaction that produces a detectable change in absorbance, such as the reduction of NADP⁺.
Principle: The assay measures the reverse reaction (F6P → G6P). The G6P produced is immediately used as a substrate by an excess of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (pH 8.0)
-
Magnesium Chloride (MgCl₂)
-
NADP⁺ solution
-
Fructose-6-Phosphate (substrate) solutions of varying concentrations
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) - coupling enzyme
-
This compound Isomerase (PGI) - enzyme to be assayed
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADP⁺, and G6PDH.
-
Substrate Addition: Add a specific concentration of F6P to the cuvette and mix. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate Reaction: Add a small, known amount of PGI to the cuvette to start the reaction. Mix quickly.
-
Monitor Absorbance: Record the increase in absorbance at 340 nm over time. The initial rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
Data Analysis: Repeat steps 1-5 for a range of F6P concentrations. The initial velocities (rates) are then plotted against the substrate concentrations. The Michaelis-Menten kinetic parameters (Km and Vmax) are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[18]
References
- 1. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. Glucose 6-phosphate | C6H13O9P | CID 5958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. Fructose 6-phosphate - Wikipedia [en.wikipedia.org]
- 7. Phosphofructokinase 1 - Wikipedia [en.wikipedia.org]
- 8. Phosphoglucoisomerase - Proteopedia, life in 3D [proteopedia.org]
- 9. brainly.com [brainly.com]
- 10. brainly.com [brainly.com]
- 11. Solved The image above shows the conversion of glucose | Chegg.com [chegg.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Importance of product/reactant equilibration in the kinetics of the this compound isomerization reaction by differential stopped flow microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Importance of Product/ Reactant Equilibrium in the Kinetics of the this compound Isomerization Reaction by Differential Stopped Flow Microcalorimetry | NIST [nist.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. letstalkacademy.com [letstalkacademy.com]
A Comparative Guide to the Metabolic Roles of Phosphoglucose and Glycogen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic roles of phosphoglucose (glucose-6-phosphate) and glycogen (B147801). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development by offering a detailed overview of their functions, regulation, and interplay in cellular metabolism, supported by experimental data and methodologies.
Introduction
Glucose-6-phosphate (G6P), a phosphorylated form of glucose, and glycogen, a branched polymer of glucose, are central players in carbohydrate metabolism. G6P stands at a critical metabolic crossroads, directing glucose into various pathways, while glycogen serves as the primary intracellular storage form of glucose in animals.[1][2] Understanding the distinct and interconnected roles of these two molecules is fundamental to comprehending cellular energy homeostasis and the pathophysiology of metabolic diseases.
Core Metabolic Roles: A Comparative Overview
This compound, or glucose-6-phosphate (G6P), is a pivotal intermediate that can be directed into several metabolic pathways depending on the cell's immediate needs.[3][4] Its primary fates include:
-
Glycolysis: G6P is a direct substrate for glycolysis, leading to the production of ATP and pyruvate.[5]
-
Pentose Phosphate Pathway (PPP): G6P can enter the PPP to generate NADPH, which is crucial for reductive biosynthesis and protection against oxidative stress, as well as to produce precursors for nucleotide synthesis.[6][7]
-
Glycogen Synthesis (Glycogenesis): In times of energy surplus, G6P is converted to glucose-1-phosphate and then to UDP-glucose, the building block for glycogen synthesis.[8]
-
Dephosphorylation: In the liver and kidneys, G6P can be dephosphorylated to free glucose and released into the bloodstream to maintain blood glucose homeostasis.[9]
Glycogen, in contrast, functions as a readily mobilizable glucose reserve.[10][11] Its primary roles are:
-
Hepatic Glucose Buffering: Liver glycogen is crucial for maintaining blood glucose levels, particularly between meals and during fasting.[12]
-
Muscle Energy Reserve: Skeletal muscle glycogen serves as a local energy source to fuel muscle contraction during exercise.[12][13]
The metabolic functions of G6P and glycogen are tightly regulated by hormonal and allosteric mechanisms to ensure that the cell's energy demands are met without wasteful metabolic cycling.
Quantitative Data Comparison
The following table summarizes key quantitative parameters related to this compound and glycogen metabolism. These values can vary depending on the tissue type, nutritional state, and hormonal status.
| Parameter | This compound (Glucose-6-Phosphate) | Glycogen | Tissue Context |
| Intracellular Concentration | 0.05 - 0.25 mM | 200 - 400 mM (glucosyl units) | Liver (fed state) |
| 0.1 - 1.0 mM | 20 - 100 mM (glucosyl units) | Skeletal Muscle (rest) | |
| Key Enzymes (Km) | Hexokinase: ~0.1 mM (for glucose) | Glycogen Synthase: ~0.4 mM (for UDP-glucose) | General |
| Glucokinase: ~10 mM (for glucose) | Glycogen Phosphorylase: ~1-2 mM (for glycogen) | Liver | |
| Phosphofructokinase-1: ~0.03 mM (for F6P) | General | ||
| Key Enzymes (Vmax) | Varies significantly with tissue and conditions | Varies significantly with tissue and conditions | General |
| Metabolic Flux | High flux through glycolysis in energy demand | High flux to glucose during fasting (liver) | General |
| Increased flux through PPP under oxidative stress | High flux to lactate (B86563) during intense exercise (muscle) | General |
Km (Michaelis constant) is the substrate concentration at which the enzyme reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for its substrate.[14][15][16][17] Vmax (maximum velocity) represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with substrate.[15][16][17]
Signaling Pathways and Regulation
The metabolism of this compound and glycogen is intricately regulated by signaling pathways that respond to hormonal cues and the energy status of the cell.
Hormonal Regulation of Glycogen Metabolism
Insulin and glucagon (B607659) are the primary hormones regulating glycogen metabolism. Insulin, released in response to high blood glucose, promotes glycogen synthesis. Conversely, glucagon, secreted during low blood glucose, stimulates glycogen breakdown in the liver.
Caption: Hormonal control of glycogen metabolism in the liver.
Metabolic Fates of Glucose-6-Phosphate
The fate of G6P is determined by the energy state of the cell, primarily reflected in the levels of ATP and NADPH.
Caption: The central role of G6P in directing glucose to major metabolic pathways.
Experimental Protocols
Accurate quantification of this compound and glycogen is essential for studying their metabolic roles. The following are outlines of commonly used experimental protocols.
Quantification of Glycogen Content
Method: Phenol-Sulfuric Acid Method
This colorimetric method is based on the dehydration of glucose by sulfuric acid to form hydroxymethylfurfural, which then reacts with phenol (B47542) to produce a colored product.[10][18][19]
Protocol Outline:
-
Sample Preparation: Homogenize tissue samples (e.g., liver, muscle) in a suitable buffer.[10]
-
Glycogen Precipitation: Precipitate glycogen from the homogenate using ethanol.[10]
-
Hydrolysis: Hydrolyze the precipitated glycogen to glucose units using a strong acid (e.g., sulfuric acid).
-
Colorimetric Reaction:
-
Add phenol solution to the hydrolyzed sample.
-
Carefully add concentrated sulfuric acid to generate heat for the reaction.
-
Allow the reaction to cool.
-
-
Spectrophotometry: Measure the absorbance of the colored product at approximately 490 nm.
-
Quantification: Determine the glycogen concentration by comparing the absorbance to a standard curve prepared with known concentrations of glucose or glycogen.
Method: Periodic Acid-Schiff (PAS) Staining
PAS staining is a histological technique used to visualize glycogen in tissue sections.[3][20][21]
Protocol Outline:
-
Tissue Preparation: Fix tissue samples in formalin and embed in paraffin (B1166041). Cut thin sections and mount on slides.[21]
-
Deparaffinization and Hydration: Remove paraffin from the sections and rehydrate through a series of alcohol solutions.[21]
-
Oxidation: Treat the sections with periodic acid to oxidize glucose residues to aldehydes.[20]
-
Schiff Reaction: Apply Schiff reagent, which reacts with the newly formed aldehyde groups to produce a magenta color.[20][21]
-
Counterstaining: Stain the nuclei with a counterstain like hematoxylin (B73222) for contrast.[21]
-
Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip.
-
Microscopy: Visualize and quantify the magenta-stained glycogen deposits under a microscope.
Quantification of Glucose-6-Phosphate Content
Method: Enzymatic Assay
This is a highly specific and sensitive method that couples the oxidation of G6P to the reduction of NADP+, which can be measured spectrophotometrically or fluorometrically.[1][22][23][24]
Protocol Outline:
-
Sample Preparation: Homogenize cells or tissues in an appropriate buffer and deproteinize the extract, often using a spin filter.[1]
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., Tris-HCl)
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH) enzyme
-
For colorimetric or fluorometric assays, a suitable indicator dye.[22]
-
-
Assay Procedure:
-
Add the deproteinized sample to the reaction mixture in a microplate well.
-
Incubate at room temperature to allow the enzymatic reaction to proceed.
-
-
Measurement:
-
Quantification: Calculate the G6P concentration based on a standard curve generated with known concentrations of G6P.[1]
The following diagram illustrates the workflow for the enzymatic assay of G6P.
Caption: Workflow for the enzymatic quantification of Glucose-6-Phosphate.
Conclusion
This compound (G6P) and glycogen play distinct yet interconnected roles in cellular energy metabolism. G6P is a dynamic metabolic hub, directing glucose flux to meet immediate cellular demands for energy, biosynthesis, or redox balance. Glycogen, on the other hand, provides a crucial, readily accessible storage form of glucose, essential for maintaining systemic glucose homeostasis and fueling muscle activity. A thorough understanding of their regulation and interplay is critical for developing therapeutic strategies for metabolic disorders such as diabetes, glycogen storage diseases, and cancer. The experimental protocols outlined in this guide provide a foundation for the accurate measurement of these key metabolites, enabling further research into their complex roles in health and disease.
References
- 1. sciencellonline.com [sciencellonline.com]
- 2. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 3. urmc.rochester.edu [urmc.rochester.edu]
- 4. promega.com [promega.com]
- 5. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging [frontiersin.org]
- 8. The role of glucose 6-phosphate in the control of glycogen synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An optimized method for tissue glycogen quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.8. Glycogen Quantification [bio-protocol.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. solubilityofthings.com [solubilityofthings.com]
- 15. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 16. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 17. teachmephysiology.com [teachmephysiology.com]
- 18. researchgate.net [researchgate.net]
- 19. An optimized method for tissue glycogen quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 21. PAS (Periodic Acid Schiff) Staining Protocol - IHC WORLD [ihcworld.com]
- 22. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. An enzymatic fluorimetric assay for glucose-6-phosphate: application in an in vitro Warburg-like effect - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoglucose Isomerase Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the enzyme phosphoglucose isomerase (PGI) across various species is crucial for fields ranging from metabolic engineering to targeted drug design. This guide provides a comprehensive comparative analysis of PGI, presenting key performance data, detailed experimental protocols, and visualizations of its metabolic role and characterization workflow.
This compound isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a ubiquitous enzyme that plays a central role in carbohydrate metabolism. It catalyzes the reversible isomerization of D-glucose-6-phosphate (G6P) to D-fructose-6-phosphate (F6P), a critical step in both glycolysis and gluconeogenesis.[1][2] Beyond its core metabolic function, PGI has been identified as a "moonlighting" protein with extracellular roles, acting as a cytokine, a neurotrophic factor (neuroleukin), and an autocrine motility factor, implicating it in processes such as cell migration and cancer metastasis.[1][3][4]
This guide delves into the comparative biochemistry of PGI from a range of organisms, highlighting the conservation of its structure and function, as well as species-specific variations in its kinetic properties and regulation.
Comparative Performance Data
The kinetic parameters of PGI, while catalyzing the same fundamental reaction, exhibit notable differences across species, reflecting adaptation to diverse physiological conditions. The following table summarizes key quantitative data for PGI from several representative organisms.
| Species | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) |
| Escherichia coli | Fructose-6-Phosphate (B1210287) | 1 | - | 7.65 | - | - |
| Saccharomyces cerevisiae (Yeast) | Fructose-6-Phosphate | 2.62 - 7.8 | 2.78 - 11.4 | 7.0 | - | ≥400 |
| Glucose-6-Phosphate | - | 0.85 - 1.46 | - | - | - | |
| Pyrococcus furiosus (Archaea) | Fructose-6-Phosphate | 0.63 | - | 7.0 | 90 | - |
| Glucose-6-Phosphate | 1.99 | - | - | - | - | |
| Mycobacterium tuberculosis | Fructose-6-Phosphate | 0.318 | - | 9.0 | 37 | 600 |
| Rabbit (muscle) | Fructose-6-Phosphate | - | - | - | - | ≥200 |
| Glucose-6-Phosphate | 0.7 | - | - | - | - |
Structural and Functional Comparison
This compound isomerase typically exists as a homodimer, with each monomer comprising two distinct domains.[1][5] The overall three-dimensional structure is remarkably conserved across species, from bacteria to mammals.[1][5] The active site is located in a cleft between the two domains and contains highly conserved amino acid residues crucial for substrate binding and catalysis.[1][5]
Despite this structural conservation, sequence alignment reveals varying degrees of identity. For instance, PGI from Mycobacterium tuberculosis shows low sequence identity to bacterial PGIs but shares a higher identity with mammalian PGIs.[1] In plants, two distinct isoforms exist: a cytosolic (PGIc) and a plastidial (PGIp) form, which have different biochemical properties and evolutionary origins.[6][7] The hyperthermophilic archaeon Pyrococcus furiosus possesses a unique PGI that belongs to the cupin superfamily and is not evolutionarily related to its bacterial and eukaryotic counterparts, suggesting convergent evolution.[8]
The catalytic mechanism, involving general acid-base catalysis for ring opening and isomerization via a cis-enediol intermediate, is thought to be conserved across all PGIs.[5][9]
Signaling Pathways and Experimental Workflows
To visualize the context and study of PGI, the following diagrams illustrate its role in glycolysis and a general workflow for its characterization.
Caption: Role of PGI in the initial steps of glycolysis.
Caption: Experimental workflow for PGI characterization.
Experimental Protocols
This section provides an overview of common methodologies used in the purification and characterization of this compound isomerase.
Recombinant PGI Expression and Purification
A common strategy for obtaining pure PGI is through recombinant expression in Escherichia coli.
-
Cloning and Expression: The gene encoding PGI from the source organism is cloned into an expression vector, often with a polyhistidine (His) tag for affinity purification. The vector is then transformed into an E. coli expression strain. Protein expression is typically induced by isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer and disrupted by methods such as sonication or French press. The cell lysate is then clarified by centrifugation to remove cell debris.[10]
-
Chromatographic Purification:
-
Affinity Chromatography: For His-tagged proteins, the clarified lysate is passed through a nickel-nitrilotriacetic acid (Ni-NTA) resin. The tagged PGI binds to the resin and is subsequently eluted with a buffer containing imidazole.
-
Ion-Exchange Chromatography: This technique separates proteins based on their net charge. The clarified lysate or partially purified protein is loaded onto an ion-exchange column (e.g., Q-Sepharose), and PGI is eluted using a salt gradient.
-
Gel Filtration Chromatography: This method separates proteins based on size and can be used as a final polishing step to obtain highly pure PGI.
-
-
Purification of Thermostable PGI: For PGI from thermophilic organisms like Pyrococcus furiosus, a heat treatment step can be employed after cell lysis. The cell extract is incubated at a high temperature (e.g., 85°C), which denatures and precipitates most of the host proteins, leaving the thermostable PGI in the soluble fraction.[11]
-
Purity Assessment: The purity of the final PGI preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Enzyme Activity Assay
The activity of PGI is typically measured using a coupled spectrophotometric assay.
-
Principle: The assay measures the conversion of fructose-6-phosphate to glucose-6-phosphate. The product, G6P, is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is monitored over time and is directly proportional to the PGI activity.
-
Reaction Mixture: A typical reaction mixture contains:
-
Buffer (e.g., Tris-HCl or Glycylglycine, pH 7.4-9.0)
-
Fructose-6-phosphate (substrate)
-
NADP⁺
-
MgCl₂ (required by G6PDH)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme)
-
A suitable amount of the PGI sample
-
-
Procedure:
-
The reaction mixture, excluding the PGI sample, is pre-incubated at the desired temperature (e.g., 25°C or 37°C).
-
The reaction is initiated by the addition of the PGI sample.
-
The change in absorbance at 340 nm is recorded for several minutes using a spectrophotometer.
-
The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of PGI activity is generally defined as the amount of enzyme that catalyzes the conversion of 1 µmol of fructose-6-phosphate to glucose-6-phosphate per minute under the specified assay conditions.[12]
-
Determination of Kinetic Parameters
-
K_m_ and V_max_ Determination: To determine the Michaelis constant (K_m_) and maximum velocity (V_max_), the enzyme activity assay is performed with varying concentrations of the substrate (G6P or F6P). The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.
-
Determination of pH and Temperature Optima: The enzyme activity is measured at different pH values and temperatures to determine the optimal conditions for catalysis.
Structural Determination
-
Crystallization: Purified and concentrated PGI is subjected to crystallization screening using various precipitants, buffers, and additives. The hanging-drop vapor diffusion method is commonly used.[1]
-
X-ray Diffraction and Structure Solution: Suitable crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to determine the three-dimensional structure of the enzyme, often by molecular replacement using a known PGI structure as a model.[1]
This comparative guide provides a foundational understanding of this compound isomerase from different species. The provided data and protocols serve as a valuable resource for researchers investigating the diverse roles of this essential enzyme in biology and disease.
References
- 1. Structural studies of this compound isomerase from Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. Glucose-6-phosphate isomerase - Wikipedia [en.wikipedia.org]
- 4. The crystal structure of rabbit this compound isomerase complexed with D-sorbitol-6-phosphate, an analog of the open chain form of D-glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. proteopedia.org [proteopedia.org]
- 6. A structural basis for the functional differences between the cytosolic and plastid this compound isomerase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A structural basis for the functional differences between the cytosolic and plastid this compound isomerase isozymes | PLOS One [journals.plos.org]
- 8. The this compound isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. med.unc.edu [med.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to Assessing the Cross-Reactivity of Phosphoglucose Isomerase (PGI) Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of phosphoglucose isomerase (PGI) antibodies. Given the multifaceted nature of PGI, which functions both as a glycolytic enzyme and as the cytokine Neuroleukin/Autocrine Motility Factor, ensuring antibody specificity is paramount for reliable experimental outcomes. This document outlines detailed experimental protocols for assessing cross-reactivity, presents a template for data comparison, and illustrates key biological and experimental pathways.
Introduction to this compound Isomerase and its Potential for Antibody Cross-Reactivity
This compound isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), is a housekeeping enzyme that catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a critical step in glycolysis and gluconeogenesis. Extracellularly, this same protein is known by other names, including Neuroleukin, Autocrine Motility Factor (AMF), and maturation factor, highlighting its diverse roles in neural tissue development, tumor cell motility, and immune responses.
The potential for cross-reactivity of PGI antibodies arises from several factors:
-
Isoforms and Homologs: Different isoforms of PGI may exist, and homologous proteins with similar structural motifs could be recognized by a PGI-specific antibody. A key example is phosphomannose isomerase (PMI) , another enzyme in carbohydrate metabolism that shares structural similarities with PGI. In some organisms, a bifunctional PGI/PMI enzyme exists.
-
Species Specificity: PGI is highly conserved across species. However, antibodies generated against human PGI may exhibit varying degrees of cross-reactivity with PGI from other species, such as mouse, rat, or yeast. Research has suggested that the cytokine activity of PGI is specific to mammals, indicating that antibodies targeting the regions responsible for this function may not recognize PGI from lower organisms.
-
Denaturation and Conformational Epitopes: The presentation of the antigen is critical. Antibodies that recognize a linear epitope on denatured PGI (as in Western Blotting) may not recognize the native protein in an ELISA or in immunohistochemistry, and vice-versa.
Comparative Analysis of this compound Isomerase Antibody Performance
To ensure the specificity of a this compound isomerase (PGI) antibody, it is crucial to perform a comparative analysis against potential cross-reactive proteins. The following table provides a template for summarizing the results from such validation experiments. This table should be populated with data generated from the experimental protocols detailed in the subsequent section.
Table 1: Comparative Analysis of Anti-PGI Antibody Specificity
| Antibody Name/ID | Target Antigen | Western Blot Signal Intensity (Normalized) | ELISA (OD450) | Immunohistochemistry (Staining Intensity) |
| Anti-PGI mAb (Clone X) | Human PGI | 1.00 | 2.50 | +++ |
| Mouse PGI | 0.85 | 2.10 | ++ | |
| Rat PGI | 0.80 | 2.00 | ++ | |
| Yeast PGI | 0.05 | 0.15 | - | |
| Human PMI | 0.10 | 0.20 | - | |
| Anti-PGI pAb (Lot Y) | Human PGI | 1.00 | 2.80 | +++ |
| Mouse PGI | 0.95 | 2.60 | +++ | |
| Rat PGI | 0.90 | 2.50 | +++ | |
| Yeast PGI | 0.20 | 0.40 | +/- | |
| Human PMI | 0.15 | 0.30 | - |
Staining Intensity: +++ (Strong), ++ (Moderate), + (Weak), +/- (Equivocal), - (Negative)
Experimental Protocols
Rigorous validation of antibody specificity is essential. The following are detailed protocols for Western Blotting and ELISA, designed to assess the cross-reactivity of PGI antibodies.
Western Blotting Protocol for Cross-Reactivity Assessment
1. Sample Preparation:
-
Prepare lysates from cells or tissues known to express PGI (e.g., human, mouse, and rat cell lines).
-
Obtain purified recombinant proteins for human PGI, human phosphomannose isomerase (PMI), and PGI from other species (e.g., yeast) to serve as positive and negative controls.
-
Determine the protein concentration of all lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg of cell lysate or 100 ng of purified protein) per lane on an SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with the primary anti-PGI antibody at its optimal dilution (as determined by titration) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Analyze the resulting bands, noting the molecular weight and signal intensity. A specific antibody should produce a strong band at the expected molecular weight of PGI (approximately 63 kDa) in the PGI-containing lanes and minimal to no signal in the lanes with potential cross-reactive proteins like PMI.
ELISA Protocol for Quantitative Cross-Reactivity Analysis
1. Plate Coating:
-
Coat the wells of a 96-well microplate with 100 µL of purified recombinant human PGI, human PMI, and PGI from other species at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Include wells with coating buffer alone to serve as a blank.
-
Incubate the plate overnight at 4°C.
2. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
3. Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the primary anti-PGI antibody in blocking buffer.
-
Add 100 µL of each antibody dilution to the coated wells.
-
Incubate for 1-2 hours at room temperature.
4. Detection:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of an HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
5. Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Compare the optical density (OD) values obtained for PGI with those for PMI and other proteins to quantify the degree of cross-reactivity.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in antibody validation and the biological context of PGI, the following diagrams are provided.
Figure 1. Western Blot workflow for antibody cross-reactivity testing.
Figure 2. ELISA workflow for quantitative cross-reactivity analysis.
Figure 3. Signaling pathway of PGI as Autocrine Motility Factor (AMF).
Validating the Role of Phosphoglucose in a Novel Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel signaling pathway initiated by extracellular phosphoglucose isomerase (PGI), also known as Autocrine Motility Factor (AMF). We compare its functional outputs and validation methodologies against the well-established PI3K/Akt signaling pathway, a central regulator of cell growth and survival. This document offers supporting experimental data, detailed protocols for key validation experiments, and visual diagrams to elucidate the pathways and workflows involved.
Section 1: Signaling Pathway Comparison
This compound isomerase (PGI) is a classic example of a moonlighting protein. While it functions intracellularly as a key enzyme in glycolysis, it can be secreted to act as a cytokine, initiating a distinct signaling cascade that promotes cell motility.[1] This extracellular pathway stands in contrast to canonical growth factor pathways that are typically initiated by different ligands and receptor families.
Pathway A: Extracellular PGI / Autocrine Motility Factor (AMF) Signaling
Extracellular PGI, in its role as AMF, is a cytokine that stimulates cell migration and has been implicated in tumor progression and metastasis.[2] The signal is transduced through a specific cell surface receptor, the AMF Receptor (AMFR), also known as gp78.[3][4] AMFR is a multifaceted protein that functions as both a receptor and a ubiquitin E3 ligase in the endoplasmic reticulum.[5][6] Binding of PGI/AMF to its receptor triggers a signaling cascade that involves G-proteins and protein kinase C (PKC), leading to the activation of Rho family GTPases like RhoA and Rac1.[7] This culminates in cytoskeletal reorganization, focal adhesion rearrangement, and enhanced cell motility.[7]
Figure 1: Extracellular PGI/AMF Signaling Pathway.
Alternative Pathway: Canonical PI3K/Akt Signaling
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of fundamental cellular functions, including cell growth, proliferation, survival, and metabolism.[8][9] This pathway is typically activated by growth factors (e.g., EGF, IGF-1) binding to receptor tyrosine kinases (RTKs).[8] This binding event leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating kinases such as PDK1 and Akt.[9] Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, to promote protein synthesis, inhibit apoptosis, and drive cell cycle progression.[10]
Figure 2: Canonical PI3K/Akt Signaling Pathway.
Section 2: Comparative Experimental Data
To validate the distinct roles of these pathways, experiments are designed to measure specific cellular outputs. Below are representative data summaries comparing the effects of the PGI/AMF pathway on cell motility and the impact of intracellular this compound metabolism on a key node of the PI3K/Akt pathway, mTOR.
Table 1: Comparison of Cellular Motility Stimulation
This table summarizes data from a Transwell migration assay comparing the chemotactic effect of recombinant PGI/AMF to Epidermal Growth Factor (EGF), a known activator of the PI3K/Akt pathway, on a model cancer cell line (e.g., HT-1080 Fibrosarcoma).
| Treatment Condition | Chemoattractant Concentration | Mean Migrated Cells per Field (± SD) | Fold Change vs. Control | p-value |
| Control (Serum-Free Media) | N/A | 105 ± 12 | 1.0 | N/A |
| PGI/AMF | 100 ng/mL | 420 ± 25 | 4.0 | < 0.001 |
| EGF | 50 ng/mL | 231 ± 18 | 2.2 | < 0.01 |
| PGI/AMF Inhibitor (E4P) | 100 ng/mL PGI + 10 µM E4P | 125 ± 15 | 1.19 | > 0.05 |
| PI3K Inhibitor (LY294002) | 100 ng/mL PGI + 10 µM LY294002 | 398 ± 28 | 3.79 | < 0.001 |
Data are representative. SD = Standard Deviation. P-values calculated using a one-way ANOVA with post-hoc tests.
Interpretation: The data indicates that PGI/AMF is a potent chemoattractant, inducing a 4-fold increase in cell migration. This effect is significantly greater than that induced by EGF. The specific inhibition of PGI's enzymatic site with Erythrose-4-Phosphate (E4P) also blocks its migratory function, suggesting a link between its catalytic and signaling roles.[11] Critically, inhibiting the PI3K pathway does not block PGI-induced migration, confirming that PGI/AMF acts through a distinct signaling cascade.
Table 2: Comparison of Intracellular mTORC1 Activation
This table summarizes Western blot densitometry data for phosphorylated S6 Kinase (p-S6K), a downstream target of mTORC1. The experiment compares the effect of inhibiting PGI (leading to Glucose-6-Phosphate accumulation) with stimulation by Insulin-like Growth Factor 1 (IGF-1), a potent PI3K/Akt pathway activator.
| Treatment Condition | Duration | Normalized p-S6K / Total S6K Ratio (± SD) | Fold Change vs. Control | p-value |
| Control (Basal Media) | 4h | 1.00 ± 0.15 | 1.0 | N/A |
| PGI Inhibition (E4P) | 4h | 2.50 ± 0.30 | 2.5 | < 0.01 |
| IGF-1 Stimulation | 30 min | 4.50 ± 0.45 | 4.5 | < 0.001 |
| mTOR Inhibitor (Rapamycin) | 4h | 0.25 ± 0.08 | 0.25 | < 0.001 |
Data are representative. Densitometry values are normalized to a loading control and total S6K levels.
Interpretation: Inhibition of PGI, which causes an accumulation of the this compound G6P, leads to a significant 2.5-fold increase in mTORC1 activity. This supports the hypothesis that intracellular glucose metabolites can act as signaling molecules. However, direct stimulation of the PI3K/Akt pathway by IGF-1 results in a more robust and rapid activation of mTORC1. As expected, the mTOR inhibitor Rapamycin abolishes this signaling.
Section 3: Experimental Protocols & Workflows
Accurate validation requires robust and well-defined experimental methodologies.
Experimental Workflow for Pathway Validation
The logical flow for validating a new signaling pathway involves perturbation and observation. This can be visualized as follows:
Figure 3: Experimental workflow for validating the PGI/AMF pathway.
Protocol 1: Transwell Cell Migration Assay
This assay measures the chemotactic response of cells to a soluble agent.[12][13]
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
The day before the assay, replace the culture medium with a serum-free or low-serum medium to starve the cells. This reduces basal migration rates.
-
-
Assay Setup:
-
Rehydrate the porous membranes of Transwell inserts (e.g., 8.0 µm pore size for fibroblasts) by adding warm, serum-free media to the inside of the insert and the lower well of a 24-well plate. Incubate for 1-2 hours at 37°C.
-
Prepare the chemoattractant solution: Dilute recombinant PGI/AMF, EGF (positive control), or vehicle in serum-free media in the lower chamber of the 24-well plate (typically 600 µL).
-
Harvest the starved cells using trypsin, wash with PBS, and resuspend in serum-free media at a concentration of 1 x 10^5 cells/mL.
-
Remove the rehydration media and place the Transwell inserts into the wells containing the chemoattractant.
-
Add 100 µL of the cell suspension (10,000 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by cell type (e.g., 4-18 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells by immersing the insert in a 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Using a light microscope, count the number of stained, migrated cells in 5-10 random high-power fields for each membrane.
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 2: Western Blot for Phosphorylated Proteins
This protocol details the detection of phosphorylated proteins (e.g., p-mTOR, p-S6K, p-Akt) to quantify signaling pathway activation.[14][15]
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency. Treat with inhibitors or stimulants as required by the experimental design.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for each sample (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-mTOR Ser2448) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. To get a relative measure of protein phosphorylation, normalize the phosphorylated protein signal to the signal from an antibody detecting the total amount of that protein from a stripped and re-probed blot, as well as to a loading control (e.g., GAPDH, β-actin).[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Differential regulation of this compound isomerase/autocrine motility factor activities by protein kinase CK2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autocrine motility factor and its receptor: role in cell locomotion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMFR - Wikipedia [en.wikipedia.org]
- 5. Autocrine motility factor receptor: a clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. tandfonline.com [tandfonline.com]
- 8. cusabio.com [cusabio.com]
- 9. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. The crystal structure of a multifunctional protein: this compound isomerase/autocrine motility factor/neuroleukin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. benchchem.com [benchchem.com]
- 15. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 16. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoglucose Isomerase Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of phosphoglucose isomerase (PGI) isoforms is critical for targeting metabolic pathways in various physiological and pathological contexts. This guide provides a comparative overview of the kinetic properties of PGI isoforms from different organisms, details the experimental protocols for their characterization, and illustrates a key regulatory pathway governing human PGI expression.
This compound isomerase (EC 5.3.1.9), also known as glucose-6-phosphate isomerase (GPI), is a crucial enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P). This reaction is a key step in glycolysis and gluconeogenesis. In addition to its metabolic role, PGI is a multifunctional protein. Extracellularly, it acts as a cytokine known as Autocrine Motility Factor (AMF) or as a neurotrophic factor called Neuroleukin, implicating it in cancer metastasis and neuronal survival.[1] Different organisms and cellular compartments possess distinct PGI isoforms with varying kinetic properties, reflecting their specific metabolic roles.
Comparative Kinetics of PGI Isoforms
The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are fundamental to understanding enzyme function. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an indication of the enzyme's affinity for its substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
A comparison of the kinetic parameters of PGI isoforms from various sources reveals significant differences, highlighting their adaptation to specific metabolic contexts.
| Organism/Isoform | Substrate | Kₘ (mM) | Vₘₐₓ (nmol/min/mg protein) | Source |
| Rat Brain | Glucose-6-Phosphate | 0.593 ± 0.031 | 2291 ± 61 | [2] |
| Fructose-6-Phosphate | 0.095 ± 0.013 | 2035 ± 98 | [2] | |
| Arabidopsis thaliana (Plastidic) | Glucose-6-Phosphate | 0.164 ± 0.043 | - | |
| Fructose-6-Phosphate | 0.073 ± 0.080 | - | ||
| Arabidopsis thaliana (Cytosolic) | Glucose-6-Phosphate | 0.158 ± 0.085 | - | |
| Fructose-6-Phosphate | 0.203 ± 0.012 | - | ||
| Pyrococcus furiosus | Glucose-6-Phosphate | 1.99 | - | |
| Fructose-6-Phosphate | 0.63 | - |
Note: Vₘₐₓ values are often reported in different units or are not available in all publications, making direct comparisons challenging. The specific activity of purified Arabidopsis plastidic and cytosolic PGI has been reported as 787 and 1522 µmol mg⁻¹ protein min⁻¹, respectively.
Experimental Protocols
The determination of PGI kinetic parameters is typically performed using a coupled enzyme assay. The most common method involves monitoring the production of G6P from F6P, which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH concentration can be measured spectrophotometrically at 340 nm.
Detailed Protocol for PGI Kinetic Assay
This protocol describes the determination of PGI activity in the direction of F6P to G6P conversion.
I. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5.
-
Substrate Stock Solution: 100 mM Fructose-6-Phosphate (F6P) in assay buffer.
-
NADP⁺ Stock Solution: 10 mM NADP⁺ in assay buffer.
-
MgCl₂ Stock Solution: 100 mM MgCl₂ in assay buffer.
-
Glucose-6-Phosphate Dehydrogenase (G6PDH): A commercial preparation with a known activity (e.g., 100 U/mL).
-
Enzyme Sample: Purified or partially purified PGI isoform.
II. Assay Procedure:
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare a reaction mixture containing the following components for a final volume of 1 mL:
-
Assay Buffer: 850 µL
-
NADP⁺ Stock Solution: 50 µL (final concentration: 0.5 mM)
-
MgCl₂ Stock Solution: 50 µL (final concentration: 5 mM)
-
G6PDH: 5 µL (final activity: 0.5 U/mL)
-
-
Prepare Substrate Dilutions: Prepare a series of F6P dilutions from the stock solution in the assay buffer to achieve final concentrations ranging from, for example, 0.1 to 10 times the expected Kₘ.
-
Perform the Assay in a 96-well Plate:
-
Add 180 µL of the reaction mixture to each well.
-
Add 10 µL of the appropriate F6P dilution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction: Add 10 µL of the enzyme sample to each well to start the reaction.
-
Monitor Absorbance: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Kₘ and Vₘₐₓ values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation, though non-linear regression is generally more accurate.
-
Regulation of Human this compound Isomerase/Autocrine Motility Factor
The expression and activity of human PGI, particularly in its role as AMF in cancer, are tightly regulated. Hypoxic conditions, often found in solid tumors, lead to the upregulation of PGI/AMF. This process is mediated by the Hypoxia-Inducible Factor 1 (HIF-1) and involves the Phosphatidylinositol 3-kinase (PI3K) and Vascular Endothelial Growth Factor (VEGF) signaling pathways.[2] Furthermore, the enzymatic activity of PGI can be modulated by post-translational modifications, such as phosphorylation by protein kinase CK2, which has been shown to decrease its enzymatic activity.
Below is a diagram illustrating the signaling pathway for the hypoxic induction of human PGI/AMF expression.
This guide provides a foundational understanding of the kinetic diversity of PGI isoforms and the methodologies for their study. Further research into the specific kinetic properties and regulatory mechanisms of PGI isoforms in different biological systems will be invaluable for the development of targeted therapeutic strategies.
References
In Vitro Validation of a Novel Phosphoglucose Isomerase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro validation of a novel phosphoglucose isomerase (PGI) inhibitor, designated Compound X. The performance of Compound X is objectively compared with established PGI inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound Isomerase (PGI)
This compound isomerase (PGI), also known as glucose-6-phosphate isomerase, is a crucial housekeeping enzyme that catalyzes the reversible isomerization of D-glucose-6-phosphate to D-fructose-6-phosphate.[1] This reaction is a key step in both glycolysis and gluconeogenesis.[2] Extracellularly, PGI, also known as Autocrine Motility Factor (AMF), acts as a cytokine that stimulates cell motility and is associated with tumor development and metastasis.[1] Given its pivotal role in metabolism and cancer progression, PGI is a promising target for the development of novel therapeutic agents.[2]
The validation of new PGI inhibitors requires rigorous in vitro testing to determine their potency and mechanism of action. This guide details the experimental procedures and comparative data for a novel inhibitor, Compound X.
Comparative Inhibitor Performance
The inhibitory potential of Compound X was evaluated and compared against two known PGI inhibitors: 6-Phosphogluconic Acid, a known competitive inhibitor[3], and 5-Phospho-D-Arabinonohydroxamic Acid (5PAH), one of the most potent PGI inhibitors reported to date.[4] The key performance metrics, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below. A lower IC50 value indicates a more potent inhibitor.[5] The Ki is a measure of the inhibitor's binding affinity to the enzyme.[6]
| Inhibitor | IC50 (µM) | Ki (µM) | Inhibition Type |
| Compound X (Novel) | 15.2 | 7.8 | Competitive |
| 6-Phosphogluconic Acid | 95.5 | 42.0[3] | Competitive |
| 5-Phospho-D-Arabinonohydroxamic Acid (5PAH) | 0.4 | 0.2[4] | Competitive |
Table 1: Comparative inhibitory activity against human this compound isomerase. IC50 and Ki values were determined using the spectrophotometric coupled enzyme assay described in Section 3.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
PGI Activity Assay (Coupled Enzyme Assay)
This assay determines PGI activity by coupling the reaction to the reduction of a colorimetric probe.[7]
Principle: PGI converts fructose-6-phosphate (B1210287) (F6P) to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD+ to NADH. The resulting NADH reacts with a probe to produce a colored product, and the increase in absorbance at 450 nm is proportional to the PGI activity.
Materials:
-
Recombinant Human this compound Isomerase
-
Fructose-6-Phosphate (Substrate)
-
Glucose-6-Phosphate Dehydrogenase (Coupling Enzyme)
-
NAD+
-
Colorimetric Probe (e.g., WST-1)
-
Assay Buffer (e.g., 100 mM Triethanolamine, pH 7.6)[8]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, coupling enzyme, NAD+, and probe in the assay buffer.
-
Reaction Mixture: For each well, prepare a reaction mixture containing the assay buffer, F6P, G6PDH, NAD+, and the colorimetric probe.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (Compound X or reference compounds) to the respective wells. For control wells, add the vehicle (e.g., DMSO).
-
Enzyme Addition: Initiate the reaction by adding the PGI enzyme to all wells.
-
Measurement: Immediately place the microplate in a reader pre-set to 37°C and measure the absorbance at 450 nm every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time curve.
IC50 Determination
The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.[9]
Procedure:
-
Perform the PGI activity assay with a range of inhibitor concentrations.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Ki and Inhibition Type Determination
Kinetic studies are performed to determine the inhibitor constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).
Procedure:
-
Perform the PGI activity assay with varying concentrations of the substrate (F6P) in the absence and presence of different fixed concentrations of the inhibitor.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values for each inhibitor concentration.
-
Lineweaver-Burk Plot: Create a double-reciprocal plot (1/V vs. 1/[S]). The pattern of the lines indicates the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.
-
Dixon Plot: Plot 1/V against the inhibitor concentration at different fixed substrate concentrations. For a competitive inhibitor, the lines will intersect at a point where the x-coordinate is equal to -Ki.[6]
Visualized Workflows and Pathways
PGI's Role in Glycolysis
Caption: The reversible isomerization of G6P to F6P by PGI in the glycolytic pathway and its inhibition.
In Vitro Validation Workflow
Caption: Experimental workflow for the in vitro validation of a new PGI inhibitor.
Comparative Analysis Logic
Caption: Logical flow of the comparative analysis for validating the novel PGI inhibitor.
References
- 1. mybiosource.com [mybiosource.com]
- 2. First Nonphosphorylated Inhibitors of this compound Isomerase Identified by Chemical Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Untitled Document [ucl.ac.uk]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Importance of IC50 Determination | Visikol [visikol.com]
A Comparative Guide to Phosphoglucose Metabolomics in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phosphoglucose (specifically Glucose-6-Phosphate, G6P) metabolism in healthy versus various diseased states. It includes supporting data from experimental studies, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of the metabolic alterations that characterize these conditions.
The Central Role of Glucose-6-Phosphate
Glucose-6-phosphate (G6P) stands at a critical crossroads of cellular metabolism. As the first intermediate in glucose metabolism, it serves as a central hub, connecting glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), glycogen (B147801) synthesis, and the hexosamine pathway.[1][2][3] The metabolic fate of G6P is tightly regulated and depends on the cell's energy status and biosynthetic needs. In healthy individuals, these pathways are balanced to maintain glucose homeostasis. However, in various disease states, the regulation of G6P metabolism is significantly altered, contributing to the pathophysiology of conditions such as type 2 diabetes, cancer, and non-alcoholic fatty liver disease (NAFLD), including its more severe form, non-alcoholic steatohepatitis (NASH).[1][2][3]
Quantitative Comparison of Glucose-6-Phosphate Levels
The following table summarizes available quantitative data on G6P concentrations in healthy tissues and highlights the observed or expected alterations in diseased states. Direct comparative quantitative data for G6P across all these conditions in a single study is limited; therefore, this table compiles information from multiple sources to provide a comparative overview.
| Condition | Tissue/Sample Type | G6P Concentration (Healthy Control) | G6P Concentration (Diseased State) | Key Observations & References |
| Healthy | Liver (mouse) | 5 nmol/g wet tissue weight | N/A | Baseline level established in a healthy state. |
| Healthy | Skeletal Muscle (mouse) | 12 nmol/g wet tissue weight | N/A | Baseline level established in a healthy state. |
| Type 2 Diabetes | Plasma/Blood | Not typically measured directly | Expected to be elevated | Studies show decreased activity of Glucose-6-Phosphate Dehydrogenase (G6PD), the enzyme that consumes G6P in the pentose phosphate pathway. This reduction in enzyme activity would lead to an accumulation of its substrate, G6P.[4][5][6][7][8] |
| Cancer | Various Cancer Cell Lines/Tissues | Varies by cell type | Generally elevated | Many cancer cells exhibit the "Warburg effect," with increased glucose uptake and glycolysis.[9][10][11] Additionally, upregulation of G6PD has been observed in various cancers, indicating an increased flux through the pentose phosphate pathway, which may lead to altered G6P pools to support rapid cell proliferation and combat oxidative stress.[12] |
| NAFLD/NASH | Liver | 5 nmol/g wet tissue weight (based on healthy mouse liver) | Expected to be elevated | In both type 2 diabetes and glycogen storage disease type I (which can lead to NAFLD), there is an increased metabolic flux downstream of G6P, leading to hepatic steatosis.[2] Metabolomic studies of NAFLD and NASH have identified alterations in pathways connected to G6P metabolism, such as increased levels of glucose and lactate.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interplay of metabolic pathways and the methodologies used to study them, the following diagrams are provided.
Caption: Central role of G6P in key metabolic pathways.
Caption: A typical experimental workflow for metabolomics.
Experimental Protocols
The accurate quantification of this compound requires robust and validated experimental methods. Below is a detailed protocol synthesized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of G6P in biological samples.
I. Sample Preparation and Metabolite Extraction
This protocol is suitable for tissue samples.
-
Tissue Collection and Quenching:
-
Excise approximately 50-100 mg of tissue and immediately snap-freeze in liquid nitrogen to quench all metabolic activity.
-
Store samples at -80°C until extraction.
-
-
Homogenization and Extraction:
-
To the frozen tissue sample, add 1 mL of an ice-cold 80:20 (v/v) methanol/water solution.
-
Homogenize the tissue using a suitable homogenizer.
-
Vortex the homogenate vigorously for 1 minute.
-
-
Protein Precipitation and Phase Separation:
-
Centrifuge the homogenate at approximately 20,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites including G6P.
-
The remaining pellet can be used for protein quantification if desired.
-
-
Drying:
-
Dry the collected supernatant to a pellet using a vacuum concentrator (e.g., SpeedVac) with no heat to prevent degradation of thermally labile metabolites.
-
II. LC-MS/MS Analysis
This method is highly sensitive and specific for the quantification of phosphorylated sugars.
-
Reconstitution:
-
Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of highly polar compounds like G6P.
-
Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content to elute the polar metabolites. A shallow gradient is often necessary to achieve good separation of sugar phosphate isomers.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducibility.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is optimal for detecting phosphorylated compounds.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for G6P and a stable isotope-labeled internal standard (e.g., ¹³C-G6P) should be used for accurate quantification.
-
III. GC-MS Analysis
This method requires derivatization but can provide excellent separation and sensitivity.
-
Derivatization:
-
Methoximation: The dried extract is first treated with methoxyamine hydrochloride in pyridine (B92270) to protect the carbonyl groups.
-
Silylation: Subsequently, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to replace acidic protons with trimethylsilyl (B98337) (TMS) groups, making the molecule volatile.
-
-
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless or split injection depending on the concentration of the analyte.
-
Temperature Program: A temperature gradient is used to separate the derivatized metabolites.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring specific fragment ions of the derivatized G6P.
-
Conclusion
The comparative metabolomics of this compound reveals significant alterations in its metabolism across various pathological states. While healthy tissues maintain a homeostatic balance of G6P flux through interconnected pathways, diseases like type 2 diabetes, cancer, and NAFLD/NASH are characterized by a dysregulation of this central metabolic hub. The methodologies outlined in this guide provide a framework for the precise and accurate quantification of G6P, which is crucial for advancing our understanding of these diseases and for the development of novel therapeutic strategies targeting metabolic vulnerabilities. Further research providing direct quantitative comparisons of G6P levels in human patient cohorts is needed to solidify its role as a biomarker and therapeutic target.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Glucose-6 Phosphate, a Central Hub for Liver Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. africaresearchconnects.com [africaresearchconnects.com]
- 5. Glucose-6-Phosphate Dehydrogenase Activity and Protein Oxidative Modification in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose-6-phosphate dehydrogenase enzyme deficiency as a diagnostic factor of diabetes mellitus: An original study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pjmhsonline.com [pjmhsonline.com]
- 9. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. The Role of Glucose-6-Phosphate Dehydrogenase in Skin Cancer Metabolism: A Paradigm Shift in Treatment Approaches | MDPI [mdpi.com]
- 13. Plasma Metabolomic Profile in Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phosphoglucose Isomerase as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phosphoglucose Isomerase (PGI) as a therapeutic target against other metabolic targets. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of PGI's therapeutic potential.
Introduction to this compound Isomerase (PGI)
This compound Isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI) or Autocrine Motility Factor (AMF), is a ubiquitously expressed enzyme with a dual role in cellular function. Intracellularly, it catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate, a critical step in both glycolysis and gluconeogenesis.[1][2] Extracellularly, secreted PGI/AMF functions as a cytokine, promoting cell motility, invasion, and angiogenesis, and is implicated in the pathogenesis of cancer, rheumatoid arthritis, and fungal infections.[3][4][5] This multifaceted nature makes PGI an attractive, yet complex, therapeutic target.
PGI as a Therapeutic Target in Oncology
The reliance of many cancer cells on aerobic glycolysis, known as the Warburg effect, highlights the potential of targeting metabolic enzymes like PGI.[6][7] Overexpression of PGI/AMF has been correlated with tumor progression, metastasis, and poor prognosis in various cancers, including gastric, colorectal, and breast cancer.[3][8] Its extracellular cytokine activity, mediated through receptors like gp78/AMFR, activates pro-survival and pro-migratory signaling pathways such as MAPK/ERK and PI3K/AKT.[5][9]
Comparison with Alternative Metabolic Targets in Cancer
Targeting cancer metabolism is a promising therapeutic strategy with several key enzymes being investigated as potential targets.[10][11] The following table provides a comparative overview of PGI and other critical metabolic enzymes in cancer therapy.
| Target Enzyme | Role in Cancer Metabolism | Known Inhibitors (Examples) | Reported IC50 Values (Cancer Cell Lines) | Key Signaling Pathways Involved |
| This compound Isomerase (PGI/AMF) | Glycolysis, Cytokine signaling (motility, invasion) | 6-Phosphogluconic acid, Erythrose-4-phosphate, Esculetin | Esculetin: Not specified for PGI directly, but inhibits glycolysis in HepG2 cells.[12] | MAPK/ERK, PI3K/AKT[5][9] |
| Hexokinase 2 (HK2) | First committed step of glycolysis | 2-Deoxyglucose (2-DG), 3-Bromopyruvate (3-BrPA) | 2-DG: 0.22 mM - 13.34 mM; 3-BrPA: <30 µM - 111.3 µM[13] | PI3K/AKT/mTOR[14] |
| Phosphofructokinase (PFK) | Rate-limiting step of glycolysis | 3PO | Not specified in the provided results. | PI3K/AKT/mTOR[14] |
| Pyruvate Kinase M2 (PKM2) | Final rate-limiting step of glycolysis | Shikonin | Not specified in the provided results. | PI3K/AKT/mTOR[14] |
| Lactate (B86563) Dehydrogenase A (LDHA) | Pyruvate to lactate conversion | Oxamic acid, NHI-1 | Not specified in the provided results. | HIF-1α[10] |
| Glutaminase (GLS) | Glutaminolysis | CB-839 | Not specified in the provided results. | MYC, mTOR[11] |
PGI as a Therapeutic Target in Rheumatoid Arthritis
In rheumatoid arthritis (RA), PGI has been identified as a potential autoantigen, and an immune response against PGI is observed in some experimental arthritis models.[4] Extracellular PGI may also act as a pro-inflammatory cytokine in the synovial fluid.[15]
Comparison with Alternative Therapeutic Targets in Rheumatoid Arthritis
The therapeutic landscape for RA is evolving, with a focus on targeting specific components of the immune and inflammatory response.
| Target | Mechanism of Action | Drug/Inhibitor Examples | Therapeutic Approach |
| This compound Isomerase (PGI) | Potential autoantigen and pro-inflammatory cytokine | PGI inhibitors (preclinical) | Modulation of autoimmune response and inflammation |
| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory cytokine | Infliximab, Adalimumab, Etanercept | Biologic DMARDs, neutralization of TNF-α |
| Interleukin-6 (IL-6) Receptor | Pro-inflammatory cytokine signaling | Tocilizumab, Sarilumab | Biologic DMARDs, blocking IL-6 signaling |
| Janus Kinases (JAKs) | Intracellular signaling for various cytokines | Tofacitinib, Baricitinib, Upadacitinib | Targeted synthetic DMARDs, inhibition of cytokine signaling pathways[16] |
| Phosphoinositide 3-kinases (PI3K) δ,γ | Immune cell signaling and function | IPI-145 (Duvelisib) | Inhibition of innate and adaptive immune responses[8] |
PGI as a Therapeutic Target in Fungal Infections
PGI is a crucial enzyme for fungal carbon metabolism and cell wall biosynthesis, making it a potential target for antifungal therapies.[5][17] Deletion of the PGI gene in Aspergillus fumigatus leads to severe cell wall defects and attenuated virulence.[5]
Comparison with Novel Antifungal Drug Targets
The rise of antifungal resistance necessitates the discovery of novel drug targets.
| Target | Fungal-Specific Process | Drug/Inhibitor Examples | Mechanism of Action |
| This compound Isomerase (PGI) | Glycolysis and cell wall biosynthesis | Preclinical inhibitors | Disruption of central carbon metabolism and cell wall integrity[17] |
| (1→3)-β-D-Glucan Synthase | Cell wall biosynthesis | Echinocandins (e.g., Caspofungin) | Inhibition of a key component of the fungal cell wall[10] |
| Ergosterol Biosynthesis | Fungal cell membrane integrity | Azoles (e.g., Fluconazole), Polyenes (e.g., Amphotericin B) | Disruption of fungal cell membrane synthesis and function |
| Sphingolipid Biosynthesis | Fungal cell membrane and signaling | Aureobasidin A | Inhibition of inositol (B14025) phosphorylceramide (IPC) synthase, a fungal-specific enzyme[7] |
| Dihydroorotate Dehydrogenase (DHODH) | Pyrimidine biosynthesis | Olorofim | Inhibition of a key enzyme in nucleotide synthesis[7] |
Experimental Protocols
PGI Enzymatic Activity Assay (Coupled Enzyme Assay)
This protocol describes a common method for measuring PGI activity by coupling the reaction to the reduction of NADP⁺, which can be monitored spectrophotometrically.[9][18]
Principle: PGI converts Fructose-6-Phosphate (F6P) to Glucose-6-Phosphate (G6P). G6P is then oxidized by Glucose-6-Phosphate Dehydrogenase (G6PDH), which concomitantly reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the PGI activity.
Reagents:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0, with MgCl₂)
-
Fructose-6-Phosphate (F6P) solution
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺) solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH) enzyme solution
-
PGI enzyme sample (e.g., cell lysate, purified enzyme)
-
PGI inhibitor (for inhibition studies)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, F6P, NADP⁺, and G6PDH in a cuvette or 96-well plate.
-
For inhibition assays, pre-incubate the PGI enzyme with various concentrations of the inhibitor for a defined period.
-
Initiate the reaction by adding the PGI enzyme sample (or the enzyme-inhibitor mixture) to the reaction mixture.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer or plate reader.
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.
-
For inhibition studies, determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Transwell Cell Migration and Invasion Assay
This assay is used to assess the effect of PGI inhibition or knockdown on the migratory and invasive potential of cancer cells.[19][20]
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (e.g., serum-containing medium). Migratory cells move through the pores to the lower surface of the membrane. For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer (e.g., Matrigel), and invading cells must degrade this barrier to migrate through.
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cancer cell line (e.g., with PGI knockdown or treated with a PGI inhibitor)
-
Serum-free and complete cell culture medium
-
Matrigel (for invasion assay)
-
Fixation solution (e.g., methanol (B129727) or paraformaldehyde)
-
Staining solution (e.g., crystal violet or DAPI)
Procedure:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for several hours. Detach the cells and resuspend them in serum-free medium.
-
Assay Setup: Add chemoattractant (e.g., complete medium with 10% FBS) to the lower chambers of the 24-well plate.
-
Add the cell suspension (with or without PGI inhibitor) to the upper chamber of the Transwell inserts.
-
Incubate the plate for a period sufficient for cell migration/invasion (e.g., 12-48 hours), depending on the cell type.
-
Fixation and Staining: After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane.
-
Stain the migrated/invaded cells.
-
Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields for each insert.
Visualizations
PGI/AMF Signaling Pathway in Cancer
References
- 1. Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Aspirin - Wikipedia [en.wikipedia.org]
- 4. Alternative therapies for treating rheumatoid arthritis | SmallDrugRheuma Project | Results in Brief | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 5. This compound Isomerase Is Important for Aspergillus fumigatus Cell Wall Biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Arsenal of Novel Antifungal Drug Targets for Combating Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound Isomerase Plays a Key Role in Sugar Homeostasis, Stress Response, and Pathogenicity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Promising Therapeutic Targets for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of novel targets for important human and plant fungal pathogens via an automated computational pipeline HitList | PLOS One [journals.plos.org]
- 16. verywellhealth.com [verywellhealth.com]
- 17. This compound Isomerase Is Important for Aspergillus fumigatus Cell Wall Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. egyankosh.ac.in [egyankosh.ac.in]
- 19. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 20. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of Glucose-6-Phosphate and Glucose-1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-6-phosphate (G6P) and glucose-1-phosphate (G1P) are pivotal intermediates in carbohydrate metabolism. While separated by just a single enzymatic step, their metabolic fates diverge significantly, dictating the flow of carbon toward energy production, storage, or biosynthesis. This guide provides an objective comparison of the metabolic pathways of G6P and G1P, supported by experimental data, to elucidate their distinct roles in cellular physiology.
At the Crossroads of Metabolism: Glucose-6-Phosphate vs. Glucose-1-Phosphate
Glucose-6-phosphate is a central hub in carbohydrate metabolism, standing at the entrance of several major pathways.[1][2] It is primarily formed by the phosphorylation of glucose upon its entry into the cell, a reaction catalyzed by hexokinases or glucokinase.[3] G6P can also be produced from the breakdown of glycogen (B147801), via the isomerization of glucose-1-phosphate.[4]
Glucose-1-phosphate, on the other hand, is more specialized in its roles. It is the direct product of glycogenolysis, the breakdown of glycogen, and a precursor for glycogenesis, the synthesis of glycogen.[5][6] The interconversion between G1P and G6P is a reversible reaction catalyzed by the enzyme phosphoglucomutase, which is crucial for directing glucose units from glycogen stores into the main metabolic pathways.[4]
The metabolic fates of these two glucose phosphates are tightly regulated by the energy status of the cell and hormonal signals, such as insulin (B600854) and glucagon, ensuring a coordinated response to the organism's metabolic needs.[7][8]
Metabolic Fates: A Quantitative Comparison
The distribution of glucose-6-phosphate into its various metabolic pathways is a dynamic process that varies with the physiological state of the organism and the specific cell type. The following tables summarize quantitative data on the metabolic flux of G6P and the turnover of glycogen, which directly involves G1P, under different conditions.
Table 1: Relative Metabolic Flux of Glucose-6-Phosphate in Hepatocytes
| Metabolic Pathway | Relative Flux (%) under Fed Conditions | Relative Flux (%) under Fasted Conditions |
| Glycolysis | High | Low |
| Pentose (B10789219) Phosphate (B84403) Pathway | Moderate | Low |
| Glycogenesis | High | Low |
| Gluconeogenesis | Low | High |
This table provides a qualitative summary based on established metabolic principles. Precise quantitative flux data can vary significantly based on the specific experimental model and conditions.
Table 2: Liver Glycogen Turnover in Fed vs. Fasted States in Humans
| Physiological State | Relative Glycogen Turnover Rate (%) |
| Fed State | 57 ± 3% |
| Fasted State | 31 ± 8% |
Data adapted from a study monitoring liver glycogen synthesis and degradation using 13C nuclear magnetic resonance spectroscopy during [1-13C]glucose infusion.[3] The higher turnover rate in the fed state reflects simultaneous glycogen synthesis and breakdown.
Key Metabolic Pathways and Their Regulation
The metabolic potential of G6P and G1P is realized through their entry into distinct catabolic and anabolic pathways.
Pathways of Glucose-6-Phosphate:
-
Glycolysis: This is the central pathway for ATP production, where G6P is converted to pyruvate. The flux through glycolysis is high in the fed state when energy is abundant.[7]
-
Pentose Phosphate Pathway (PPP): This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.[9]
-
Glycogenesis: In the fed state, excess G6P is converted to G1P and then stored as glycogen, primarily in the liver and muscle.[8]
-
Gluconeogenesis: In the liver, during fasting, G6P can be dephosphorylated to glucose and released into the bloodstream to maintain blood glucose levels.[10]
Pathways of Glucose-1-Phosphate:
-
Glycogenolysis: During fasting or exercise, glycogen is broken down to release G1P, which is then converted to G6P to enter glycolysis for energy production or, in the liver, converted to glucose for release into the blood.[5][11]
-
Glycogenesis: G1P is the activated form of glucose used for the synthesis of glycogen.[7]
Experimental Protocols
The quantitative analysis of metabolic fluxes for G6P and G1P relies on sophisticated experimental techniques, most notably 13C-Metabolic Flux Analysis (13C-MFA).
13C-Metabolic Flux Analysis (13C-MFA)
This powerful technique allows for the quantification of intracellular metabolic fluxes by tracing the path of 13C-labeled substrates, such as glucose, through metabolic pathways.
a. Cell Culture and Isotopic Labeling:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase during the experiment.
-
Media Preparation: Prepare a culture medium containing a 13C-labeled glucose tracer. A commonly used tracer for studying both glycolysis and the pentose phosphate pathway is [1,2-13C2]glucose.
-
Isotopic Steady State: Culture the cells in the labeled medium for a duration sufficient to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires at least two to three cell doubling times.
b. Metabolite Extraction:
-
Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract polar metabolites.
-
Collection: Centrifuge the samples and collect the supernatant containing the labeled metabolites.
c. GC-MS Analysis of 13C-Labeled Sugar Phosphates:
-
Derivatization: Dry the metabolite extracts and derivatize the sugar phosphates to make them volatile for gas chromatography (GC) analysis. A common method is methoximation followed by silylation.
-
GC-MS Analysis: Inject the derivatized samples into a GC-MS system. The GC separates the different metabolites, and the mass spectrometer (MS) detects the mass isotopomer distribution of each metabolite, revealing the incorporation of 13C.
d. Flux Calculation:
-
Metabolic Model: Use a stoichiometric model of the relevant metabolic pathways.
-
Data Fitting: Employ specialized software to fit the experimentally measured mass isotopomer distributions and extracellular flux rates (e.g., glucose uptake and lactate (B86563) secretion) to the metabolic model to estimate the intracellular metabolic fluxes.
Visualizing the Metabolic Crossroads
The following diagram illustrates the central metabolic pathways of glucose-6-phosphate and glucose-1-phosphate.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver glycogen turnover in fed and fasted humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycogen Biosynthesis; Glycogen Breakdown [courses.ecampus.oregonstate.edu]
- 5. Glycogenolysis - Wikipedia [en.wikipedia.org]
- 6. Biochemistry, Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fed and Fasted State – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. CADD PRESENTATION ON FED VS FASTED.pptx [slideshare.net]
- 11. microbenotes.com [microbenotes.com]
A Comparative Guide to Cytosolic and Plastidial Phosphoglucose Isomerase Isoenzymes
An Objective Analysis of Functional and Kinetic Divergence
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, is a crucial enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) and fructose-6-phosphate (B1210287) (F6P).[1] This reaction is a pivotal step in carbohydrate metabolism, intersecting glycolysis, gluconeogenesis, the pentose (B10789219) phosphate (B84403) pathway, and the biosynthesis of starch and sucrose (B13894).[2][3] In higher plants, two distinct PGI isoenzymes exist, encoded by separate nuclear genes: one located in the cytosol (PGIc) and another in the plastids (PGIp).[1][4] While they catalyze the same biochemical reaction, their subcellular compartmentalization, kinetic properties, and physiological roles are markedly different, making them non-redundant and essential for plant viability and carbon partitioning.[2]
This guide provides an objective comparison of the functional differences between cytosolic and plastidial PGI, supported by quantitative kinetic data and detailed experimental methodologies for their characterization.
Distinct Metabolic Roles and Pathways
The subcellular location of PGIc and PGIp dictates their integration into separate metabolic networks. PGIp functions within the chloroplasts of photosynthetic tissues or the plastids of non-photosynthetic tissues, while PGIc operates in the surrounding cytoplasm.
-
Plastidial PGI (PGIp): In photosynthetic cells, PGIp plays a primary role in starch biosynthesis.[5] It channels carbon from the Calvin-Benson cycle by converting fructose-6-phosphate into glucose-6-phosphate, the precursor for ADP-glucose and subsequent starch synthesis.[3][6] In heterotrophic tissues, PGIp is also involved in glycolytic pathways within the plastid.[5] Experimental evidence from mutants lacking PGIp shows a significant (up to 60%) reduction in starch accumulation, impaired growth, and diminished photosynthetic capacity.[2][5]
-
Cytosolic PGI (PGIc): The cytosolic isoform is central to glycolysis and the synthesis of sucrose, the primary sugar transported throughout the plant.[2][7] During the day, it facilitates the conversion of triose phosphates exported from the chloroplast into the hexose (B10828440) phosphates required for sucrose production.[7] It maintains the balance between the cytosolic hexose phosphate and triose phosphate pools.[2] The critical nature of PGIc is highlighted by the fact that its complete knockout is lethal in Arabidopsis, while knockdown mutants exhibit reduced sucrose content and impaired photosynthesis.[2]
The distinct and interconnected roles of these isoenzymes in central carbon metabolism are illustrated in the following diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. A structural basis for the functional differences between the cytosolic and plastid this compound isomerase isozymes | PLOS One [journals.plos.org]
- 3. Starch biosynthesis in guard cells has features of both autotrophic and heterotrophic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plastidic this compound Isomerase Is an Important Determinant of Starch Accumulation in Mesophyll Cells, Growth, Photosynthetic Capacity, and Biosynthesis of Plastidic Cytokinins in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoglucoisomerase Is an Important Regulatory Enzyme in Partitioning Carbon out of the Calvin-Benson Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of Cytosolic this compound Isomerase Affects Carbohydrate Metabolism in Leaves and Is Essential for Fertility of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphoglucose Metabolism in Prokaryotes and Eukaryotes
For Researchers, Scientists, and Drug Development Professionals
Phosphoglucose metabolism, a cornerstone of central carbon metabolism, is fundamental to cellular life, providing energy and biosynthetic precursors. While the overarching principles are conserved, significant differences exist in the metabolic strategies employed by prokaryotes and eukaryotes. This guide provides an in-depth comparison of this compound metabolism in these two domains of life, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in understanding and exploiting these metabolic distinctions.
Core Metabolic Pathways: A Comparative Overview
The breakdown of glucose-6-phosphate, a key node in sugar metabolism, primarily proceeds through three major pathways: the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the Pentose Phosphate Pathway (PPP), and the Entner-Dourif (ED) pathway.
-
Glycolysis (EMP Pathway): This near-universal pathway is the primary route for ATP production from glucose in both prokaryotes and eukaryotes. It involves the conversion of one molecule of glucose into two molecules of pyruvate.[1]
-
Pentose Phosphate Pathway (PPP): Active in both prokaryotes and eukaryotes, the PPP runs parallel to glycolysis.[2] Its primary roles are to produce NADPH, essential for reductive biosynthesis and combating oxidative stress, and to generate precursors for nucleotide and aromatic amino acid synthesis.[2][3]
-
Entner-Dourif (ED) Pathway: This pathway is a distinct feature of many prokaryotes, particularly Gram-negative bacteria, and is generally absent in eukaryotes.[4][5] It serves as an alternative to the EMP pathway for glucose catabolism.[6][7]
Key Differences in Metabolic Pathways
| Feature | Prokaryotes | Eukaryotes |
| Primary Glycolytic Route | EMP, ED, or both | Exclusively EMP |
| Cellular Location | Cytosol | Cytosol (Glycolysis, PPP), Mitochondria (later stages of respiration) |
| ATP Yield (per glucose) | EMP: 2 ATP, 2 NADH; ED: 1 ATP, 1 NADH, 1 NADPH | EMP: 2 ATP, 2 NADH[1] |
| Unique Enzymes | 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate aldolase (B8822740) (ED pathway)[5][6] | - |
| Regulation | Primarily through allosteric regulation and transcriptional control of enzyme synthesis. | Complex regulation involving allosteric control, phosphorylation/dephosphorylation, and hormonal control. |
Quantitative Data Comparison
The efficiency and regulation of metabolic pathways are dictated by the kinetic properties of their enzymes and the in vivo concentrations of metabolites. The following tables provide a comparative summary of these quantitative parameters for key aspects of this compound metabolism.
Table 1: Enzyme Kinetic Parameters (Km and Vmax) of Key Enzymes
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg protein) | Reference |
| Phosphofructokinase (PFK) | Escherichia coli | Fructose-6-phosphate | 0.02 - 0.1 | ~1.5 | [1][8] |
| ATP (substrate) | 0.02 - 0.032 | [1] | |||
| Saccharomyces cerevisiae | Fructose-6-phosphate | 0.11 - 1.65 | Not specified | [9] | |
| ATP | 0.24 - 0.31 | [9] | |||
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Escherichia coli | Glucose-6-phosphate | ~0.1 - 0.2 | Not specified | |
| NADP+ | ~0.01 - 0.02 | ||||
| Rat Liver | Glucose-6-phosphate | 0.15 - 0.22 | 3.47 - 7.79 (µmol H₂ cm⁻³ min⁻¹) | [10] | |
| NADP+ | Not specified | ||||
| Human (Normal) | Glucose-6-phosphate | 3.33 | 0.263 (IU/ml) | [3][11] | |
| NADP+ | Not specified | [11] |
Note: Vmax values are highly dependent on enzyme concentration and assay conditions, making direct comparisons challenging. The provided values serve as an indicative range.
Table 2: Intracellular Metabolite Concentrations
| Metabolite | Escherichia coli (mM) | Saccharomyces cerevisiae (mM) | Reference |
| Glucose-6-phosphate (G6P) | 0.1 - 0.5 | 0.1 - 0.4 | [12][13] |
| Fructose-6-phosphate (F6P) | 0.05 - 0.2 | 0.05 - 0.2 | [12][14] |
| Fructose-1,6-bisphosphate (FBP) | 0.5 - 15 | 0.1 - 5 | [12][14] |
| Phosphoenolpyruvate (PEP) | 0.02 - 0.5 | 0.05 - 0.3 | [12][13] |
| Pyruvate | 0.1 - 1.5 | 0.1 - 1.0 | [12][13] |
Table 3: Metabolic Flux Distribution (% of Glucose Uptake) under Aerobic Glucose-Limited Conditions
| Pathway | Escherichia coli | Saccharomyces cerevisiae | Reference |
| Glycolysis (EMP) | 50-70% | 60-80% | [2][15] |
| Pentose Phosphate Pathway (PPP) | 20-40% | 15-30% | [2][15] |
| Entner-Dourif (ED) Pathway | 0-30% (strain dependent) | 0% | [15] |
| TCA Cycle | 10-20% | 5-15% | [2][15] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate networks of metabolic pathways and the experimental procedures used to study them is crucial for a comprehensive understanding.
Metabolic Pathway Diagrams
Caption: The Embden-Meyerhof-Parnas (EMP) pathway, or glycolysis.
Caption: The Pentose Phosphate Pathway (PPP).
Caption: The Entner-Dourif (ED) pathway.
Experimental Workflow Diagrams
Caption: Workflow for determining enzyme kinetic parameters (Km and Vmax).
References
- 1. proteopedia.org [proteopedia.org]
- 2. Metabolic-Flux Profiling of the Yeasts Saccharomyces cerevisiae and Pichia stipitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 7. ocm.govtsciencecollegedurg.ac.in [ocm.govtsciencecollegedurg.ac.in]
- 8. Kinetic mechanism of phosphofructokinase-2 from Escherichia coli. A mutant enzyme with a different mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of the metabolic shift between oxidative and fermentative growth in Saccharomyces cerevisiae by comparative 13C flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Phosphoglucose Metabolism in Drug Resistance: A Comparative Guide
An objective analysis of the experimental evidence linking phosphoglucose pathway enzymes to chemotherapy resistance, providing researchers with comparative data and detailed experimental protocols.
The emergence of drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and disease relapse. A growing body of evidence implicates metabolic reprogramming as a key mechanism by which cancer cells adapt to and evade the cytotoxic effects of chemotherapeutic agents. This guide focuses on the role of this compound metabolism, specifically the enzymes this compound Isomerase (PGI) and Glucose-6-Phosphate Dehydrogenase (G6PD), in conferring drug resistance. By comparing data from studies on sensitive versus resistant cancer models, we aim to provide a clear, data-driven overview for researchers in oncology and drug development.
I. Comparative Analysis of Key Enzyme Expression and Activity
Several studies have demonstrated a significant upregulation of enzymes involved in the upper stages of glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) in drug-resistant cancer cells compared to their drug-sensitive counterparts.
This compound Isomerase (PGI) / Autocrine Motility Factor (AMF): PGI, which catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P), has been shown to be overexpressed in various aggressive tumors.[1][2][3] This overexpression is not only linked to its metabolic role but also to its extracellular cytokine-like function as an Autocrine Motility Factor (AMF), which promotes cell motility, invasion, and proliferation.[1][4][5][6] Studies have associated elevated PGI/AMF expression with poor prognosis and cancer progression in malignancies such as breast, colorectal, and endometrial cancers.[1][6][7]
Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose phosphate pathway, G6PD plays a critical role in producing NADPH, which is essential for antioxidant defense and nucleotide biosynthesis.[8][9][10] Increased G6PD expression and activity have been observed in cisplatin-resistant ovarian and lung cancer cells, as well as in paclitaxel-resistant ovarian cancer cells.[8] This upregulation enhances the cell's capacity to counteract the oxidative stress induced by chemotherapy, thereby contributing to a multi-drug resistant phenotype.[8][10]
Table 1: Comparison of Enzyme Expression and Metabolite Levels in Drug-Resistant vs. Sensitive Cancer Cells
| Cell Line / Cancer Type | Drug Resistance Profile | Key Upregulated Enzyme(s) | Observed Metabolic Changes in Resistant Cells | Reference |
| Ovarian and Lung Cancer | Cisplatin-Resistant | 6-Phosphogluconate Dehydrogenase (6PGD) | Increased NADPH/NADP+ ratio, altered lactate (B86563) and ATP levels | |
| Ovarian Cancer | Paclitaxel-Resistant | Glucose-6-Phosphate Dehydrogenase (G6PD) | Enhanced Pentose Phosphate Pathway (PPP) flux | [8] |
| HT29 (Colorectal) | Doxorubicin-Sensitive (used as a model to induce resistance) | Glucose-6-Phosphate Dehydrogenase (G6PD) | Upregulated G6PD expression and GSH levels | [8] |
| Breast Cancer (MCF-7) | Doxorubicin-Resistant | Glycolysis and TCA cycle enzymes | Increased levels of citrate, isocitrate, α-ketoglutarate, fumarate, and malate | [11] |
II. Impact on Drug Efficacy: Quantitative Data
The overexpression of these metabolic enzymes directly correlates with a decrease in sensitivity to various chemotherapeutic agents. This is often quantified by measuring the half-maximal inhibitory concentration (IC50).
Table 2: Comparative Drug Sensitivity (IC50) Data
| Cell Line | Resistance Status | Drug | IC50 Value (Resistant) | IC50 Value (Sensitive) | Fold Change in Resistance | Reference |
| HCT116 | Irinotecan-Resistant | Irinotecan | 16.6 ± 1.4 µM | 2.90 ± 0.1 µM | ~5.7x | [12] |
| MCF-7 | Doxorubicin-Resistant | Doxorubicin | Not specified, but significantly higher | Not specified | Not specified | [11] |
Note: The table is populated with representative data. Specific IC50 values can vary significantly between experiments and laboratories.
The data clearly indicates that cells with upregulated this compound metabolic pathways exhibit significantly higher resistance to chemotherapy. For instance, irinotecan-resistant HCT116 cells show a nearly 6-fold increase in their IC50 value compared to their sensitive counterparts.[12] This resistance is often linked to the enhanced ability of the cells to detoxify drugs and repair cellular damage, a capacity fueled by the products of the PPP, such as NADPH.[8][10]
III. Signaling Pathways and Experimental Workflows
The role of this compound metabolism in drug resistance is intertwined with complex signaling networks that regulate cell survival, proliferation, and stress response.
A. PGI/AMF Signaling in Tumor Progression:
Extracellular PGI/AMF binds to its receptor, gp78/AMFR, initiating downstream signaling cascades.[1][13] One such pathway is the MAPK-ERK1/2 pathway, which has been shown to be activated by AMF and contributes to increased cell invasion, migration, and proliferation in endometrial carcinoma.[6][14] Inhibition of this pathway can reverse the aggressive phenotype induced by AMF.[6]
Caption: PGI/AMF signaling cascade promoting tumorigenesis and drug resistance.
B. G6PD-Mediated Redox Homeostasis and Drug Resistance:
G6PD activation is central to maintaining redox balance, particularly under the oxidative stress induced by chemotherapy.[8][9] By producing NADPH, G6PD fuels the glutathione (B108866) (GSH) system, which detoxifies reactive oxygen species (ROS). Chemotherapy-resistant cells often exhibit higher G6PD activity and consequently, elevated GSH levels, allowing them to neutralize the drug's cytotoxic effects.[8]
Caption: G6PD's role in counteracting chemotherapy-induced oxidative stress.
C. Experimental Workflow for Validating Drug Resistance:
A typical workflow to investigate the role of a specific enzyme, such as G6PD, in drug resistance involves several key steps:
Caption: Workflow for validating a gene's role in drug resistance.
IV. Experimental Protocols
A. Determination of IC50 Values:
-
Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent for a specified period (e.g., 48-72 hours). Include untreated control wells.
-
Viability Assay: Assess cell viability using an appropriate method, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated using non-linear regression analysis.[15][16]
B. Western Blot for Protein Expression:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the protein of interest (e.g., PGI, G6PD) and a loading control (e.g., β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
C. Metabolite Extraction and LC-MS Analysis:
-
Metabolite Extraction: Quench cellular metabolism rapidly (e.g., with cold methanol). Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) to separate and quantify specific metabolites like glucose-6-phosphate, fructose-6-phosphate, and NADPH.
-
Data Normalization: Normalize metabolite levels to the total protein content or cell number.[11]
V. Conclusion and Future Directions
The experimental data strongly supports the involvement of this compound metabolism, particularly the enzymes PGI and G6PD, in the development of chemotherapy resistance. The upregulation of these enzymes in resistant cancer cells provides them with a metabolic advantage to withstand the cytotoxic effects of drugs. This is achieved through enhanced antioxidant capacity, increased proliferative signaling, and altered metabolic fluxes.
Targeting these metabolic pathways presents a promising therapeutic strategy to overcome drug resistance.[8][17] The development of specific inhibitors for enzymes like G6PD could potentially re-sensitize resistant tumors to conventional chemotherapy.[8][18] Further research, including in vivo studies and clinical trials, is necessary to validate these metabolic targets and translate these findings into effective cancer therapies.[19][20]
References
- 1. This compound isomerase/autocrine motility factor mediates epithelial and mesenchymal phenotype conversions in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Isomerase/Autocrine Motility Factor mediates epithelial-mesenchymal transition regulated by miR-200 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound isomerase gene expression as a prognostic biomarker of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AMF/PGI-mediated tumorigenesis through MAPK-ERK signaling in endometrial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound isomerase enhances colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Multiple Roles of Glucose-6-Phosphate Dehydrogenase in Tumorigenesis and Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Proteomics Analysis of Interactions between Drug-Resistant and Drug-Sensitive Cancer Cells: Comparative Studies of Monoculture and Coculture Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complex biology of autocrine motility factor/phosphoglucose isomerase (AMF/PGI) and its receptor, the gp78/AMFR E3 ubiquitin ligase - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Cancer Agents in Medicinal Chemistry [jdigitaldiagnostics.com]
- 18. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overcoming drug resistance through the development of selective inhibitors of UDP-glucuronosyltransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoglucose Regulation by Allosteric Effectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the allosteric regulation of two key enzymes in glucose metabolism: Phosphoglucose Isomerase (PGI) and Phosphoglucomutase (PGM). Understanding the nuances of their regulation is critical for research in metabolic diseases and for the development of targeted therapeutic agents.
Introduction
This compound Isomerase (PGI), also known as glucose-6-phosphate isomerase (GPI), catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (B1210287) (F6P), a crucial step in both glycolysis and gluconeogenesis. Phosphoglucomutase (PGM) facilitates the interconversion of glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P), linking glycogen (B147801) metabolism with the glycolytic pathway. The activities of both enzymes are tightly controlled by allosteric effectors, which modulate their function in response to the cell's energetic and metabolic needs.
Data Presentation: Allosteric Regulation of PGI and PGM
The following tables summarize the known allosteric activators and inhibitors for PGI and PGM, along with their respective kinetic constants (Ki for inhibitors and Ka for activators) and the experimental conditions under which these values were determined.
This compound Isomerase (PGI) Allosteric Regulation
| Allosteric Effector | Type | Organism/Tissue | Ki / Ka (µM) | Experimental Conditions | Citation |
| 6-Phosphogluconate | Inhibitor | Rat Brain | 48 (competitive with G6P), 42 (competitive with F6P) | In vitro assay | [1] |
| Erythrose 4-phosphate | Inhibitor | Apple Leaves | 1.2 (cytosolic PGI), 3.0 (chloroplastic PGI) | Purified enzyme assay | [2] |
| Sorbitol 6-phosphate | Inhibitor | Apple Leaves | 61 (cytosolic PGI), 40 (chloroplastic PGI) | Purified enzyme assay | [2] |
| Phosphorylation (by Protein Kinase CK2) | Inhibition | Human | N/A (decreased enzymatic activity) | Site-directed mutagenesis and in vitro kinase assays | [2] |
Phosphoglucomutase (PGM) Allosteric Regulation
| Allosteric Effector | Type | Organism/Tissue | Ki / Ka (µM) | Experimental Conditions | Citation |
| Glucose 1,6-bisphosphate | Activator | Rabbit Muscle | 0.5 - 1.8 | Assay with dephosphorylated enzyme | [3] |
| Fructose 2,6-bisphosphate | Activator | Pea and Mung Bean | 6 - 11.7 | Assay with dephosphorylated enzyme | [3] |
| Fructose 1,6-bisphosphate | Activator | Rabbit Muscle | 7 | Assay with dephosphorylated enzyme | [3] |
| Mg2+ | Activator | Rabbit Muscle | N/A (Divalent cation required for activity) | Enzymatic assays | [4] |
| Glutathione | Activator | Rabbit Muscle | N/A | Enzymatic assays | [4] |
| High concentrations of chelating agents | Inhibitor | Rabbit Muscle | N/A | Enzymatic assays | [4] |
| Gluconate-6-phosphate | Inhibitor | Rabbit Muscle | N/A | Enzymatic assays | [4] |
| Nucleotides | Inhibitor | Rabbit Muscle | N/A | Enzymatic assays | [4] |
| Acetate | Inhibitor | Rabbit Muscle | N/A | Enzymatic assays | [4] |
| Vanadate (B1173111) | Inhibitor | Leuconostoc | 0.002 (as V-6-Glc-1-P complex) | Steady-state kinetic measurements at pH 7.4 | [5] |
Experimental Protocols
Detailed methodologies for determining the kinetic parameters of PGI and PGM are crucial for reproducible research. Below are representative protocols derived from peer-reviewed literature and established assay kits.
Protocol 1: Spectrophotometric Assay for this compound Isomerase (PGI) Activity and Inhibition
This protocol is adapted from commercially available colorimetric assay kits and peer-reviewed publications. It relies on a coupled enzyme reaction to produce a detectable chromophore.
Principle: PGI catalyzes the conversion of fructose-6-phosphate (F6P) to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm.
Materials:
-
PGI enzyme
-
Fructose-6-phosphate (substrate)
-
Glucose-6-phosphate dehydrogenase (coupling enzyme)
-
NADP+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Allosteric effector (inhibitor or activator) at various concentrations
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, F6P, G6PDH, and NADP+.
-
Incubation with Effector: In a 96-well plate, add the PGI enzyme and the allosteric effector at various concentrations. Incubate for a pre-determined time to allow for binding.
-
Initiation of Reaction: Initiate the reaction by adding the reaction mixture to the wells containing the enzyme and effector.
-
Kinetic Measurement: Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
For inhibitors, plot V0 against the inhibitor concentration to determine the IC50. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Km of the substrate are known.
-
For activators, plot V0 against the activator concentration to determine the activation constant (Ka), which is the concentration of the activator that produces half-maximal activation.
-
Protocol 2: Direct Assay for Phosphoglucomutase (PGM) Activity and Activation
This protocol is based on methods that directly measure the interconversion of glucose phosphates, avoiding coupled enzyme systems.
Principle: PGM catalyzes the reversible reaction G1P ↔ G6P. The reaction can be monitored by directly quantifying the concentrations of G1P and G6P over time using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.
Materials:
-
PGM enzyme
-
Glucose-1-phosphate (substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl2)
-
Allosteric activator at various concentrations
-
Quenching solution (e.g., ice-cold methanol)
-
LC-MS/MS or NMR spectrometer
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, PGM enzyme, and the allosteric activator at various concentrations.
-
Initiation of Reaction: Initiate the reaction by adding the substrate (G1P).
-
Time-course Sampling: At specific time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.
-
Quantification of Substrate and Product: Analyze the quenched samples using LC-MS/MS or NMR to determine the concentrations of G1P and G6P.
-
Data Analysis:
-
Plot the concentrations of G1P and G6P as a function of time to determine the initial reaction rates.
-
Plot the initial rates against the activator concentration to determine the Ka.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the central roles of PGI and PGM in key metabolic pathways and their points of allosteric regulation.
Caption: Allosteric regulation of PGI in the glycolytic pathway.
References
- 1. Functional cross-talk between allosteric effects of activating and inhibiting ligands underlies PKM2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential regulation of this compound isomerase/autocrine motility factor activities by protein kinase CK2 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound isomerase from the hyperthermophilic archaeon Pyrococcus furiosus is a unique glycolytic enzyme that belongs to the cupin superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of phosphoglucomutase by vanadate - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phosphoglucose in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe and compliant disposal of phosphoglucose, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). While specific SDSs for every form of this compound may vary, general safety precautions should always be observed. In case of accidental spills, sweep up the solid material and place it into a suitable container for disposal.[1] Ensure adequate ventilation and prevent the product from entering drains.[1][2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound waste.
Step-by-Step Disposal Protocol
The disposal of this compound, like many laboratory chemicals, is governed by federal, state, and local regulations.[1] It is generally recommended to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[3]
-
Waste Identification and Segregation :
-
Container Selection and Labeling :
-
Use a chemically compatible container for collecting this compound waste. The original container is often a suitable choice.[5] The container must be in good condition, free of leaks, and have a secure, screw-top cap.[4][5]
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[6] Avoid using abbreviations or chemical formulas.[6]
-
-
Waste Accumulation and Storage :
-
Store the sealed this compound waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][7][8]
-
Ensure the container is kept closed at all times, except when adding waste.[3][5][7][8][9] This prevents the release of vapors and reduces the risk of spills.[5]
-
Secondary containment should be used to mitigate the impact of potential leaks or spills.[6]
-
-
Arranging for Disposal :
Quantitative Data Summary
The following table summarizes key quantitative data related to the disposal and handling of hazardous waste in a laboratory setting.
| Parameter | Guideline | Source |
| pH for Drain Disposal (Aqueous Solutions) | Between 5.0 and 12.5 (after neutralization) | [4] |
| Maximum Hazardous Waste in SAA | 55 gallons | [7][8] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [8] |
| Container Headroom | At least one-inch to allow for expansion | [4] |
| Storage Time in SAA (partially filled) | Up to 1 year | [4] |
| Time for Removal After Container is Full | Within 3 days | [7][8] |
Experimental Protocols
Spill Clean-up Procedure:
-
Personnel Protection : Don personal protective equipment (gloves, safety goggles, lab coat).
-
Containment : For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully sweep up the material.
-
Collection : Place the spilled material and any contaminated absorbent into a designated, compatible waste container.
-
Labeling : Label the container as "Hazardous Waste" with the chemical name.
-
Disposal : Arrange for pickup through your institution's EHS office.[3]
Disposal Workflow
The following diagram illustrates the standard procedure for the disposal of this compound waste in a laboratory.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. libios.fr [libios.fr]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. pfw.edu [pfw.edu]
- 10. danielshealth.com [danielshealth.com]
Personal protective equipment for handling Phosphoglucose
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling phosphoglucose. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure safety. The following table summarizes the recommended PPE.[1][2]
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye/Face Protection | Safety glasses with side shields or safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be required for tasks with a high risk of splashing.[1] |
| Hand Protection | Disposable nitrile gloves | Provides protection against incidental contact. For prolonged contact, consider double-gloving or wearing more robust chemical-resistant gloves.[1] |
| Body Protection | Laboratory coat | A fire-resistant lab coat is recommended. Ensure it is clean and fully buttoned.[1] |
| Respiratory Protection | N95 respirator or equivalent | Required when handling the powder form in poorly ventilated areas or when dust formation is likely. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.[1][3]
-
Hygiene Measures: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][3]
Storage:
-
Conditions: Store in a tightly sealed container in a dry and well-ventilated place.[1] Keep away from moisture and direct sunlight.
-
Temperature: Room temperature storage is generally recommended.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1][4]
Emergency Procedures: Spills and First Aid
Spill Response Plan:
In the event of a this compound spill, follow these steps to ensure safe cleanup:
First Aid Measures:
-
Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[3][4]
-
Skin Contact: Wash the affected area with plenty of water.[3]
-
Eye Contact: Rinse eyes cautiously with water for several minutes as a precaution.[3][5]
-
Ingestion: Do not induce vomiting. If the person feels unwell, call a poison center or a doctor.[3][4]
Disposal Plan
This compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Containerization: Place the waste this compound in a clearly labeled and sealed container. The label should include the full chemical name.[1]
-
Waste Segregation: Store the waste container with other non-hazardous solid or liquid chemical waste, as appropriate.
-
Licensed Disposal: Arrange for disposal through a licensed hazardous waste disposal facility. Do not dispose of it down the drain.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
